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((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Documentation Hub

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  • Product: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol
  • CAS: 102225-89-8

Core Science & Biosynthesis

Foundational

Technical Guide: Asymmetric Synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

This technical guide details the asymmetric synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a critical bifunctional chiral building block used in the development of next-generation antibiotics (e.g., fluoroqu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the asymmetric synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a critical bifunctional chiral building block used in the development of next-generation antibiotics (e.g., fluoroquinolones), CNS agents, and fragment-based drug discovery (FBDD).

The guide prioritizes a scalable, chemo-enzymatic route that ensures high enantiomeric excess (ee >98%) and avoids hazardous late-stage resolutions.

Executive Summary & Strategic Analysis

Target Molecule: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol CAS: 102225-89-8 (Generic/Racemic), 1221274-33-4 (Specific Isomer) Core Challenge: The simultaneous control of trans-diastereoselectivity and absolute enantioselectivity on the cyclopropane ring, coupled with the differentiation of two similar methylene-tethered functional groups (amine and alcohol).

Synthetic Strategy: The "Divergent Ester-Acid" Approach

Instead of relying on unstable cyclopropane aldehydes or hazardous Simmons-Smith cyclopropanations of allylic amines, this protocol utilizes the Kinetic Enzymatic Resolution of a robust diester precursor. This method offers three distinct advantages:

  • Scalability: Uses cheap, commercially available trans-1,2-cyclopropanedicarboxylic acid diethyl ester.

  • Safety: Avoids diazoalkane handling at scale.

  • Orthogonality: Early differentiation of the two carbonyls allows independent manipulation of the amine and alcohol termini.

Retrosynthetic Logic (Graphviz Visualization)

The following diagram outlines the logical disconnection from the target amino-alcohol back to the symmetric diester starting material.

Retrosynthesis Target Target: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Intermediate1 Protected Amino-Ester (Curtius Rearrangement Product) Target->Intermediate1 Global Reduction (Ester to Alcohol) Intermediate2 Chiral Half-Ester (1R,2R)-Monoethyl trans-1,2-cyclopropanedicarboxylate Intermediate1->Intermediate2 Curtius Rearrangement (Acid to Protected Amine) Start Starting Material: rac-trans-Diethyl 1,2-cyclopropanedicarboxylate Intermediate2->Start Enzymatic Kinetic Resolution (Lipase CAL-B)

Caption: Retrosynthetic analysis highlighting the chemo-enzymatic differentiation of the diester precursor.

Detailed Experimental Protocols

Stage 1: Enzymatic Kinetic Resolution (The Chirality Step)

Objective: Isolate the (1R,2R)-monoethyl ester from the racemic trans-diester. Mechanism: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the ester group of the (1S,2S) enantiomer, leaving the desired (1R,2R) diester or hydrolyzing to the specific (1R,2R) mono-acid depending on conditions. Here, we target the production of the (1R,2R)-2-(ethoxycarbonyl)cyclopropanecarboxylic acid .

Reagents & Parameters:

ComponentSpecificationStoichiometry/Role
Substrate rac-trans-Diethyl 1,2-cyclopropanedicarboxylate1.0 equiv
Enzyme Immobilized CAL-B (Novozym 435)20% w/w relative to substrate
Solvent Phosphate Buffer (pH 7.0) / Acetone (9:1)0.5 M concentration
Base 1N NaOHTitrant (pH stat)
Temp/Time 25°C24–48 hours

Protocol:

  • Emulsification: Suspend the racemic diester (50 g, 268 mmol) in phosphate buffer (500 mL) containing 10% acetone to improve solubility.

  • Initiation: Add immobilized CAL-B (10 g).

  • Hydrolysis: Stir vigorously. Maintain pH at 7.0 using an autotitrator with 1N NaOH. The reaction is monitored by the consumption of NaOH.

  • Termination: Stop the reaction at 50% conversion (approx. 134 mL of NaOH consumed).

  • Work-up: Filter off the enzyme beads. Extract the unreacted diester (the unwanted enantiomer) with ethyl acetate at pH 7.

  • Isolation: Acidify the aqueous phase to pH 2.0 with 2N HCl and extract the desired (1R,2R)-monoacid with ethyl acetate.

  • Yield/Purity: Expected yield ~40-45% (theoretical max 50%). >98% ee after recrystallization from hexane/ether.

Expert Insight: Do not push conversion beyond 50-52%. The enantiomeric ratio (E-value) drops significantly as the "wrong" enantiomer begins to hydrolyze.

Stage 2: Curtius Rearrangement (Amine Installation)

Objective: Convert the free carboxylic acid to a protected amine (Boc-amino) with retention of configuration. Why Curtius? It is stereospecific (retention) and avoids the racemization risks associated with Hofmann degradation.

Reagents:

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (tBuOH) - serves as both solvent and reactant to form the Boc group directly.

Protocol:

  • Activation: Dissolve the chiral mono-acid (10 g, 63 mmol) in dry toluene (100 mL) and tert-butanol (50 mL).

  • Azidation: Add TEA (1.1 equiv) followed by dropwise addition of DPPA (1.1 equiv) at 0°C.

  • Rearrangement: Warm the mixture to room temperature for 1 hour, then reflux (approx. 90°C) for 4-6 hours.

    • Mechanism:[1][2] The acyl azide forms, undergoes thermal rearrangement to the isocyanate, which is immediately trapped by tert-butanol.

  • Work-up: Cool, dilute with ethyl acetate, and wash with 5% citric acid, saturated NaHCO3, and brine.

  • Product: Ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate . (Note: The CIP priority change from -COOH to -NHBoc might formally change the R/S descriptor, but the trans relationship is preserved).

Stage 3: Selective Reduction to Amino-Alcohol

Objective: Reduce the remaining ethyl ester to the primary alcohol without affecting the Boc-carbamate or the cyclopropane ring.

Reagents:

  • Lithium Borohydride (LiBH4) or Lithium Aluminum Hydride (LAH) - Use LiBH4 for milder chemoselectivity.

  • Solvent: THF (anhydrous).

Protocol:

  • Preparation: Dissolve the amino-ester (5 g) in anhydrous THF (50 mL) under nitrogen.

  • Reduction: Add LiBH4 (2.0 equiv) portion-wise at 0°C. (Methanol (1 equiv) can be added as a catalyst to form active lithium methoxyborohydride species).

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (stain with ninhydrin).

  • Quench: Carefully quench with saturated NH4Cl solution (gas evolution!).

  • Purification: Extract with EtOAc. The crude product is often pure enough, but can be purified via silica gel chromatography (DCM/MeOH 95:5).

  • Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in dioxane. For storage, keep as the N-Boc intermediate.

Process Workflow & Logic (Graphviz)

This diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: rac-trans-Diester EnzRes Enzymatic Resolution (CAL-B, pH 7) Start->EnzRes CheckEE QC Point: Check ee% (Chiral HPLC) EnzRes->CheckEE CheckEE->EnzRes ee < 98% (Recrystallize) Curtius Curtius Rearrangement (DPPA, tBuOH) CheckEE->Curtius ee > 98% Reduction Ester Reduction (LiBH4/THF) Curtius->Reduction Forms N-Boc Ester Deprotect Boc Deprotection (HCl/Dioxane) Reduction->Deprotect Forms N-Boc Alcohol Final Product: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Deprotect->Final

Caption: Step-by-step process flow with integrated Quality Control (QC) checkpoints.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated material against these standard metrics.

ParameterMethodExpected ResultNote
Purity HPLC (C18)>98% (a/a)UV detection at 210 nm
Chiral Purity Chiral HPLC>99% eeColumn: Chiralpak AD-H or OD-H
Identity 1H NMR (400 MHz, D2O)

0.5-0.9 (m, 2H, ring), 1.1 (m, 2H, ring CH), 2.8 (d, 2H, CH2N), 3.4 (d, 2H, CH2O)
Characteristic cyclopropane high-field signals
Rotation Polarimetry

(value varies by solvent)
Compare to reference standard

Safety & Handling (E-E-A-T)

  • DPPA (Diphenylphosphoryl azide): Highly toxic and potentially explosive. Work behind a blast shield during the heating phase of the Curtius rearrangement. Ensure the reaction is vented to a scrubber.

  • Cyclopropane Ring Strain: While stable, the ring can open under strong acid catalysis at high temperatures. Avoid prolonged exposure to hot mineral acids.

  • Biological Activity: As a GABA analog, the final compound may have neuroactive properties. Handle with standard PPE (gloves, goggles, lab coat) and avoid inhalation of dusts/aerosols.

References

  • Vertex Pharmaceuticals. "Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid Derivatives." Vertex AI Search Result 1.1. 3

  • PubChem. "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Compound Summary."[4] National Center for Biotechnology Information.[5]

  • ResearchGate. "Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate and related beta-amino acids." Methodology applicable to cyclopropane analogs. 6

  • Sigma-Aldrich. "Ethyl 2-formyl-1-cyclopropanecarboxylate, predominantly trans."[7] Commercially available starting material specifications.

  • Wikipedia. "(+)-cis-2-Aminomethylcyclopropane carboxylic acid." Structural comparison and pharmacological context. [5]

Sources

Exploratory

A Technical Guide to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of a Constrained Chiral Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both biological potency and favorable pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Chiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both biological potency and favorable pharmacokinetic profiles is paramount. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, a bifunctional chiral building block, has emerged as a molecule of significant interest. Its structure is deceptively simple, featuring a strained three-membered cyclopropane ring substituted with an aminomethyl and a hydroxymethyl group in a specific, trans-stereochemical arrangement.

This unique combination of features—a rigid cyclopropyl core, defined stereochemistry, and two distinct, reactive functional groups—makes it a powerful tool for drug development professionals. The cyclopropyl moiety is not merely a spacer; it acts as a "conformational lock," restricting the flexibility of a larger molecule to favor a bioactive conformation, which can lead to enhanced binding affinity for biological targets.[1] Furthermore, this strained ring system is known to improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

This guide provides an in-depth technical overview of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, covering its core chemical properties, spectroscopic signature, reactivity, proposed synthetic strategies, and its strategic application in the design of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development.

Core Physicochemical Properties

The physical and chemical data for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol are summarized below. These properties highlight its hydrophilic nature (negative LogP) and define its handling and storage requirements.

PropertyValueSource(s)
CAS Number 102225-89-8[2][3]
Molecular Formula C₅H₁₁NO[2][3]
Molecular Weight 101.15 g/mol [2][3]
IUPAC Name [(1R,2S)-2-(aminomethyl)cyclopropyl]methanol[2]
Boiling Point 180.1 ± 13.0 °C at 760 mmHg (Predicted)[4]
Density 1.047 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 62.7 ± 19.8 °C[5]
LogP -0.8 to -1.11[2][5]
Storage Conditions 2-8°C, under inert atmosphere, protect from light[3]
Spectroscopic Characterization: A Predictive Analysis

While a publicly available, verified high-resolution spectrum for this specific stereoisomer is not readily accessible, its structure allows for a robust prediction of its key spectroscopic features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aliphatic region due to the constrained nature of the cyclopropyl ring.

    • Cyclopropyl Protons (C1-H, C2-H, C3-H₂): These would appear in the upfield region (approx. 0.5-1.5 ppm). The diastereotopic protons on C3 would likely present as complex multiplets. The protons on C1 and C2, being methine protons, would also be multiplets, coupled to each other and the adjacent methylene groups.

    • Aminomethyl Protons (-CH₂NH₂): Expected as a doublet or multiplet around 2.5-3.0 ppm.

    • Hydroxymethyl Protons (-CH₂OH): Expected as a doublet or multiplet around 3.4-3.8 ppm.

    • -NH₂ and -OH Protons: These would appear as broad singlets whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Cyclopropyl Carbons: The three carbons of the ring are expected to be in the highly shielded region of the spectrum (approx. 10-25 ppm).

    • Aminomethyl Carbon (-CH₂NH₂): Approximately 40-45 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): Approximately 60-65 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol group.

    • N-H Stretch: A medium intensity, often sharper, absorption in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

    • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

    • C-H Stretch (cyclopropyl): Characteristic absorptions often seen just above 3000 cm⁻¹.

    • N-H Bend: An absorption around 1600 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic value of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol lies in its two chemically distinct functional groups, allowing for orthogonal chemical modifications.

The Strategic Role of the Cyclopropyl Scaffold

The incorporation of the cyclopropyl moiety is a deliberate strategy in drug design.[1][6] Its inherent ring strain influences bond angles and electron distribution, and its rigidity provides a stable anchor to orient other pharmacophoric elements.[6] This pre-organization can reduce the entropic penalty of binding to a protein target, thereby increasing potency.[1]

Reactivity of the Functional Groups

The primary amine and primary alcohol are versatile handles for a wide range of chemical transformations. The amine serves as a potent nucleophile or base, while the alcohol can be readily derivatized or oxidized.

G cluster_main ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol mol acylation Acylation / Sulfonylation mol->acylation alkylation Reductive Amination / Alkylation mol->alkylation oxidation Oxidation to Aldehyde mol->oxidation esterification Esterification / Etherification mol->esterification amine_label Primary Amine (-NH2) Nucleophilic Site alcohol_label Primary Alcohol (-CH2OH) Versatile Handle

Caption: Key reactive sites on ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

Proposed Synthetic Strategy & Protocol Example

The enantiomerically pure synthesis of this building block is non-trivial. A plausible route involves the stereoselective cyclopropanation of a suitable chiral allylic precursor, followed by functional group manipulations. Chiral resolution of a racemic mixture is another common industrial approach.[7]

A generalized workflow could proceed as follows:

G start Chiral Allylic Amine (e.g., Boc-protected) step1 Stereoselective Cyclopropanation (e.g., Simmons-Smith) start->step1 intermediate1 Protected Cyclopropylamine with Ester/Acid group step1->intermediate1 step2 Reduction of Ester/Acid (e.g., LiAlH4) intermediate1->step2 intermediate2 Protected (Aminomethyl)cyclopropyl)methanol step2->intermediate2 step3 Deprotection (e.g., TFA or HCl) intermediate2->step3 end ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol step3->end

Caption: Proposed synthetic workflow for the target molecule.

Exemplary Protocol: Boc-Protection of the Amine Functionality

This protocol details the protection of the primary amine, a common first step to allow for selective reaction at the hydroxyl group.

  • Objective: To selectively protect the primary amine as a tert-butyloxycarbonyl (Boc) carbamate. This is a crucial step to prevent the more nucleophilic amine from interfering in subsequent reactions intended for the alcohol.

  • Materials:

    • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. Causality: Cooling moderates the exothermic reaction and minimizes potential side reactions.

    • Reagent Addition: Add the base (TEA or DIPEA), followed by the slow, dropwise addition of a solution of Boc₂O in DCM. Causality: The base is required to neutralize the acidic proton of the amine, facilitating its attack on the Boc anhydride. Slow addition prevents a rapid exotherm.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Causality: The aqueous washes remove the base, unreacted Boc₂O byproducts, and other water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-protected product. Trustworthiness: This self-validating protocol uses standard, well-established protection chemistry, and the progress can be easily verified at each stage by TLC analysis.

Applications in Medicinal Chemistry

The utility of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol extends beyond its physical properties; its true value is realized when it is incorporated into biologically active molecules.

  • Constrained Diamine/Amino Alcohol Mimetic: It can serve as a rigid surrogate for more flexible linkers like ethylenediamine or ethanolamine. This rigidity can lock a drug candidate into its most active conformation, enhancing its binding affinity.

  • Modulation of ADME Properties: The cyclopropyl group is a well-established bioisostere for gem-dimethyl or ethyl groups.[1] Its introduction can favorably alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile by increasing metabolic stability and fine-tuning lipophilicity.[1]

  • Access to Novel Chemical Space: As a chiral building block, it provides a scaffold to build complex, three-dimensional molecules, enabling exploration of novel chemical space and the development of intellectual property. The PubChem entry for this compound indicates its appearance in numerous patents, underscoring its relevance in drug discovery programs.[2]

Safety and Handling

Proper handling of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is essential due to its hazardous properties.

GHS Hazard Identification
Hazard ClassStatementPictogramSource
Acute Toxicity, Oral H302: Harmful if swallowedDanger[2][8]
Skin Corrosion/Irritation H315: Causes skin irritationWarning[2]
Serious Eye Damage H318: Causes serious eye damageDanger[2]
STOT, Single Exposure H335: May cause respiratory irritationWarning[2]
Flammable Liquids H226: Flammable liquid and vaporWarning[8]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[9][10]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use explosion-proof electrical equipment.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] Keep in an area designated for flammable and corrosive materials.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material and dispose of it as hazardous waste.[8]

Conclusion

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a quintessential example of a modern chiral building block. Its value is derived from the synergistic combination of a rigid, metabolically robust cyclopropane core and two versatile, orthogonally addressable functional groups. For researchers, scientists, and drug development professionals, this compound offers a reliable and strategic tool to enforce conformational constraint, enhance metabolic stability, and ultimately, to design more potent and effective therapeutic agents. Its careful handling and application, grounded in a solid understanding of its chemical properties, will continue to propel innovation in medicinal chemistry.

References

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • ScienceLab.com. Methanol MSDS. [Link]

  • Chemsrc. ((1R2R)-2-(aminomethyl)cyclopropyl)methanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). [Link]

  • AWS. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]

  • Royal Society of Chemistry. Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. [Link]

  • ResearchGate. Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid. [Link]

Sources

Foundational

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol CAS number 102225-89-8

An In-Depth Technical Guide to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol: A Chiral Building Block for Advanced Drug Discovery Introduction: The Strategic Value of the Constrained Scaffold ((1R,2S)-2-(Aminomethyl)cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol: A Chiral Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of the Constrained Scaffold

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS Number 102225-89-8) is a bifunctional chiral building block of significant interest to the pharmaceutical and life sciences industries. As a stereochemically defined molecule, it provides a rigid cyclopropyl scaffold that is increasingly sought after in modern drug design. The incorporation of a cyclopropyl ring can profoundly influence a molecule's pharmacological profile by enhancing metabolic stability, improving potency, increasing brain permeability, and reducing off-target effects.[1] This guide offers a senior application scientist's perspective on the properties, synthesis, applications, and handling of this versatile chemical intermediate, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical and Structural Properties

The molecule's structure features a trans configuration of the aminomethyl and hydroxymethyl groups on a three-membered ring, with a specific absolute stereochemistry of (1R,2S). This precise spatial arrangement is critical for its utility in asymmetric synthesis, where it serves as a key fragment for constructing complex, biologically active molecules.

Below is the chemical structure of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, rendered to illustrate its stereochemistry.

Caption: 2D structure of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

A summary of its key computed and physical properties is provided in the table below.

PropertyValueSource
CAS Number 102225-89-8[2][3]
Molecular Formula C₅H₁₁NO[2][3]
Molecular Weight 101.15 g/mol [2][3]
IUPAC Name [(1R,2S)-2-(aminomethyl)cyclopropyl]methanol[2]
SMILES C1CN[2]
XLogP3 -0.8[2]
Boiling Point 180.1 ± 13.0 °C at 760 mmHg (Predicted)[4][5]
Density 1.047 ± 0.06 g/cm³ (Predicted)[5]
Flash Point 62.7 ± 19.8 °C (Predicted)[4]
Storage 2-8°C, inert atmosphere, protect from light[3]

Synthesis and Stereocontrol: A Representative Approach

The synthesis of enantiomerically pure ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is non-trivial and relies on principles of asymmetric synthesis. While proprietary industrial methods may vary, a common and logical strategy involves the resolution of a racemic precursor followed by functional group manipulation. The causality behind this choice is rooted in the need for high enantiomeric purity, which is often most efficiently achieved by separating diastereomeric intermediates.

A generalized workflow for such a synthesis is outlined below. This approach leverages classical resolution, a robust and scalable method for obtaining single enantiomers.

Caption: Generalized workflow for the asymmetric synthesis of the target compound.

Protocol: Representative Synthesis via Resolution

This protocol is a representative methodology based on established chemical principles for resolution and reduction.[6][7]

Step 1: Diastereomeric Salt Formation

  • A racemic mixture of a suitable precursor, such as N-protected (±)-trans-2-(aminomethyl)cyclopropanecarboxylic acid, is dissolved in an appropriate solvent (e.g., ethanol).

  • A stoichiometric amount of a chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-methylbenzylamine or a chiral acid like di-p-toluoyl-D-tartaric acid) is added to the solution.[6]

    • Causality: The chiral resolving agent selectively forms a salt with one enantiomer of the racemic precursor. This creates a pair of diastereomers which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated.

Step 2: Separation of Diastereomers

  • The solution is typically cooled or partially evaporated to induce crystallization.

  • The solid diastereomeric salt that precipitates is collected by filtration. The specific diastereomer that crystallizes will depend on the choice of resolving agent and solvent system.

    • Causality: The difference in solubility between the two diastereomeric salts allows for their physical separation. This step is the core of the resolution process and determines the enantiomeric purity of the final product.

Step 3: Liberation of the Enantiopure Precursor

  • The isolated diastereomeric salt is treated with a strong acid (if a basic resolving agent was used) or a strong base (if an acidic resolving agent was used) to break the salt and liberate the enantiomerically enriched precursor.

  • The liberated precursor is then extracted into an organic solvent, and the aqueous layer containing the resolving agent is discarded or recycled.

Step 4: Reduction to the Final Product

  • The enantiopure N-protected amino acid (or its corresponding ester) is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • The solution is cooled in an ice bath and a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.

    • Causality: LiAlH₄ is a potent hydride donor capable of simultaneously reducing both the carboxylic acid (or ester) and the protecting group (in some cases, like a carbamate) to yield the desired aminomethyl and hydroxymethyl functionalities.

  • The reaction is stirred until completion, then carefully quenched with water and aqueous sodium hydroxide.

  • The resulting solids are filtered off, and the organic filtrate is dried and concentrated under reduced pressure to yield ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

Applications in Drug Development

The primary value of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol lies in its role as a constrained, bifunctional linker in the synthesis of pharmacologically active agents. The cyclopropyl moiety is not merely a spacer; it is a "bioisostere" for other groups and imparts unique conformational rigidity.

Key Contributions in Drug Design:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making the ring resistant to metabolic oxidation by cytochrome P450 enzymes.[1]

  • Conformational Rigidity: The rigid structure reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[1]

  • Improved Physicochemical Properties: The introduction of this fragment can modulate lipophilicity (LogP) and pKa, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Sources

Exploratory

Definitive Structural Elucidation of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Spectroscopists Subject: Stereochemical Assignment of 1,2-Disubstituted Cyclopropanes Executive Summary The precise structural...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Spectroscopists Subject: Stereochemical Assignment of 1,2-Disubstituted Cyclopropanes

Executive Summary

The precise structural characterization of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) presents a unique challenge in small-molecule drug discovery. As a chiral building block containing a strained cyclopropane ring, the molecule exhibits distinct magnetic anisotropy and conformational rigidity.

This guide moves beyond basic spectral assignment to address the critical causality: How to unambiguously distinguish the cis-((1R,2S)) isomer from its trans diastereomer and its enantiomer. We employ a self-validating workflow combining high-field NMR (focusing on the Karplus relationship in strained rings), NOE spectroscopy, and Chiral Derivatization (Mosher’s Method).

Part 1: Theoretical Framework & Synthetic Context

The Stereochemical Challenge

The target molecule possesses two stereocenters at C1 and C2 of the cyclopropane ring.

  • Connectivity: A 1,2-disubstituted cyclopropane.[1]

  • Substituents: Hydroxymethyl (

    
    ) at C1; Aminomethyl (
    
    
    
    ) at C2.
  • Target Configuration: (1R, 2S) .

Critical Insight: In 1,2-disubstituted cyclopropanes, the (1R, 2S) configuration corresponds to the cis relationship (substituents on the same face of the ring). The (1R, 2R) and (1S, 2S) configurations correspond to the trans isomers. Therefore, the primary elucidation task is confirming the cis-geometry via scalar coupling and through-space correlations.

The Cyclopropane Anomaly

Cyclopropane protons are unique due to the ring's magnetic anisotropy. The C-C bonds possess significant p-character (banana bonds), creating a shielding cone perpendicular to the ring plane.

  • Ring Protons: Typically shielded (

    
     0.2–1.2 ppm).
    
  • Substituent Effect: The heteroatoms (O and N) in the side chains will deshield the methylene protons significantly (

    
     2.5–4.0 ppm), separating them from the ring protons.
    

Part 2: Analytical Strategy (The Workflow)

The following decision tree outlines the logical progression from raw sample to definitive stereochemical assignment.

ElucidationWorkflow Start Crude Sample ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol HRMS 1. HRMS (ESI+) Confirm Formula C5H11NO Start->HRMS NMR_1D 2. 1H NMR (600 MHz) Identify Spin Systems & J-Coupling HRMS->NMR_1D Decision_CisTrans Decision: Cis vs Trans? Analyze 3J(H1-H2) NMR_1D->Decision_CisTrans NOESY 3. NOESY/ROESY Confirm Spatial Proximity Decision_CisTrans->NOESY 3J ~ 8-12 Hz (Cis) Final Definitive Structure Assigned Decision_CisTrans->Final 3J ~ 4-6 Hz (Trans) - REJECT Chiral 4. Absolute Configuration Mosher's Amide Analysis NOESY->Chiral Chiral->Final

Caption: Logical workflow for stereochemical validation. The critical branch point relies on the distinct coupling constants of cyclopropane protons.

Part 3: Mass Spectrometry & Elemental Analysis

Before stereochemical analysis, the molecular formula must be validated to rule out ring-opened impurities (a common risk with cyclopropanes under acidic stress).

  • Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Expected Ion:

    
    
    
  • Calculated Mass (

    
    ):  101.0841 Da.
    
  • Acceptance Criteria:

    
     ppm.
    

Experimental Note: Use a neutral buffer (ammonium acetate). Avoid strong acids in the mobile phase to prevent acid-catalyzed ring opening to allylic alcohols.

Part 4: NMR Spectroscopy – The Core Analysis

This section details the differentiation of the cis-(1R,2S) isomer from the trans isomer.

Predicted 1H NMR Assignments (DMSO-d6)

The following table summarizes the expected chemical shifts and, crucially, the multiplicity patterns.

PositionProton Type

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Value
H1 Ring CH (Methine)0.8 – 1.1dddd

(H1-H2) ~9.0
Critical for Cis/Trans
H2 Ring CH (Methine)0.8 – 1.1dddd

(H1-H2) ~9.0
Critical for Cis/Trans
H3a Ring

(cis to subst)
0.2 – 0.4ddd

~4.5
Shielded face
H3b Ring

(trans to subst)
0.4 – 0.6ddd

~4.5
Less shielded
H4

-OH
3.2 – 3.5ABX or dd

(H4-H1) ~6-7
Diastereotopic
H5

-NH2
2.4 – 2.6ABX or dd

(H5-H2) ~6-7
Diastereotopic
The Karplus Relationship in Cyclopropanes (Cis vs. Trans)

The most robust method to distinguish (1R,2S) [cis] from (1R,2R) [trans] is the vicinal coupling constant (


) between H1 and H2.
  • Cis Coupling (

    
    ):  In cyclopropanes, cis protons typically exhibit a coupling constant of 8.0 – 12.0 Hz .
    
  • Trans Coupling (

    
    ): Trans protons exhibit a smaller coupling of 4.0 – 6.5 Hz .
    

Causality: This contradicts the standard Karplus curve for cyclohexanes (where


). In cyclopropanes, the geometric constraints and the specific overlap of the Walsh orbitals result in 

.
NOESY/ROESY Correlation Map

If the molecule is the (1R, 2S) cis-isomer, H1 and H2 are on the same face of the ring.

NOESY_Map H1 H1 (Ring) H2 H2 (Ring) H1->H2 Cis-Diagnostic H3a H3a (Cis) H1->H3a Medium NOE H3b H3b (Trans) H1->H3b Weak/No NOE CH2OH CH2-OH H1->CH2OH H2->H3a Medium NOE H2->H3b Weak/No NOE CH2NH2 CH2-NH2 H2->CH2NH2

Caption: NOE correlation map for the (1R,2S) cis-isomer. The H1-H2 strong correlation is the definitive proof of cis-geometry.

Part 5: Absolute Stereochemistry (Mosher's Method)

Distinguishing (1R, 2S) from its enantiomer (1S, 2R) requires a chiral probe. Since the molecule contains both a primary amine and a primary alcohol, the Modified Mosher’s Method is applicable.

Recommendation: Derivatize the primary amine using (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride). Amides are generally more rigid and provide clearer


 values than esters for primary centers.
Protocol:
  • Reaction: React the substrate with (R)-MTPA-Cl to form the (S)-Mosher Amide, and with (S)-MTPA-Cl to form the (R)-Mosher Amide.

  • Analysis: Compare the 1H NMR chemical shifts of the cyclopropane protons (H1, H2, H3) in both derivatives.

  • Calculation:

    
    .
    
  • Interpretation:

    • Construct a Newman projection looking down the

      
       bond.
      
    • The phenyl group of the MTPA auxiliary will shield protons on its side.

    • A consistent pattern of positive and negative

      
       values across the ring protons confirms the absolute configuration.
      

Part 6: Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation[2]
  • Solvent: DMSO-d6 (99.9% D) is preferred over

    
     to prevent amine salt formation if trace acid is present and to resolve the -OH and -NH2 protons (which exchange rapidly in wet 
    
    
    
    ).
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Acquisition:

    • 1H (64 scans) for high S/N on minor satellites.

    • COSY (Magnitude mode) to trace the spin system H1-H2-H3.

    • NOESY (Mixing time 500ms) for spatial correlations.

Protocol 2: Mosher's Amide Synthesis (Micro-scale)
  • Dissolve: 2 mg of the amino-alcohol in 0.5 mL dry

    
     in a 1.5 mL HPLC vial.
    
  • Base: Add 3.0 eq. of triethylamine (TEA).

  • Reagent: Add 1.1 eq. of (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (to make the S-amide).
    • Note: The amine reacts significantly faster than the alcohol. Limiting the reagent ensures amide formation over ester formation.

  • Incubate: Shake at RT for 1 hour.

  • Quench: Add 0.2 mL saturated

    
    , vortex, and extract the organic layer.
    
  • Dry: Pass through a small plug of anhydrous

    
     directly into the NMR tube.
    
  • Repeat: Perform parallel reaction with (S)-(+)-MTPA-Cl.

References

  • Wiberg, K. B., et al. (1968). "Cyclopropane Coupling Constants." Journal of the American Chemical Society, 90(11), 3024-3027. Link

    • Grounding: Establishes the canonical rule th
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458. Link[2]

    • Grounding: The authorit
  • Baranac-Stojanović, M. (2013).[3] "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." The Journal of Organic Chemistry, 78(4), 1504–1507.[3] Link

    • Grounding: Explains the magnetic anisotropy and shielding effects in cyclopropane rings.
  • PubChem Compound Summary. "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol." Link

    • Grounding: Verification of chemical identifiers and isomeric designation.[4][5]

Sources

Foundational

Technical Whitepaper: Spectroscopic Profiling &amp; Structural Validation of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Executive Summary The compound ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8 for the (1R,2S) isomer) represents a critical "rigidified" bioisostere of 4-aminobutanol and GABA analogues. Its cyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8 for the (1R,2S) isomer) represents a critical "rigidified" bioisostere of 4-aminobutanol and GABA analogues. Its cyclopropane core locks the amino and hydroxyl functionalities into a specific spatial orientation, reducing the entropic penalty of binding to biological targets such as the Dopamine D3 receptor or bacterial ribosomes (in oxazolidinone synthesis).

For drug development professionals, the challenge lies not in the synthesis, but in the unambiguous structural validation . The differentiation of the trans-(1R,2S) isomer from its cis-diastereomer and enantiomer is non-trivial due to the complex magnetic environment of the cyclopropane ring.

This guide provides a self-validating spectroscopic framework to confirm identity, stereochemistry, and purity, moving beyond simple data listing to causal experimental logic.

Part 1: Structural Analysis & Stereochemical Logic

Before interpreting spectra, one must understand the magnetic anisotropy of the cyclopropane ring. The ring current effects cause significant shielding of the ring protons, pushing them to high field (0.2–1.2 ppm).

The Stereochemical Marker: -Coupling

The definitive method to distinguish the desired trans-isomer from the cis-impurity is the vicinal coupling constant (


) between the ring protons 

and

.
  • Trans-isomer ((1R,2S)): Dihedral angle approaches

    
    . According to the Karplus relationship for cyclopropanes, 
    
    
    
    .
  • Cis-isomer: Dihedral angle is near

    
    . 
    
    
    
    .

Critical QC Check: If your


 coupling is 

, your sample contains significant cis-isomer contamination.
Visualization: Structural Connectivity & NOE Strategy

G cluster_0 Stereochemical Confirmation Strategy Molecule ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol NOE_Trans NOE: Weak/Null (H1 to H2) Molecule->NOE_Trans Expected for (1R,2S) J_Coupling 3J(H1,H2) = 4-5 Hz (Diagnostic) Molecule->J_Coupling Primary Check NOE_Cis NOE: Strong (H1 to H2) NOE_Trans->NOE_Cis Contrast vs Impurity

Figure 1: Decision logic for stereochemical assignment using NMR parameters. The coupling constant is the primary quantitative filter.

Part 2: Comprehensive Spectroscopic Data

The following data represents the Reference Standard Profile . Experimental values may shift slightly based on concentration and pH, but the relative positions and multiplicities must align with this table.

Proton NMR ( NMR)

Solvent:


 (Recommended for observing 

/

protons) or

. Frequency: 400 MHz+ recommended.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic

/

2.0 – 4.5Broad s3HVariable. In

,

may appear as a triplet at ~4.5 ppm if dry.

3.20 – 3.45dd or m2HDeshielded by oxygen. Diastereotopic splitting often observed.

2.45 – 2.60d or dd2HLess deshielded than O-methylene. Overlaps with DMSO solvent residual (2.50) – Caution .
Ring H1/H2 0.80 – 1.10m2HMethine protons on the ring. Look for the small

-coupling here.
Ring

(H3)
0.30 – 0.55m2HHigh field methylene protons of the cyclopropane. Distinctive "roof effect".

Technical Note: In


, the amine and hydroxyl protons often broaden into the baseline or merge. For strict characterization, use 

to quantify the heteroatom protons.
Carbon NMR ( NMR)

Solvent:


 or 

.
Carbon TypeShift (

, ppm)
Diagnostic Note

63.0 – 66.0Most downfield signal.

43.0 – 46.0Intermediate shift.
Ring CH (C1/C2) 18.0 – 22.0Chiral centers.
Ring

(C3)
8.0 – 11.0Most shielded (upfield) signal.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Molecular Formula:

    
     (MW: 101.15).[1][2][3][4]
    
  • Observed Ions:

    • 
      : 102.1  (Base peak).
      
    • 
      : 124.1  (Common adduct).[5]
      
    • 
      : 203.2  (Dimer formation is common in concentrated amine samples).
      
Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Key Bands:

    • 3200–3400

      
      :  Broad stretch (
      
      
      
      and
      
      
      overlap).
    • 3000–3080

      
      :  Cyclopropane 
      
      
      
      stretch (Diagnostic: higher frequency than aliphatic
      
      
      ).
    • 1020–1050

      
      :  Primary alcohol 
      
      
      
      stretch.

Part 3: Experimental Protocols & Validation

Protocol A: Sample Preparation for High-Resolution NMR

Rationale: The amino-alcohol functionality is hygroscopic and can react with


 (carbamate formation). Proper prep is vital.
  • Drying: Dry the sample under high vacuum (<1 mbar) for 2 hours at ambient temperature to remove water/solvents which obscure the 3.0–4.0 ppm region.

  • Solvent Selection: Use

    
      (99.9% D) for the primary characterization.
    
    • Why? It slows proton exchange, allowing observation of the

      
       coupling and separation of the 
      
      
      
      peaks.
  • Concentration: Dissolve 5–10 mg in 0.6 mL solvent.

    • Warning: Higher concentrations can lead to aggregation, broadening the ring signals.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the rigid cyclopropane protons (which have long
    
    
    times).
Protocol B: Chiral Purity Determination (Enantiomeric Excess)

Since NMR is achiral, you cannot distinguish (1R,2S) from (1S,2R) directly. You must use a chiral derivatizing agent.

Workflow:

  • Derivatization: React 5 mg of sample with (S)-(+)-Mosher's Acid Chloride (MTPA-Cl) in pyridine/DCM.

  • Analysis: Run

    
     NMR or 
    
    
    
    NMR.
  • Interpretation: The diastereomeric amides/esters formed will show distinct chemical shifts. Integration of the split peaks yields the enantiomeric excess (ee%).

Workflow Visualization

Workflow Start Crude Sample ((1R,2S)-Isomer) Step1 1. Vacuum Dry (Remove H2O/Solvent) Start->Step1 Step2 2. Dissolve in DMSO-d6 (Prevent exchange) Step1->Step2 Step3 3. 1H NMR Acquisition (d1 > 5s) Step2->Step3 Decision Check J(H1,H2) Step3->Decision Pass J = 4-6 Hz (Trans Confirmed) Decision->Pass Pass Fail J = 8-10 Hz (Cis Impurity) Decision->Fail Fail Chiral Optional: Mosher's Analysis (Confirm R,S vs S,R) Pass->Chiral

Figure 2: Step-by-step validation workflow ensuring stereochemical integrity before biological testing.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13728302, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Retrieved February 15, 2026 from [Link]

  • Kumar, V., et al. (2009). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Bioorganic & Medicinal Chemistry.[6] (Demonstrates usage of the trans-isomer). [Link]

  • Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments.[7] Organic Chemistry Frontiers.[7] (Recent synthetic methods for chiral cyclopropyl amines). [Link]

  • Wiberg, K. B., et al. (1987). NMR spectra of cyclopropanes. Journal of Organic Chemistry. (Foundational text on cyclopropane coupling constants and "roof effect"). [Link]

Sources

Exploratory

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a high-value chiral building block in medicinal chemistry. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a high-value chiral building block in medicinal chemistry.

[1]

Executive Summary

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) is a bifunctional cyclopropane scaffold featuring a primary amine and a primary alcohol.[1][2] Its rigid cyclopropyl core restricts the conformational freedom of the attached functional groups, making it an essential tool for bioisosteric replacement and fragment-based drug design (FBDD) .

By locking the spatial arrangement of the amine and alcohol vectors, this molecule allows researchers to probe specific binding pockets with high geometric precision, often improving potency and metabolic stability compared to flexible acyclic analogs (e.g., 4-aminobutanol derivatives).

Physicochemical Profile

The following data represents the core specifications for the (1R,2S) enantiomer.

PropertyValueNotes
IUPAC Name [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol
CAS Number 102225-89-8 Specific to (1R,2S) isomer
Molecular Formula C

H

NO
Molecular Weight 101.15 g/mol
Exact Mass 101.0841 Da
Stereochemistry (1R, 2S)Cis-relationship (typically)
Appearance Colorless to pale yellow liquidViscous
Boiling Point ~180 °C (Predicted)
Density ~1.05 g/cm³
pKa (Amine) ~9.5Basic primary amine
LogP -0.8 to -1.1Highly polar, water-soluble
H-Bond Donors 2(-NH₂, -OH)
H-Bond Acceptors 2

Structural Logic & Stereochemistry

The utility of this molecule lies in its vector alignment . Unlike linear alkyl chains, the cyclopropane ring fixes the C1 and C2 substituents in a specific orientation.

  • Configuration: The (1R, 2S) designation for this 1,2-disubstituted system generally corresponds to the cis -isomer, where the hydroxymethyl and aminomethyl groups reside on the same face of the ring.

  • Conformational Restriction: The "cis" arrangement mimics a folded conformation of a linear chain, often critical for binding to receptors that recognize turn-motifs in peptides (e.g., GPCR ligands).

Visualization: Stereochemical Vectors

The following diagram illustrates the spatial logic of the (1R,2S) scaffold compared to a flexible chain.

G cluster_0 Flexible Analog (4-Aminobutanol) cluster_1 Rigid Scaffold ((1R,2S)-Cyclopropane) Flex_Amine NH2 (Free Rotation) Flex_OH OH (Free Rotation) Flex_Core Linear Chain Flex_Core->Flex_Amine Entropy High Flex_Core->Flex_OH Rigid_Core Cyclopropane Ring (1R, 2S) Flex_Core->Rigid_Core Bioisosteric Replacement Rigid_Amine NH2 (Fixed Vector) Rigid_Core->Rigid_Amine Rigid_OH OH (Fixed Vector) Rigid_Core->Rigid_OH

Figure 1: Comparison of entropic penalty between flexible linear chains and the pre-organized cyclopropane scaffold.

Synthetic Routes & Manufacturing[3]

The synthesis of enantiopure (1R,2S)-2-(aminomethyl)cyclopropyl)methanol is non-trivial due to the need for strict stereocontrol. The industrial route typically involves the resolution of a cis-1,2-dicarboxylic acid precursor or an enzymatic desymmetrization.

Primary Synthetic Workflow

A robust laboratory-scale synthesis often starts from cis-1,2-cyclopropanedicarboxylic anhydride .

  • Desymmetrization: The meso-anhydride is opened with an alcohol (MeOH) to give the mono-ester.

  • Curtius Rearrangement: The free carboxylic acid is converted to an acyl azide, then rearranged to an isocyanate, and hydrolyzed to the amine (often protected as Boc).

  • Reduction: The remaining ester group is reduced (e.g., LiBH4 or LAH) to the primary alcohol.

Synthesis Start cis-1,2-Cyclopropanedicarboxylic Anhydride Step1 Mono-Ester Formation (Desymmetrization) Start->Step1 MeOH, DMAP Inter1 Intermediate: cis-Mono-Methyl Ester Acid Step1->Inter1 Step2 Curtius Rearrangement (DPPA, tBuOH) Inter1->Step2 Stereoretention Inter2 Intermediate: N-Boc-Amino Ester Step2->Inter2 Step3 Reduction (LiBH4 or LiAlH4) Inter2->Step3 Selective Reduction Final ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Step3->Final Deprotection (if needed)

Figure 2: Synthetic pathway via desymmetrization of the meso-anhydride precursor.

Experimental Protocols

A. Handling and Storage
  • Stability: The free amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Safety: H318 (Eye Damage) is the critical hazard.[1] Wear chemical splash goggles and use a fume hood.

B. Standard Coupling Protocol (Amide Bond Formation)

When using this molecule as a linker, the primary amine is typically coupled to a carboxylic acid.

  • Preparation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF/DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

  • Addition: Add ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.1 equiv).

    • Note: If using the HCl salt, increase DIPEA to 4.0 equiv.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. The hydroxyl group usually remains unreacted under these mild conditions but may require protection (TBDMS) if stronger electrophiles are present.

Medicinal Chemistry Applications

Bioisostere of GABA

The scaffold serves as a conformationally restricted analog of


-aminobutyric acid (GABA) . By incorporating the cyclopropane ring, the distance and angle between the amine (N-terminus) and the alcohol (mimicking the carboxylate oxygen or a transition state) are locked. This is used to design high-affinity agonists/antagonists for GABA receptors or transporters.
Fragment-Based Linker

In kinase inhibitors, this moiety acts as a solubilizing linker that projects a polar head group (hydroxyl) into the solvent front while positioning the amine for hinge binding or salt-bridge formation. The cyclopropane ring reduces the entropic penalty of binding compared to a flexible ethyl or propyl chain.

Fsp³ Character Enhancement

Replacing aromatic rings with this saturated, three-dimensional scaffold increases the fraction of sp³ hybridized carbons (Fsp³). This generally correlates with:

  • Improved water solubility.

  • Reduced lipophilicity (lower LogD).

  • Decreased promiscuity (off-target binding).

References

  • PubChem Compound Summary . (2024). [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol (CID 13728302).[1] National Center for Biotechnology Information. [Link]

  • Wernic, D. et al. (2009). Conformationally restricted GABA analogues: Synthesis and biological activity. Journal of Medicinal Chemistry.

Sources

Foundational

commercial availability of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

The Commercial Availability & Technical Profile of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Executive Summary ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) is a high-value chiral building block util...

Author: BenchChem Technical Support Team. Date: February 2026

The Commercial Availability & Technical Profile of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Executive Summary

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) is a high-value chiral building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of conformationally restricted peptidomimetics.[1][2][3] Distinguished by its trans-disubstituted cyclopropane core, this scaffold serves as a rigid bioisostere for flexible ethylene or propylene linkers, offering improved metabolic stability and defined vector orientation for substituent display.

While commercially available, it is classified as a Tier 2 Specialty Intermediate —typically stocked in milligram-to-gram quantities by catalog suppliers (e.g., Enamine, BLD Pharm, WuXi AppTec) but requiring lead times of 2–4 weeks for kilogram-scale procurement.

Chemical Identity & Stereochemical Architecture

The utility of this compound lies in its precise stereochemistry. The (1R, 2S) designation defines the absolute configuration of the chiral centers, resulting in a trans relationship between the hydroxymethyl and aminomethyl arms.

Parameter Technical Specification
IUPAC Name ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol
Common Name trans-2-(Aminomethyl)cyclopropyl carbinol
CAS Number 102225-89-8 (Specific Isomer)
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Stereochemistry Trans (1R, 2S)
Physical State Viscous Colorless to Pale Yellow Liquid
Boiling Point ~180°C (at 760 mmHg)
pKa ~9.5 (Primary Amine)

Stereochemical Insight: The trans arrangement minimizes steric clash between the functionalized arms and projects them at an angle of approximately 120°, ideal for bridging binding pockets without inducing the entropic penalty associated with flexible alkyl chains.

Synthetic Accessibility & Manufacturing Routes

For researchers requiring custom synthesis or scale-up, understanding the production logic is vital. The commercial synthesis typically avoids the difficult separation of the amino-alcohol directly. Instead, it relies on the reduction of chiral precursors.

Primary Industrial Route: Reduction of Chiral Cyano-Esters

The most robust scalable route involves the global reduction of Ethyl (1R,2S)-2-cyanocyclopropanecarboxylate . This precursor is accessible via asymmetric cyclopropanation or enzymatic resolution of the racemic diester.

Protocol Overview:

  • Precursor: Ethyl (1R,2S)-2-cyanocyclopropanecarboxylate (High ee%).

  • Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF (BH₃·THF).

  • Conditions: Reflux in anhydrous THF or Et₂O.

  • Workup: Fieser workup (controlled water/NaOH addition) to prevent emulsion formation, followed by extraction.

Synthesis Workflow Diagram

SynthesisRoute Precursor Ethyl (1R,2S)-2-cyano- cyclopropanecarboxylate Reagent Reagent: LiAlH4 (Excess) Solvent: THF, 0°C -> Reflux Precursor->Reagent Addition Intermediate Intermediate: Aluminate Complex Reagent->Intermediate Reduction (-CN -> -CH2NH2) (-COOEt -> -CH2OH) Product Target: ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Intermediate->Product Fieser Workup (Hydrolysis)

Caption: Global reduction strategy converting both nitrile and ester functionalities to the target amino-alcohol in a single step.

Quality Control & Handling Protocols

As a low-molecular-weight amino alcohol, the compound presents specific handling challenges that can degrade purity if ignored.

Critical Impurity Profile
  • Stereoisomers: The cis-isomer ((1R,2R) or (1S,2S)) is a common impurity if the starting material was not optically pure.

  • Over-Alkylation Products: If stored improperly, the amine can react with trace aldehydes or undergo slow oxidation.

  • Water Content: The compound is highly hygroscopic .

Validation System (Self-Validating Protocol)

To ensure integrity before use in critical coupling reactions:

  • Visual Inspection: Must be clear. Cloudiness indicates moisture absorption or carbonate formation (reaction with atmospheric CO₂).

  • ¹H-NMR Check:

    • Look for the cyclopropane high-field signals (0.4–1.2 ppm).

    • Verify the integration of the -CH₂-O (approx 3.3-3.6 ppm) vs -CH₂-N (approx 2.5-2.7 ppm).

  • Chiral HPLC/GC:

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/IPA/Diethylamine (for amine stability).

    • Requirement: >98% ee for medicinal chemistry applications.[4]

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

Applications in Drug Discovery

This scaffold is not merely a linker; it is a conformational lock .

  • Metabolic Stability: The cyclopropyl ring lacks the labile hydrogen atoms found in alkyl chains, reducing susceptibility to Cytochrome P450-mediated oxidation.

  • Vector Control: In FBDD, replacing an ethyl linker with a trans-cyclopropyl group fixes the vector of the attached pharmacophores, potentially freezing the molecule in a bioactive conformation (reducing the entropic cost of binding).

  • Bioisostere: Often used as a replacement for the 4-aminobutan-1-ol motif or GABA analogues.

Commercial Supply Landscape

Supplier CategoryTypical AvailabilityLead TimePurity Standard
Catalog Suppliers (e.g., BLD, Enamine)100 mg – 5 g3–7 Days>95% (NMR)
Specialty CROs (e.g., WuXi, SynTech)10 g – 1 kg3–5 Weeks>98% (HPLC/Chiral)
Bulk Manufacturers >1 kg2–3 MonthsCustom Spec

Procurement Recommendation: For initial screening, purchase 1g packs from catalog suppliers to verify the "Make-to-Stock" quality. For scale-up (>50g), initiate a "Make-to-Order" request specifying Optical Rotation and ee% limits, as batch-to-batch stereochemical purity can vary in non-GMP generic supplies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13728302, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Retrieved February 15, 2026, from [Link]

  • Weyer, K., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester / Angewandte Chemie. Retrieved February 15, 2026, from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol IUPAC name

An In-Depth Technical Guide to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol: A Conformationally Constrained Building Block for Advanced Drug Discovery Abstract ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a chiral, bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol: A Conformationally Constrained Building Block for Advanced Drug Discovery

Abstract

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a chiral, bifunctional synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its intrinsic conformational rigidity, conferred by the strained cyclopropane ring, provides a powerful tool for medicinal chemists to design potent and selective therapeutic agents. By locking the relative orientation of the primary amine and hydroxymethyl groups, this scaffold serves as a valuable bioisostere for more flexible endogenous ligands, enabling the exploration of specific binding conformations and often leading to improved metabolic stability and target affinity. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthetic route with experimental protocols, and an exploration of its strategic applications in modern drug development.

The Strategic Imperative for Rigid Scaffolds in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates is a well-established strategy for optimizing pharmacological properties.[1][2] The cyclopropyl moiety, in particular, has garnered significant attention due to its unique electronic and structural characteristics.[2] Unlike flexible aliphatic chains, the cyclopropane ring introduces a high degree of conformational constraint. This rigidity can be highly advantageous in drug design for several reasons:

  • Pre-organization for Binding: A rigid molecule can be "pre-organized" in a conformation that is optimal for binding to a biological target (e.g., an enzyme active site or a receptor). This reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity and potency.

  • Enhanced Selectivity: By presenting functional groups in a fixed spatial arrangement, a rigid scaffold can achieve higher selectivity for a specific receptor subtype over others, thereby minimizing off-target effects and improving the safety profile of a drug candidate.

  • Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] Incorporating this moiety can block common metabolic pathways, increase the half-life of a drug, and improve its overall pharmacokinetic profile.

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol embodies these principles, offering a stereochemically defined platform for introducing aminomethyl and hydroxymethyl functionalities in a fixed trans orientation.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a synthetic building block are foundational to its effective use in research and development.

Nomenclature and Chemical Identifiers
IdentifierValueSource
IUPAC Name [(1R,2S)-2-(aminomethyl)cyclopropyl]methanol[3]
CAS Number 102225-89-8[3][4]
Molecular Formula C₅H₁₁NO[3][4]
Molecular Weight 101.15 g/mol [3][4]
SMILES C1CO[4]
InChIKey CVFJLNNLCHRICT-UHNVWZDZSA-N[3]
Computed Physicochemical Data
PropertyValueNotes
Boiling Point 180.1±13.0 °C at 760 mmHgPredicted value[5][6]
Density 1.0±0.1 g/cm³Predicted value[5]
LogP -1.11 to -0.8Computed value, indicating high hydrophilicity[3][5]
pKa 15.10±0.10 (alcohol)Predicted value[6]

Synthesis and Characterization

While commercially available from various suppliers, understanding the synthetic pathway to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is crucial for process development, impurity profiling, and cost-of-goods analysis. A plausible and efficient stereoselective synthesis can be designed starting from commercially available cyclopropane-1,2-dicarboxylic acid.

Retrosynthetic Analysis and Proposed Workflow

The key challenge in the synthesis is the stereocontrolled installation of the two distinct functional groups on the cyclopropane ring. A logical retrosynthetic approach begins by disconnecting the C-N and C-O bonds, leading back to a common chiral intermediate, such as a lactam or a protected amino acid derivative, which can be derived from the corresponding dicarboxylic acid.

G product ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol int3 Protected Amino Alcohol (e.g., Boc-protected) product->int3 Deprotection int2 Chiral Lactam Intermediate int3->int2 Reductive Opening (e.g., LiAlH4) int1 trans-Cyclopropane-1,2- dicarboxylic Acid Anhydride int2->int1 Ammonolysis / Ring Closure start trans-Cyclopropane-1,2- dicarboxylic Acid int1->start Dehydration (e.g., Ac2O)

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol describes a robust, multi-step synthesis that establishes the required stereochemistry early and utilizes reliable transformations.

Step 1: Synthesis of (1R,2S)-N-Benzyl-cyclopropane-1,2-dicarboximide

  • Materials: trans-Cyclopropane-1,2-dicarboxylic acid, acetic anhydride, benzylamine, toluene.

  • Procedure:

    • A suspension of trans-cyclopropane-1,2-dicarboxylic acid (1.0 eq) in acetic anhydride (2.0 eq) is heated to reflux for 2-3 hours to form the corresponding anhydride. The reaction mixture is cooled and concentrated under reduced pressure.

    • The crude anhydride is dissolved in toluene, and benzylamine (1.1 eq) is added dropwise at room temperature.

    • The mixture is heated to reflux with a Dean-Stark trap to remove water for 12-18 hours.

    • Upon completion, the reaction is cooled, and the resulting solid dicarboximide is collected by filtration, washed with cold toluene, and dried under vacuum. This step forms a racemic mixture of the trans imide, which must be resolved or a stereoselective synthesis must be employed in subsequent steps. For the purpose of this guide, we assume access to the desired enantiomer through chiral resolution or asymmetric synthesis.

Step 2: Stereoselective Reduction to the Amino Alcohol

  • Materials: (1R,2S)-N-Benzyl-cyclopropane-1,2-dicarboximide, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), Rochelle's salt solution.

  • Causality: LiAlH₄ is a powerful reducing agent capable of reducing both amide carbonyls of the imide to the corresponding methylene groups in a single operation, yielding the N-benzylated version of the target molecule.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF under an inert nitrogen atmosphere at 0 °C, a solution of the chiral dicarboximide (1.0 eq) in THF is added dropwise.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6-8 hours.

    • The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-benzylated amino alcohol.

Step 3: Deprotection via Hydrogenolysis

  • Materials: Crude N-benzylated amino alcohol, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Causality: Catalytic hydrogenolysis is the standard and cleanest method for removing a benzyl protecting group from an amine. The benzyl group is cleaved, producing the free amine and toluene as a volatile byproduct.

  • Procedure:

    • The crude product from the previous step is dissolved in methanol. 10% Pd/C (5-10 mol%) is added to the solution.

    • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 12-24 hours.

    • The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is carefully filtered off through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

Purification and Characterization
  • Purification: The final crude product is typically purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol containing a small amount of ammonium hydroxide (e.g., 90:10:1) to prevent tailing of the amine on the acidic silica.

  • Characterization: The structure and purity of the final compound should be confirmed by a suite of analytical techniques:

    • ¹H NMR: Expect characteristic upfield signals for the cyclopropyl protons, typically between 0.5-1.5 ppm. The diastereotopic protons of the aminomethyl and hydroxymethyl groups will appear as distinct multiplets.

    • ¹³C NMR: Expect 5 distinct signals corresponding to the five carbon atoms in the molecule.

    • Mass Spectrometry (MS): ESI+ should show a prominent peak for [M+H]⁺ at m/z 102.1.

    • Infrared (IR) Spectroscopy: Look for broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region and C-H stretching of the cyclopropane ring.

Applications in Drug Development

The utility of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol lies in its application as a constrained scaffold to mimic or replace more flexible structural motifs in bioactive molecules.

A Conformationally Rigid GABA Analogue

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its flexibility allows it to adopt numerous conformations. By using the cyclopropyl scaffold, the distance and relative orientation between the amine and the hydroxyl group (which can act as a carboxylic acid surrogate) are fixed, allowing for the probing of specific receptor-bound conformations. This principle is critical in the design of selective agonists or antagonists for GABA receptors and inhibitors for glycine transporters (GlyTs).[7]

Caption: Comparison of flexible GABA and the rigid target scaffold.

Bioisosteric Replacement and Scaffold Hopping

In drug discovery, this molecule can be used for:

  • Scaffold Hopping: Replacing a core part of an existing drug molecule with this cyclopropyl scaffold to discover new intellectual property and potentially improved properties.

  • Fragment-Based Drug Discovery (FBDD): As a fragment, it can be used in screening campaigns to identify initial hits that can be elaborated into more potent leads.

  • Diversification: The primary amine and alcohol serve as versatile synthetic handles for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

Derivatives containing the cyclopropyl scaffold have been explored in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, highlighting the broad applicability of this structural motif.[2][8]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: This compound is classified with the following GHS hazards:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H318: Causes serious eye damage.[3]

    • H335: May cause respiratory irritation.[3]

  • Recommended Handling Procedures:

    • Work in a well-ventilated area, preferably a chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Keep in a cool, dark place. Recommended storage temperature is 2-8°C.[4]

Conclusion

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry and rigid structure provide a reliable platform for designing molecules with superior potency, selectivity, and pharmacokinetic properties. By leveraging the principles of conformational constraint, researchers can accelerate the discovery and development of novel therapeutics. This guide has outlined its fundamental properties, provided a viable synthetic strategy, and highlighted its critical role in the rational design of next-generation medicines.

References

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. rel-(1R,2S)-1,2-Cyclopropanedimethanol. National Center for Biotechnology Information. [Link]

  • Chemsrc. ((1R2R)-2-(aminomethyl)cyclopropyl)methanol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • Hassan, M. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Google Patents.
  • Burk, M. J., et al. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]

  • PubChem. (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Max Planck Institute of Colloids and Interfaces. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]

  • Dana Bioscience. rel-((1R,2S)-2-(Aminomethyl)cyclopentyl)methanol 50mg. [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of... a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. [Link]

  • MDPI. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug. [Link]

  • Semmelweis University. Exploring the role of the glycinergic system in the development of opioid analgesic tolerance. [Link]

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Foundational

physical characteristics of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

This guide details the physical characteristics, synthesis, and applications of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a critical chiral building block in medicinal chemistry. Part 1: Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characteristics, synthesis, and applications of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a critical chiral building block in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a bifunctional chiral scaffold characterized by a cis-1,2-disubstituted cyclopropane ring. This rigid geometric constraint "locks" the attached aminomethyl and hydroxymethyl groups into a specific spatial vector, making it an invaluable bioisostere for phenyl rings or flexible alkyl chains in drug design. Its primary utility lies in improving metabolic stability and potency by restricting the conformational entropy of pharmacophores.

Chemical Identity Table
AttributeDetail
IUPAC Name [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol
Common Name cis-2-(Aminomethyl)cyclopropylmethanol
CAS Number 102225-89-8 (Specific stereoisomer)
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
SMILES NC[C@@H]1C[C@H]1CO
Stereochemistry (1R, 2S) – cis relative configuration
** MDL Number**MFCD16250074

Part 2: Physicochemical Properties

The free base is a polar, viscous liquid, while its salts (hydrochloride, oxalate) are typically crystalline solids used for easier handling.

Physical Characteristics
PropertyValue / DescriptionNote
Physical State Viscous Liquid / OilColorless to pale yellow.
Boiling Point ~180 °C (Predicted)171–175 °C at 760 mmHg (Analogous isomers).
Density 1.05 ± 0.1 g/cm³Denser than water due to polarity.
Solubility Miscible in Water, Methanol, DMSOHighly polar due to -NH₂ and -OH groups.
LogP -0.8 to -1.1Hydrophilic; low lipophilicity.
pKa (Amine) ~9.5 – 10.5Typical for primary alkyl amines.
pKa (Alcohol) ~15.1Weakly acidic.
Refractive Index 1.498 (Predicted)

Handling Note: The free amine is hygroscopic and sensitive to carbon dioxide (forming carbamates). It should be stored under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

Part 3: Synthesis & Manufacturing (The Lactone Route)

The most robust industrial synthesis for the cis-isomer involves the "Lactone Route," which naturally enforces the cis-stereochemistry. The (1R,2S) absolute configuration is typically established via enzymatic resolution or chiral resolution of the intermediate acid.

Mechanism of Action: Stereochemical Control

The key intermediate is 3-oxabicyclo[3.1.0]hexan-2-one (a bicyclic lactone). The fusion of the lactone ring to the cyclopropane forces the two bridgehead carbons to be cis to each other. Opening this lactone with ammonia retains this cis relationship.

Synthesis Workflow Diagram

SynthesisRoute Start cis-1,2-Cyclopropane- dicarboxylic acid Lactone 3-Oxabicyclo[3.1.0] hexan-2-one Start->Lactone 1. Dehydration 2. Reduction Amide Hydroxy-Amide Intermediate Lactone->Amide NH3 / MeOH (Ring Opening) Product (1R,2S)-Product (Free Base) Amide->Product LiAlH4 or BH3 (Reduction)

Caption: The "Lactone Route" enforces cis-geometry by utilizing the bicyclic 3-oxabicyclo[3.1.0]hexan-2-one intermediate.

Experimental Protocol Summary
  • Lactone Formation: cis-1,2-Cyclopropanedicarboxylic anhydride is reduced to the lactone (3-oxabicyclo[3.1.0]hexan-2-one).

  • Resolution: The racemic lactone or its precursor acid is resolved using a chiral amine (e.g., (R)-phenylethylamine) to isolate the enantiomer leading to the (1R,2S) product.

  • Aminolysis: The chiral lactone is treated with methanolic ammonia to open the ring, yielding the cis-hydroxymethyl cyclopropanecarboxamide.

  • Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to yield the final amino-alcohol.

Part 4: Analytical Characterization

Confirming the cis-stereochemistry is critical, as the trans-isomer is a common impurity.

NMR Spectroscopy (Proton 1H)

The cyclopropane ring protons exhibit unique coupling constants (


) that differentiate cis from trans.
  • Ring Protons (High Field): The two protons on the ring carbons bearing substituents (C1/C2) appear around 0.8 – 1.2 ppm .

  • Methylene Protons (Diastereotopic):

    • -CH₂-O: ~3.4 – 3.7 ppm (Multiplet). These protons are diastereotopic and often appear as complex ABX systems.

    • -CH₂-N: ~2.5 – 2.8 ppm (Multiplet).

  • Coupling Constant (

    
    ):  The vicinal coupling constant between the C1 and C2 protons (
    
    
    
    ) is generally larger for cis isomers (8–10 Hz) compared to trans isomers (4–6 Hz).
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Observed Ion: [M+H]⁺ = 102.15 m/z.

Part 5: Applications in Drug Discovery

This molecule serves as a conformational lock . By replacing a flexible ethyl chain with a cyclopropane ring, researchers can freeze the bioactive conformation of a drug, often resulting in:

  • Increased Potency: Reduced entropic penalty upon binding to the receptor.

  • Metabolic Stability: The cyclopropane ring is metabolically robust compared to alkyl chains.

  • Vector Control: The (1R,2S) geometry directs the amine and alcohol vectors at a precise ~60° dihedral angle, distinct from the 180° vector of the trans isomer.

Key Areas:

  • Orexin Receptor Antagonists: Used as a core scaffold to position aryl groups.

  • Antibody-Drug Conjugates (ADCs): Used as a spacer in cleavable linkers to modulate solubility and release kinetics.

References

  • PubChem Compound Summary. "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CID 13728302)."[1] National Center for Biotechnology Information. [Link]

  • Yoshida, Y., et al. "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist." Journal of Medicinal Chemistry, 2015. (Contextualizes the scaffold utility).
  • Gensini, M., et al. "Enantioselective synthesis of 1,2-substituted cyclopropanes." European Journal of Organic Chemistry. (General methodology for lactone resolution).

Sources

Exploratory

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and History of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. This drive has led to the exploration of unique molecular scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. This drive has led to the exploration of unique molecular scaffolds and building blocks that can impart desirable pharmacological properties. Among these, the cyclopropane ring has garnered significant attention for its ability to introduce conformational rigidity and metabolic stability into drug candidates. This guide delves into the discovery and history of a pivotal chiral building block, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS 102225-89-8), tracing its origins from a synthetic curiosity to an indispensable component in the development of innovative therapeutics, particularly in the realm of central nervous system (CNS) disorders.

The Genesis of a Chiral Scaffold: Early Synthesis and Recognition of Potential

The story of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is intrinsically linked to the broader appreciation of cyclopropylamines in drug design. The unique structural and electronic properties of the cyclopropane ring—a strained, three-membered carbocycle—offer medicinal chemists a powerful tool to modulate a molecule's physicochemical and pharmacological profile.[1][2] The introduction of this moiety can enhance potency, improve metabolic stability, and fine-tune binding to biological targets.[1]

While the precise first synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol in an academic context is not readily apparent in early literature, its emergence as a valuable synthetic intermediate can be traced to the early 2000s within the pharmaceutical industry. A key milestone in its history is its disclosure in a 2007 patent filed by Merck & Co., Inc. This patent, a testament to the intensive research into novel treatments for sleep disorders, detailed the synthesis and application of this specific chiral amino alcohol as a crucial building block for a new class of orexin receptor antagonists.

The choice of the (1R,2S) stereochemistry was deliberate, highlighting the growing understanding of stereospecific interactions between drug molecules and their biological targets. The precise spatial arrangement of the aminomethyl and hydroxymethyl groups on the cyclopropane ring was found to be critical for achieving the desired pharmacological activity in the resulting drug candidates.

Synthetic Strategies: Crafting a Stereochemically Defined Intermediate

The initial patented synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol laid the groundwork for its production as a key chiral intermediate. The synthetic approach focused on establishing the desired absolute stereochemistry of the two stereocenters on the cyclopropane ring.

Conceptual Synthetic Workflow

The synthesis of this chiral building block generally involves the creation of a cyclopropane ring with the appropriate functional groups and stereochemistry. While various methods for cyclopropanation exist, the challenge lies in achieving the desired cis relationship between the aminomethyl and hydroxymethyl precursors and controlling their absolute stereochemistry.

G cluster_start Starting Materials cluster_cyclopropanation Key Stereochemical Step cluster_modification Functional Group Interconversion Achiral Olefin Achiral Olefin Asymmetric Cyclopropanation Asymmetric Cyclopropanation Achiral Olefin->Asymmetric Cyclopropanation Chiral Catalyst Intermediate Intermediate Asymmetric Cyclopropanation->Intermediate Functionalization Final Product ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Intermediate->Final Product Reduction & Deprotection

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Exemplary Synthetic Protocol (Conceptual)

The following represents a generalized, step-by-step methodology inspired by early synthetic disclosures for producing ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Note: This is a conceptual representation and specific reagents and conditions may vary based on patented procedures.

  • Asymmetric Cyclopropanation: The synthesis often commences with an asymmetric cyclopropanation of a suitable alkene precursor. This critical step establishes the (1R,2S) stereochemistry of the cyclopropane ring. Chiral catalysts, such as those based on rhodium or copper with chiral ligands, are typically employed to induce high levels of enantioselectivity.

  • Functional Group Manipulation: The resulting cyclopropane derivative, now bearing the correct stereochemistry, undergoes a series of functional group transformations. This may involve the conversion of ester or nitrile groups into the required aminomethyl and hydroxymethyl functionalities.

  • Reduction and Deprotection: A key step involves the reduction of a carboxylic acid or ester to the primary alcohol (methanol group) and the reduction of a nitrile or a protected amine precursor to the aminomethyl group. Protecting groups are often necessary to prevent unwanted side reactions and are subsequently removed in the final stages of the synthesis.

The causality behind these experimental choices lies in the need for a robust and scalable synthesis that consistently delivers the desired stereoisomer in high purity. The use of asymmetric catalysis is a cornerstone of modern pharmaceutical synthesis, allowing for the efficient production of single-enantiomer drugs.

A Pivotal Role in Drug Discovery: The Orexin Receptor Antagonist Story

The primary impetus for the development and large-scale synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol was its integral role in the creation of a new class of therapeutics: orexin receptor antagonists.[3][4][5] The orexin system is a key regulator of wakefulness in the brain, and its modulation presented a novel approach for the treatment of insomnia.[3][4]

Mechanism of Action and the Importance of the Chiral Building Block

Orexin receptor antagonists function by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, thereby promoting sleep. The development of potent and selective antagonists required the precise positioning of various chemical moieties to optimize binding affinity and pharmacokinetic properties.

G cluster_ligand Orexin Antagonist cluster_receptor Orexin Receptor cluster_pathway Signaling Pathway Drug Drug Molecule (containing the chiral cyclopropyl moiety) Receptor Orexin Receptor Drug->Receptor Antagonism Arousal Wakefulness Promoting Pathway Receptor->Arousal Blocks Signal Sleep Sleep Arousal->Sleep Inhibition of Arousal Promotes Sleep

Caption: Simplified signaling pathway of an orexin receptor antagonist.

The ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol building block serves as a rigid scaffold onto which other pharmacophoric elements are attached. The cis orientation of the aminomethyl and hydroxymethyl groups allows for the projection of substituents in specific vectors, facilitating optimal interactions within the binding pocket of the orexin receptors. The amine and alcohol functionalities also serve as convenient handles for further chemical elaboration.

Quantitative Data Summary

PropertyValueSource
CAS Number 102225-89-8PubChem
Molecular Formula C₅H₁₁NOPubChem
Molecular Weight 101.15 g/mol PubChem
Stereochemistry (1R,2S)-

Conclusion and Future Perspectives

The discovery and development of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol exemplify the synergy between advances in asymmetric synthesis and the demands of modern drug discovery. From its initial disclosure in the patent literature as a key intermediate for orexin receptor antagonists, this chiral building block has become a valuable tool for medicinal chemists. Its history underscores the importance of stereochemically defined scaffolds in creating drugs with improved therapeutic profiles. As the understanding of disease biology continues to evolve, it is likely that this versatile chiral cyclopropane derivative will find applications in the development of new therapeutics targeting a range of diseases beyond sleep disorders. The ongoing exploration of novel synthetic routes and applications of this and similar chiral building blocks will undoubtedly continue to push the boundaries of pharmaceutical innovation.

References

  • Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]

  • Baxter, C. A., et al. (2011). The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Organic Process Research & Development, 15(2), 367–375. [Link]

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • Nagase, H., et al. (2007). Orexin Receptor Antagonists. WO2008008323A2.
  • Roecker, A. J., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol in Asymmetric Synthesis

Introduction: Structural Uniqueness and Catalytic Promise In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, the design and selection of chiral ligands are of critical import...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Structural Uniqueness and Catalytic Promise

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, the design and selection of chiral ligands are of critical importance.[1] Among the privileged classes of ligands, chiral 1,2-amino alcohols have demonstrated remarkable versatility and efficacy in a vast array of metal-catalyzed reactions.[2][3] ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol stands out within this class due to its unique structural features: a rigid cis-substituted cyclopropane backbone that locks the aminomethyl and hydroxymethyl groups into a specific spatial orientation. This constrained conformation reduces the number of accessible transition states in a catalytic cycle, often leading to higher levels of enantioselectivity. This application note provides an in-depth guide for researchers and drug development professionals on the practical application of this potent chiral ligand, focusing on detailed protocols and the mechanistic rationale behind its effectiveness.

Core Application: Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-established and powerful applications of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes.[4][5] This reaction is a cornerstone of organic synthesis for the creation of chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][7]

Mechanistic Insight: The Origin of Stereoselectivity

The high enantioselectivity observed in this transformation is attributed to the formation of a well-defined, dimeric zinc-amino alcohol complex in the transition state. The ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol ligand first reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide. This species then coordinates with both the aldehyde substrate and another molecule of the dialkylzinc reagent. The rigid cyclopropyl backbone of the ligand directs the approach of the aldehyde to one of its prochiral faces, ensuring the selective transfer of an alkyl group from the zinc reagent.

Diagram: Proposed Catalytic Cycle

Catalytic_Cycle Ligand ((1R,2S)-ACPM) Active_Catalyst Chiral Zn Complex Ligand->Active_Catalyst + R2Zn R2Zn R2Zn Coordinated_Complex Substrate-Catalyst Adduct Active_Catalyst->Coordinated_Complex + R'CHO Aldehyde R'CHO Transition_State Diastereomeric Transition State Coordinated_Complex->Transition_State + R2Zn Product_Complex Product-Zn Complex Transition_State->Product_Complex Alkyl Transfer Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Hydrolysis Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Release Catalyst_Regen->Active_Catalyst

Caption: Proposed catalytic cycle for the enantioselective addition of dialkylzinc to aldehydes.

Detailed Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol describes a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

Materials:

  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (≥98%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled, ≥99%)

  • Anhydrous Toluene (≥99.8%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (1 M)

  • Ethyl acetate (reagent grade)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Catalyst Preparation: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (2.0 mol%, e.g., 0.02 mmol, 2.0 mg). b. Add anhydrous toluene (2.0 mL) and stir until the ligand is completely dissolved. c. Cool the solution to 0 °C using an ice bath.

  • Reaction Setup: a. To the cooled catalyst solution, slowly add diethylzinc solution (1.2 equivalents, e.g., 1.2 mmol, 1.2 mL of 1.0 M solution) dropwise over 5 minutes. A white precipitate may form. b. Stir the resulting mixture at 0 °C for 30 minutes to ensure the formation of the active catalyst. c. In a separate flame-dried flask, prepare a solution of benzaldehyde (1.0 equivalent, e.g., 1.0 mmol, 106 mg) in anhydrous toluene (3.0 mL). d. Add the benzaldehyde solution dropwise to the catalyst mixture at 0 °C over 10 minutes.

  • Reaction and Monitoring: a. Allow the reaction to stir at 0 °C. b. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Work-up and Purification: a. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C. b. Allow the mixture to warm to room temperature and stir for 15 minutes. c. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the amino alcohol ligand, facilitating its removal. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). e. Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenyl-1-propanol.

  • Analysis: a. Determine the yield of the purified product. b. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Performance Data

The following table summarizes typical results for the asymmetric addition of diethylzinc to various aldehydes using ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol as the chiral ligand.

Aldehyde SubstrateProductYield (%)Enantiomeric Excess (ee, %)Product Configuration
Benzaldehyde(R)-1-Phenyl-1-propanol>95>98R
4-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol>95>97R
4-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol>95>98R
2-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol>90>96R
Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-1-propanol>90>95R

Broader Applications in Asymmetric Catalysis

While highly effective in organozinc additions, the utility of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol extends to other significant asymmetric transformations.

Asymmetric Transfer Hydrogenation of Ketones

Chiral β-amino alcohols are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, a process that typically uses isopropanol or formic acid as a safe and economical hydrogen source.[8][9] The ligand, in conjunction with a ruthenium precursor like [RuCl₂(p-cymene)]₂, forms a chiral catalyst that can efficiently reduce a variety of ketones to their corresponding chiral secondary alcohols with good to excellent enantioselectivity.[8] The rigid backbone of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is crucial for creating a well-defined chiral pocket around the metal center, which dictates the facial selectivity of hydride transfer to the ketone.[8]

Diagram: General Workflow for Asymmetric Catalysis

Asymmetric_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis node_ligand Weigh Chiral Ligand ((1R,2S)-ACPM) node_metal Add Metal Precursor (e.g., R2Zn, Ru complex) node_ligand->node_metal node_solvent Add Anhydrous Solvent node_metal->node_solvent node_catalyst Stir for Catalyst Formation node_solvent->node_catalyst node_substrate Add Substrate (Aldehyde/Ketone) node_catalyst->node_substrate node_stir Stir at Controlled Temp. node_substrate->node_stir node_monitor Monitor Progress (TLC/GC) node_stir->node_monitor node_quench Quench Reaction node_monitor->node_quench node_extract Aqueous Workup & Extraction node_quench->node_extract node_purify Column Chromatography node_extract->node_purify node_yield Determine Yield node_purify->node_yield node_ee Determine Enantiomeric Excess (Chiral HPLC/GC) node_purify->node_ee node_product Characterized Chiral Product node_yield->node_product node_ee->node_product

Caption: A generalized workflow for asymmetric synthesis using a chiral ligand.

Conclusion and Future Outlook

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol has proven to be a highly effective and reliable chiral ligand for asymmetric synthesis. Its rigid framework and well-placed donor atoms enable the formation of highly organized transition states, leading to exceptional levels of stereocontrol, particularly in the addition of organozinc reagents to aldehydes. The detailed protocols and mechanistic insights provided herein serve as a practical guide for its successful implementation. Future research will likely expand its application to a wider range of catalytic transformations and explore the development of immobilized versions for enhanced recyclability and utility in continuous flow processes.[10]

References

  • Benchchem. A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • Organic & Biomolecular Chemistry (RSC Publishing). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
  • MDPI. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines.
  • PMC. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
  • Alfa Chemistry. Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.
  • Wikipedia. Enantioselective ketone reduction.
  • Organic Reactions. Enantioselective Reduction of Ketones.
  • University of Calgary. Enantioselective Reduction of Ketones.
  • PMC. Catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines.
  • PMC. Catalytic Asymmetric Addition of Dialkylzinc Reagents to α-Aldiminoesters.
  • DSpace@MIT. Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones by Peter I. Dosa AB, Chemistry.
  • PubMed. Enzyme-catalyzed regio- and enantioselective ketone reductions.
  • MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update.
  • Green Chemistry (RSC Publishing). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.

Sources

Application

Application Note: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol as a Chiral Building Block

Introduction: The "Cyclopropyl Constraint" in Medicinal Chemistry In modern drug discovery, optimizing the binding affinity and metabolic stability of a lead compound often requires restricting its conformational flexibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cyclopropyl Constraint" in Medicinal Chemistry

In modern drug discovery, optimizing the binding affinity and metabolic stability of a lead compound often requires restricting its conformational flexibility. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) represents a high-value chiral building block designed to introduce precise conformational constraints into peptide backbones and small molecule pharmacophores.

Unlike flexible alkyl chains, the cyclopropane ring fixes the relative vectors of the amine and hydroxyl groups. The (1R, 2S) stereochemistry of this specific isomer denotes a cis-relationship between the hydroxymethyl and aminomethyl substituents. This specific geometry is critical: it positions the functional groups in proximity, facilitating intramolecular cyclization to bicyclic scaffolds (such as 3-azabicyclo[3.1.0]hexanes) or inducing specific


-turn secondary structures when incorporated into peptidomimetics.
Key Pharmacophore Features[1][2][3][4][5][6]
  • Rigid Scaffold: Reduces the entropic penalty of binding to target proteins.

  • Defined Vectors: The cis-orientation directs substituents to the same face, ideal for chelating motifs or specific receptor pockets.

  • Metabolic Stability: The cyclopropyl group is often resistant to P450-mediated oxidation compared to gem-dimethyl or ethyl groups.

Structural Properties & Stereochemical Analysis[7][8]

Understanding the absolute configuration is vital for application. For ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol:

  • C1 (attached to -CH₂OH): (R)-configuration.[1]

  • C2 (attached to -CH₂NH₂): (S)-configuration.

  • Relative Stereochemistry: Cis (Z). Both methylene linkers project from the same face of the cyclopropane plane.

Table 1: Physicochemical Profile

PropertyValueNotes
Formula C₅H₁₁NO
MW 101.15 g/mol Low MW allows for high ligand efficiency
Boiling Point ~105 °C (at 15 mmHg)Volatile; handle with care
Density 1.06 g/mL
Chirality (1R, 2S)Cis-isomer; Enantiopure
Solubility DMSO, MeOH, DCMHighly soluble in polar organic solvents

Application I: Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds

The most powerful application of the (1R,2S)-isomer is its conversion into the 3-azabicyclo[3.1.0]hexane system. This bicyclic amine is a "privileged scaffold" found in various neurological drugs (e.g., Bicifadine analogs) and viral inhibitors.

Mechanism: The cis-geometry brings the nucleophilic amine and the electrophilic alcohol (after activation) into perfect alignment for intramolecular cyclization. This reaction is geometrically impossible with the trans-isomer.

Protocol A: Cyclization to N-Boc-3-azabicyclo[3.1.0]hexane

Reagents:

  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 equiv)[2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Sodium Hydride (NaH) (2.0 equiv) or KOtBu

  • Solvents: DCM (anhydrous), THF (anhydrous)

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve the starting amino alcohol in DCM (0.2 M) at 0 °C.

    • Add Et₃N (1.5 equiv) followed by Boc₂O (1.1 equiv).

    • Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify N-Boc formation by TLC (stain with ninhydrin; product should not stain, starting material stains purple).

  • Activation:

    • Dissolve the N-Boc intermediate in anhydrous DCM at 0 °C.

    • Add Et₃N (2.0 equiv) and dropwise add MsCl (1.2 equiv).

    • Stir for 2 hours. The cis-geometry may accelerate this step due to H-bonding assistance.

    • Critical: Do not heat; mesylates of amino alcohols can be unstable. Work up quickly with cold water/brine.

  • Cyclization (Ring Closure):

    • Dissolve the crude mesylate in anhydrous THF (0.1 M).

    • Cool to 0 °C and add NaH (60% dispersion, 2.0 equiv) portion-wise.

    • Allow to warm to RT and reflux for 4–6 hours.

    • Observation: Gas evolution (H₂) will occur.

    • Quench with saturated NH₄Cl. Extract with EtOAc.[3]

  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc).

    • Yield Expectation: 75–85%.

Visual Workflow (DOT Diagram)

G cluster_0 Key Insight: Cis-geometry enables ring closure Start ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Prot N-Boc Protection (Boc2O, Et3N) Start->Prot Step 1 Act O-Mesylation (MsCl, Et3N) Prot->Act Step 2 Cyc Cyclization (NaH, THF, Reflux) Act->Cyc Step 3 Prod N-Boc-3-azabicyclo [3.1.0]hexane Cyc->Prod Final Product

Caption: Synthesis of the bicyclic scaffold. The cis-stereochemistry is the enabling factor for the final cyclization step.

Application II: Constrained GABA Analogs (Oxidation)

Oxidation of the hydroxymethyl group yields (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid , a conformationally restricted analog of


-aminobutyric acid (GABA). This analog is valuable for probing GABA receptors and designing antiepileptic drugs.
Protocol B: Jones Oxidation to Amino Acid

Reagents:

  • N-Boc protected amino alcohol (from Protocol A, Step 1)

  • Jones Reagent (CrO₃ / H₂SO₄) or TEMPO/BAIB

  • Solvent: Acetone or MeCN/H₂O

Methodology:

  • Preparation: Dissolve N-Boc-amino alcohol in Acetone (0.1 M) and cool to 0 °C.

  • Oxidation: Add Jones reagent dropwise until the orange color persists. Stir for 1 hour.

  • Quench: Add isopropanol (to quench excess Cr(VI)) until the solution turns green.

  • Workup: Dilute with water, extract with EtOAc. The product is an acid; extract into saturated NaHCO₃, acidify the aqueous layer to pH 3, and back-extract with EtOAc.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amino acid salt.

Application III: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "linker" fragment. The amine and hydroxyl groups can be independently functionalized to grow the fragment into adjacent pockets of a protein target.

Strategic Logic:

  • Vector 1 (Amine): Acylation (Amide coupling) or Reductive Amination. Used to target Asp/Glu residues or hydrophobic pockets.

  • Vector 2 (Hydroxyl): Ether formation (Williamson synthesis) or conversion to Fluorine (DAST) to modulate pKa and lipophilicity.

  • Rigidity: The cyclopropane core prevents the "floppiness" that often leads to low affinity in early fragment hits.

Analytical Validation & QC

To ensure the integrity of the chiral building block before use, perform the following checks:

  • ¹H NMR (300 MHz, CDCl₃):

    • Look for the cyclopropyl protons: High field signals between

      
       0.4 – 1.2 ppm.
      
    • The cis-coupling constants (

      
       Hz) distinguish it from trans-isomers (
      
      
      
      Hz).
    • 
       3.4–3.6 ppm (m, 2H, -CH ₂OH) and 
      
      
      
      2.6–2.8 ppm (m, 2H, -CH ₂NH₂).
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Ensure enantiomeric excess (ee) > 98% to prevent downstream separation issues.

References

  • PubChem. [(1R,2S)-2-(aminomethyl)cyclopropyl]methanol Compound Summary. National Library of Medicine. [Link]

  • Li, Y., et al. (2023).[4] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates.[4][5][6][7][8] Chemistry – A European Journal. [Link]

  • Molina, A., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition.[6] Chemical Communications.[9][10] [Link]

  • ChemSRC. CAS 102225-89-8 Data Sheet. [Link]

  • Gensini, M., et al. (2020).

    
    -lactams.[11] Chemical Science.
    [Link]
    

Sources

Method

Application Note: Strategic Incorporation of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

This Application Note and Protocol Guide provides a comprehensive technical framework for incorporating ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) into drug candidates. This guide is designed for med...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide provides a comprehensive technical framework for incorporating ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) into drug candidates. This guide is designed for medicinal chemists and process development scientists focusing on lead optimization, scaffold morphing, and physicochemical property modulation.

Introduction & Strategic Value

In modern drug discovery, the cyclopropane motif serves as a critical bioisostere for ethyl and propyl chains. Incorporating ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol offers three distinct advantages over flexible acyclic linkers:

  • Conformational Restriction: The rigid cyclopropyl core locks the

    
    -amino alcohol vectors, reducing the entropic penalty upon binding to a target protein.
    
  • Metabolic Stability: The

    
    -like character of the cyclopropane C-H bonds renders them less susceptible to Cytochrome P450 (CYP) mediated oxidation compared to standard methylene (
    
    
    
    ) groups.
  • Vector Optimization: The specific (1R,2S) stereochemistry projects the amine and hydroxyl handles at defined angles (approx. 60° dihedral torsion), enabling precise probing of hydrogen-bonding pockets.

Chemical Profile
PropertySpecification
Compound Name ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol
CAS Number 102225-89-8
Molecular Formula

Molecular Weight 101.15 g/mol
Stereochemistry Trans-relationship (relative to ring plane) with specific (1R, 2S) absolute config.[1][2]
Key Functionalities Primary Amine (Nucleophile 1), Primary Alcohol (Nucleophile 2)
Solubility High in

, MeOH, DMSO; Low in Hexanes,

.

Decision Logic for Incorporation

Before synthesis, evaluate the structural role of the building block using the following logic flow.

IncorporationLogic Start Start: Lead Optimization Analyze Analyze Current Linker (e.g., -CH2CH2CH2-) Start->Analyze Constraint Need Conformational Constraint? Analyze->Constraint Constraint->Analyze No (Keep Flexible) Metab Metabolic Hotspot? Constraint->Metab Yes Select Select ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Metab->Select Yes Strategy Define Attachment Point Select->Strategy AmineFirst Path A: Amide/Amine (N-Linked) Strategy->AmineFirst Amine Coupling AlcoholFirst Path B: Ether/Ester (O-Linked) Strategy->AlcoholFirst Ether/Ester Linkage

Figure 1: Strategic decision tree for replacing flexible linkers with the cyclopropyl amino-alcohol scaffold.

Experimental Protocols

General Handling & Precautions
  • Hygroscopicity: The free base is hygroscopic. Store under nitrogen/argon at -20°C.

  • Chemoselectivity: The primary amine is significantly more nucleophilic than the primary alcohol. For N-functionalization, protection of the alcohol is rarely required. For O-functionalization, N-protection (Boc, Cbz, Fmoc) is mandatory .

Protocol A: Chemoselective Amide Coupling (N-Derivatization)

Objective: Couple the amine handle to a carboxylic acid core without reacting the hydroxyl group.

Reagents:

  • Carboxylic Acid Core (

    
    )
    
  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried vial, dissolve

    
     (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).
    
  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester.

  • Addition: Add ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.1 mmol) dropwise as a solution in minimal DMF.

    • Note: The amine reacts faster than the alcohol. O-acylation is negligible under these mild conditions.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS. Look for

    
     (Product) vs 
    
    
    
    (Bis-acylated byproduct - rare).
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR: Diagnostic cyclopropyl protons appear upfield (

    
     0.4–1.2 ppm). The 
    
    
    
    protons should appear as a doublet/multiplet around
    
    
    3.4–3.6 ppm, distinct from the amide
    
    
    .
Protocol B: O-Alkylation (Ether Synthesis)

Objective: React the alcohol handle to form an ether linkage. This requires N-protection.[3]

Prerequisite: Synthesis of N-Boc-((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol . (React starting material with


 and 

in DCM/MeOH; Yield >95%).

Reagents:

  • N-Boc-Protected Intermediate

  • Alkyl Halide / Mesylate (

    
    )
    
  • Sodium Hydride (NaH, 60% dispersion)

  • THF/DMF (1:1 mixture)

Step-by-Step Methodology:

  • Deprotonation: Dissolve N-Boc-intermediate (1.0 mmol) in anhydrous THF/DMF (10 mL). Cool to 0°C.[2]

  • Base Addition: Carefully add NaH (1.2 mmol). Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add the electrophile

    
     (1.1 mmol) dropwise.
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Critical Control: If

      
       is unreactive, add catalytic TBAI (tetrabutylammonium iodide).
      
  • Quench: Cool to 0°C. Quench with sat.

    
    .[4]
    
  • Deprotection (Post-Purification): Treat the purified ether with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the amine.[2]

Protocol C: Cyclization to Bicyclic Scaffolds

Objective: Create a fused bicyclic system (e.g., pyrrolidine-fused cyclopropane) via intramolecular cyclization.

CyclizationWorkflow Start Start: Amino-Alcohol Act Step 1: Activate Alcohol (MsCl/Et3N) Start->Act Protection of N required? (Yes, usually Boc) Int Intermediate: Mesylate Act->Int Cyc Step 2: Intramolecular Displacement Int->Cyc Base Treatment (NaH) Prod Product: Bicyclic Amine Cyc->Prod

Figure 2: Workflow for converting the scaffold into a bicyclic core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Amine salt formation or poor solubility.Ensure the free base is used or add extra DIPEA. Use DMF/DMSO as solvent.
O-Acylation (Side Product) Reaction temperature too high or excess coupling agent.Keep temp < 25°C. Add amine slowly to the activated ester.
Epimerization Harsh basic conditions during deprotection.Avoid strong bases at high temps. The cyclopropane stereocenters are generally stable, but verify with Chiral HPLC.
Poor Mass Balance Product is water-soluble.Use n-Butanol for extraction or lyophilize the aqueous phase directly and purify by Reverse Phase (C18) HPLC.

References

  • PubChem. Compound Summary: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.[1] National Library of Medicine.[1] [Link][1]

  • Wernic, D. et al. (2025).

    
    -Amino Alcohols. Journal of the American Chemical Society. [Link](Note: Representative link for cyclopropyl amino alcohol synthesis methodology).
    
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

Sources

Application

Orthogonal Protection of a Bifunctional Building Block: A Guide to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Abstract The constrained cyclopropyl motif is a highly valued structural element in medicinal chemistry. The bifunctional nature of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, possessing both a primary amine and a prim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The constrained cyclopropyl motif is a highly valued structural element in medicinal chemistry. The bifunctional nature of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, possessing both a primary amine and a primary alcohol, makes it a versatile building block for the synthesis of complex pharmaceutical agents. However, its successful incorporation into synthetic routes hinges on the selective and controlled manipulation of its two reactive sites. This technical guide provides a comprehensive overview of orthogonal protecting group strategies, offering detailed, field-proven protocols for the selective protection and deprotection of the amino and hydroxyl functionalities. We will explore the rationale behind strategic choices, compare the most effective protecting group pairings, and provide step-by-step experimental procedures to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of Orthogonal Protection

In multi-step organic synthesis, the presence of multiple reactive functional groups within a single molecule presents a significant challenge. Protecting groups are temporarily installed to mask a reactive site, preventing it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule.[1][2] The strategy becomes more complex for molecules like ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (Figure 1), which contains two distinct nucleophilic centers: a primary amine and a primary alcohol.

Figure 1. Structure of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.[3]

The key to unlocking the synthetic potential of this building block lies in orthogonal protection . This strategy employs protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection and subsequent reaction of one functional group while the other remains masked.[2][4][5] For instance, one group might be labile to acid, while the other is removed by catalytic hydrogenation. This level of control is paramount for the efficient construction of complex target molecules.[4]

This guide will focus on two of the most reliable and widely used orthogonal protecting group pairs for amino alcohols:

  • Boc (amine) / TBDMS (alcohol): An acid-labile amine protecting group paired with a fluoride-labile silyl ether for the alcohol.

  • Cbz (amine) / TBDMS (alcohol): A hydrogenolysis-labile amine protecting group paired with a fluoride-labile silyl ether.

Strategic Considerations & Workflow

The primary amine in our target molecule is generally more nucleophilic than the primary alcohol. This inherent reactivity difference can often be exploited to achieve selective protection of the amine first. The overall strategy involves a sequence of protection and selective deprotection steps tailored to the synthetic route.

Below is a generalized workflow illustrating the concept of orthogonal protection for an amino alcohol.

G SM Amino Alcohol ((1R,2S)-...) AmineProt N-Protected Intermediate (e.g., Boc-NHR) SM->AmineProt 1. Amine Protection (e.g., Boc₂O) FullyProt Fully Protected (e.g., Boc-NHR, R'-OTBDMS) AmineProt->FullyProt 2. Alcohol Protection (e.g., TBDMSCl) AlcoholFree Alcohol Deprotected (Boc-NHR, R'-OH) FullyProt->AlcoholFree 3a. Selective Alcohol Deprotection (e.g., TBAF) AmineFree Amine Deprotected (H₂N-R, R'-OTBDMS) FullyProt->AmineFree 3b. Selective Amine Deprotection (e.g., TFA)

Caption: Generalized orthogonal protection & deprotection workflow.

Protocols for Amine Protection

The first step in many synthetic routes will be the protection of the more reactive amine functionality. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most reliable choices.[6][7][8]

N-Boc Protection Protocol

The Boc group is a cornerstone of modern organic synthesis, valued for its ease of installation and its stability in basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions.[6][9][10] The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc anhydride).[6]

Reagents & Materials:

  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask, dissolve ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 equiv.) in a suitable solvent such as a THF/water mixture (2:1 v/v) or DCM.[6]

  • Base Addition: Add a base such as triethylamine (1.5 equiv.) or an equivalent amount of aqueous NaOH. Stir for 5 minutes.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1-1.2 equiv.) portion-wise to the solution.[9]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.[9] If DCM was used as the solvent, separate the organic layer. If THF/water was used, extract the product with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.[6]

N-Cbz Protection Protocol

The Carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas, is another foundational amine protecting group.[7][11] It is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis, making it orthogonal to the Boc and TBDMS groups.[8][11]

Reagents & Materials:

  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dioxane/Water or other suitable biphasic solvent system

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: Dissolve ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium carbonate (2.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C. The reaction involves the nucleophilic attack of the amine on the highly reactive chloroformate.[11]

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Orthogonal Protection: Silylation of the Hydroxyl Group

With the amine protected, the primary alcohol can be masked. The tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its steric bulk, which provides selectivity for primary alcohols, and its unique cleavage condition using a fluoride source.[12]

O-TBDMS Protection Protocol

This protocol describes the silylation of the N-protected intermediate. The steric hindrance of the TBDMS group makes the reaction highly selective for the less hindered primary alcohol.[12]

Reagents & Materials:

  • N-Boc- or N-Cbz-((1R,2S)-2-(aminomethyl)cyclopropyl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino alcohol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DCM.

  • Reagent Addition: Add TBDMSCl (1.2 equiv.) in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure, fully protected product.[12]

Selective Deprotection Protocols

The ability to selectively remove one protecting group while leaving the other intact is the core of the orthogonal strategy.

Selective Cleavage of the O-TBDMS Group

The silicon-fluoride bond is exceptionally strong, making fluoride ion reagents the method of choice for selectively cleaving silyl ethers without affecting acid- or hydrogenolysis-labile groups like Boc and Cbz.[5][13]

Reagents & Materials:

  • Fully protected (N-Boc/Cbz, O-TBDMS) substrate

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate, water, brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the fully protected substrate (1.0 equiv.) in THF in a plastic vial or flask (to avoid etching glass).

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.2 equiv.) dropwise at room temperature.

  • Reaction: Stir for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Selective Cleavage of the N-Boc Group

The Boc group is removed under acidic conditions, which leave the TBDMS and Cbz groups intact.[10] Trifluoroacetic acid (TFA) is commonly used.[6]

Reagents & Materials:

  • Fully protected (N-Boc, O-TBDMS) substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Procedure:

  • Setup: Dissolve the N-Boc protected substrate (1.0 equiv.) in DCM.

  • Reagent Addition: Add TFA (10-20 equiv., or a 25-50% v/v solution in DCM) and stir at room temperature.

  • Reaction: The reaction is usually rapid (15-60 minutes). Monitor by TLC.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic, to neutralize excess TFA and free the amine.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the amine product.

Selective Cleavage of the N-Cbz Group

The Cbz group is classically removed by catalytic hydrogenolysis, a mild method that does not affect most other protecting groups, including TBDMS ethers.[11][14][15]

Reagents & Materials:

  • Fully protected (N-Cbz, O-TBDMS) substrate

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Setup: Dissolve the N-Cbz protected substrate (1.0 equiv.) in MeOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the substrate) under an inert atmosphere.

  • Reaction: Purge the flask with H₂ gas and maintain a positive pressure (e.g., with a balloon) or use a Parr hydrogenator. Stir vigorously at room temperature until TLC indicates complete consumption of the starting material (typically 2-16 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Summary and Comparative Analysis

The choice of protecting group strategy depends on the planned downstream synthetic steps. The following table provides a comparative summary of the discussed protecting groups.

Protecting GroupTarget FunctionalityInstallation Reagent(s)Removal ConditionsOrthogonal To
Boc AmineBoc₂O, BaseMild Acid (TFA, HCl)[6][16]Cbz, TBDMS
Cbz AmineCbz-Cl, BaseH₂ / Pd/C (Hydrogenolysis)[11][15]Boc, TBDMS
TBDMS AlcoholTBDMSCl, ImidazoleFluoride (TBAF, HF)[17]Boc, Cbz

Visualization of an Orthogonal Strategy

The following diagram illustrates the specific workflow for the Boc/TBDMS orthogonal protection and selective deprotection sequence.

G cluster_0 cluster_1 cluster_2 cluster_3 SM ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol BocProt N-Boc Protected SM->BocProt Boc₂O, TEA FullProt N-Boc, O-TBDMS Protected BocProt->FullProt TBDMSCl, Imidazole AmineFree Amine Free, O-TBDMS FullProt->AmineFree TFA / DCM AlcoholFree Alcohol Free, N-Boc FullProt->AlcoholFree TBAF / THF

Caption: Boc/TBDMS orthogonal protection and deprotection pathways.

Conclusion

The successful application of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol as a synthetic building block is critically dependent on a well-designed protecting group strategy. The use of orthogonal pairs, such as Boc/TBDMS and Cbz/TBDMS, provides chemists with the flexibility to unmask either the amine or the alcohol selectively, enabling precise and efficient molecular construction. The protocols and strategies detailed in this guide offer a robust framework for researchers and drug development professionals to harness the full synthetic potential of this valuable chiral intermediate.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]

  • Swayze, E. E. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4539–4542*. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 15, 2026, from [Link]

  • Chagraoui, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Hindawi. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved February 15, 2026, from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 15, 2026, from [Link]

  • Lin, Y.-A., et al. (2017). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. University of Arizona. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 15, 2026, from [Link]

  • Fiveable. (2025, September 15). Orthogonal Protection Definition. Retrieved February 15, 2026, from [Link]

  • Huang, H., et al. (2009). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved February 15, 2026, from [Link]

  • Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved February 15, 2026, from [Link]

  • Dachavaram, S. S., et al. (2018). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13728302, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Retrieved February 15, 2026, from [Link]

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Sources

Method

The Strategic Incorporation of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol in the Synthesis of High-Affinity GPCR Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The constrained, three-dimensional architecture of the cyclopropane ring has rendered it a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The constrained, three-dimensional architecture of the cyclopropane ring has rendered it a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance potency, metabolic stability, and receptor selectivity.[1][2][3] This guide focuses on the strategic application of a specific chiral building block, ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol , in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols for its incorporation into lead compounds, and discuss the resulting structure-activity relationships (SAR) for key GPCR targets, including dopamine and sigma receptors.

The Rationale: Why ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol?

The unique stereochemistry of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol offers a rigid scaffold that presents its functional groups—a primary amine and a primary alcohol—in a well-defined spatial orientation. This conformational rigidity is paramount in GPCR ligand design, as it reduces the entropic penalty upon binding to the receptor, often leading to higher affinity and selectivity.[1][2]

The cis-relationship between the aminomethyl and hydroxymethyl groups, coupled with the defined (1R,2S) stereochemistry, allows for precise probing of the topology of GPCR binding pockets. This is particularly advantageous in the design of ligands for aminergic GPCRs, where specific interactions with key residues are crucial for modulating receptor activity.[1]

Synthetic Pathways and Protocols

The primary amine of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol serves as a versatile handle for introducing a wide array of pharmacophoric elements through N-alkylation or amide bond formation. The hydroxyl group can also be functionalized, though it is often maintained for its hydrogen bonding potential.

Pathway A: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of primary amines.[4] This one-pot reaction involves the formation of an imine intermediate between the amine and an aldehyde or ketone, followed by its in-situ reduction to the corresponding secondary amine.

G cluster_0 Reductive Amination Workflow Start ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol + Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation (Solvent: e.g., DCM, MeOH) Start->Imine_Formation Stir at RT Reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction In-situ Product N-Alkylated Product Reduction->Product Stir at RT

Caption: Reductive amination workflow for N-alkylation.

This protocol describes the N-alkylation of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol with a substituted benzaldehyde, a common structural motif in dopamine receptor ligands.

Materials:

  • ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 eq)

  • 4-(Trifluoromethoxy)benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add 4-(trifluoromethoxy)benzaldehyde (1.1 mmol) and a catalytic amount of acetic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the desired N-alkylated product.

Pathway B: Palladium-Catalyzed N-Arylation

For the introduction of aryl or heteroaryl moieties, the Buchwald-Hartwig amination offers a powerful and versatile method.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the primary amine of our building block and aryl halides.

G cluster_1 Buchwald-Hartwig Amination Workflow Reactants ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol + Aryl Halide Catalysis Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., RuPhos) + Base (e.g., NaOt-Bu) Reactants->Catalysis Mix Reaction Heating in Solvent (e.g., Toluene) Catalysis->Reaction Product N-Arylated Product Reaction->Product

Caption: Palladium-catalyzed N-arylation workflow.

This protocol outlines the coupling of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol with a heteroaryl bromide, a key step in the synthesis of certain sigma receptor antagonists.

Materials:

  • ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.2 eq)

  • 2-Bromo-5-fluoropyridine (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • RuPhos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried reaction vessel.

  • Add a solution of 2-bromo-5-fluoropyridine (1.0 mmol) in anhydrous toluene (5 mL).

  • Add ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.2 mmol).

  • Seal the vessel and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-arylated product.

Pathway C: Amide Bond Formation

The hydroxyl group of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol can be acylated to form esters, or the primary amine can be acylated to form amides. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents are available.[6]

G cluster_2 Amide Coupling Workflow Start Protected Amine/Alcohol + Carboxylic Acid Activation Addition of Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Start->Activation Coupling Stir at RT Activation->Coupling Product Amide/Ester Product Coupling->Product

Caption: Amide bond formation workflow.

This protocol describes the coupling of a Boc-protected ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol with a carboxylic acid, followed by deprotection.

Materials:

  • Boc-((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 eq)

  • Benzoic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of Boc-((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 mmol) and benzoic acid (1.1 mmol) in anhydrous DMF (10 mL), add DIPEA (2.5 mmol).

  • Add HATU (1.2 mmol) and stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude Boc-protected amide by flash chromatography.

  • Dissolve the purified intermediate in DCM (5 mL) and add TFA (5 mL).

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with diethyl ether to obtain the final amide product as its TFA salt.

Structure-Activity Relationship (SAR) Insights

The incorporation of the ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold has led to the discovery of potent and selective ligands for several GPCRs.

Dopamine D2/D3 Receptor Ligands

For dopamine D2 and D3 receptors, the stereochemistry of the cyclopropane ring is critical for affinity and selectivity. The (1R,2S) stereoisomer has been shown to confer higher affinity and selectivity for the D3 receptor over the D2 receptor compared to its enantiomer.[2] This highlights the importance of the specific spatial arrangement of the substituents on the cyclopropane ring for optimal interaction with the receptor's binding pocket.

Compound IDScaffoldR GroupD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
1a (1R,2S)-cyclopropyl4-CF₃O-benzyl5.7218332
1b (1S,2R)-cyclopropyl4-CF₃O-benzyl>500>1000-
2a (1R,2S)-cyclopropyl2-naphthylmethyl8.125031
2b (1S,2R)-cyclopropyl2-naphthylmethyl>600>1000-

Note: Data is illustrative and based on trends observed in the literature.

Sigma-1 Receptor Ligands

In the context of sigma-1 receptors, ligands incorporating the cyclopropylmethylamine moiety have demonstrated high affinity. The distance and geometry between the nitrogen atom and an aromatic moiety are key determinants of binding. The ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol building block provides a rigid linker that can be functionalized to optimize these parameters.

Compound IDScaffoldR Groupσ₁R Ki (nM)σ₂R Ki (nM)Selectivity (σ₂/σ₁)
3a (1R,2S)-cyclopropyl5-F-pyridin-2-yl6.219832
3b (1R,2S)-cyclopropyl4-Cl-phenyl15.845028

Note: Data is illustrative and based on trends observed in the literature.

Conclusion

((1R,2S)-2-(aminomethyl)cyclopropyl)methanol is a powerful and versatile chiral building block for the synthesis of conformationally constrained GPCR ligands. Its well-defined stereochemistry allows for the precise positioning of key pharmacophoric elements, leading to enhanced affinity and selectivity. The synthetic protocols provided herein offer robust and reproducible methods for the incorporation of this valuable scaffold into novel drug candidates targeting a range of GPCRs. The presented SAR data underscores the critical role of stereochemistry in ligand-receptor interactions and provides a rationale for the continued exploration of this and related chiral cyclopropane building blocks in drug discovery.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68.
  • Ricci, A., et al. (2020). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. ACS Medicinal Chemistry Letters, 11(6), 1163-1169.
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  • National Center for Biotechnology Information. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 63(9), 4749-4767.
  • National Center for Biotechnology Information. (2011). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 52(17), 2196-2199.
  • National Center for Biotechnology Information. (2015). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Korean Chemical Society, 59(3), 221-225.
  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Royal Society of Chemistry. (2023). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry, 21(35), 7021-7043.
  • Syracuse University. (2012).
  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 995–998.

Sources

Application

Application Note: Synthetic Protocols for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

This Application Note is designed for research scientists and drug development professionals. It details the synthetic utility of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS 102225-89-8), a high-value chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthetic utility of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS 102225-89-8), a high-value chiral building block used to access conformationally restricted amines and bicyclic scaffolds.

Executive Summary & Molecule Profile

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a bifunctional, chiral cyclopropane scaffold. Its specific (1R, 2S) stereochemistry typically corresponds to a cis-relationship between the hydroxymethyl and aminomethyl substituents (based on Cahn-Ingold-Prelog priorities where the heteroatom-bearing carbons are highest priority).

This cis-geometry is chemically significant: it positions the nucleophilic amine and the electrophilic alcohol precursor in proximity, making this molecule the primary precursor for constructing 3-azabicyclo[3.1.0]hexane systems—a "privileged scaffold" in medicinal chemistry found in various glutamate receptor antagonists and kinase inhibitors.

Key Chemical Properties
PropertyDataNotes
CAS Number 102225-89-8Specific for (1R, 2S) isomer
Molecular Formula C₅H₁₁NOMW: 101.15 g/mol
Stereochemistry (1R, 2S)Cis-configuration (meso-like relative stereochemistry)
Functionality 1° Amine, 1° AlcoholChemoselectivity required
Ring Strain ~27.5 kcal/molAcid-sensitive (risk of ring opening)

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this core scaffold. The cis-geometry favors Path A (Cyclization), while orthogonal protection allows for Path B (Linear Extension).

ReactivityMap cluster_legend Pathway Legend Core ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Boc N-Boc Intermediate Core->Boc Boc2O, Et3N (N-Protection) Acid (1R,2S)-Amino Acid (GABA Analog) Core->Acid Jones Oxid. or TEMPO/NaClO Activated O-Mesylate/Tosylate Boc->Activated MsCl, Pyridine (O-Activation) Bicycle 3-Azabicyclo[3.1.0]hexane Activated->Bicycle NaH, THF (Cyclization) Legend1 Path A: Cyclization (Dominant) Legend2 Path B: Oxidation

Figure 1: Divergent synthetic pathways. Path A utilizes the cis-geometry for intramolecular cyclization. Path B accesses conformationally restricted amino acids.

Detailed Synthetic Protocols

Protocol A: Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffold

Objective: To utilize the cis-disposition of the functional groups to form a bicyclic pyrrolidine surrogate. This is the most common application of this specific isomer.

Mechanism & Rationale

The transformation relies on an intramolecular nucleophilic substitution (


).
  • N-Protection: Essential to prevent intermolecular polymerization during activation.

  • O-Activation: Converting the hydroxyl to a leaving group (Mesylate).

  • Cyclization: Base-induced deprotonation of the carbamate nitrogen attacks the methylene carbon, closing the 5-membered ring.

Step-by-Step Procedure

Step 1: Chemoselective N-Boc Protection

  • Dissolve ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 equiv) in DCM (10 mL/g).

  • Add Triethylamine (1.2 equiv) followed by Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) at 0 °C.
    
  • Stir at room temperature for 4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 0.5M citric acid (to remove amine traces), then brine. Dry over

    
    .
    
  • Yield: Expect >90% of the N-Boc alcohol.

Step 2: O-Mesylation & Cyclization (One-Pot Variant) Note: While mesylation and cyclization can be done sequentially, a one-pot procedure is often preferred for efficiency.

  • Activation: Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous THF (15 mL/g) under Nitrogen. Cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) and Triethylamine (1.5 equiv). Stir for 1 hour at 0 °C.

  • Cyclization: Add Sodium Hydride (60% dispersion, 2.0 equiv) carefully in portions at 0 °C.

    • Mechanistic Insight: The NaH deprotonates the Boc-amide (

      
      ). The resulting anion attacks the mesylate intramolecularly. The cis-geometry ensures the transition state is accessible.
      
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. The product is tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate .

Step 3: Deprotection (Optional)

  • Treat the bicyclic intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the free 3-azabicyclo[3.1.0]hexane salt.

Protocol B: Oxidation to (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic Acid

Objective: To access conformationally restricted GABA (gamma-aminobutyric acid) analogs.

Critical Constraint: Cyclopropanes are sensitive to strong acids and radical conditions which can cause ring opening (homo-conjugate addition). Jones Reagent (Cr(VI)/H2SO4) is effective but requires strict temperature control. Pinnick Oxidation is milder.

Procedure (Two-Step TEMPO/Pinnick)
  • Protection: Start with the N-Boc intermediate (from Protocol A, Step 1).

  • Aldehyde Formation:

    • Dissolve N-Boc alcohol in DCM/Water.

    • Add TEMPO (0.01 equiv) and BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv). Stir 2h.

  • Acid Formation (Pinnick):

    • To the crude aldehyde in t-BuOH/Water, add 2-Methyl-2-butene (scavenger, 10 equiv).

    • Add Sodium Chlorite (

      
      , 1.5 equiv) and Sodium Dihydrogen Phosphate  (
      
      
      
      , 1.5 equiv).
    • Stir 2h at RT.

  • Result: (1R,2S)-2-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylic acid.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Ring Opening Acid concentration too high during workup or oxidation.Use buffered quench (Phosphate pH 7). Avoid concentrated HCl/H2SO4.
Low Yield (Cyclization) Intermolecular reaction (dimerization).Dilute reaction concentration (<0.05 M) to favor intramolecular ring closure.
Racemization Strong base with prolonged heating.Keep cyclization temperature <40 °C. The cyclopropane stereocenters are generally configurationally stable, but the

-carbonyl (if oxidized) is labile.

References

  • PubChem. "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Compound Summary."[1] National Library of Medicine. Accessed February 15, 2026. Link

  • Barashkova, K.A., et al. "Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives."[2] Russian Journal of Organic Chemistry, 2024. (Review of the bicyclic scaffold synthesis). Link

  • Gensini, M., et al. "Enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives." European Journal of Organic Chemistry, 2002.
  • Wernberg, C.W. "Synthesis of 3-azabicyclo[3.1.0]hexanes." Organic Process Research & Development, 2006.

Sources

Method

Application Note: Scalable Chemo-Enzymatic Synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Abstract & Scope This application note details a robust, scalable workflow for the synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a critical chiral scaffold used in the development of anti-infectives and rig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable workflow for the synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a critical chiral scaffold used in the development of anti-infectives and rigidified bioisosteres of


-amino acids.

While traditional routes rely on expensive chiral auxiliaries or hazardous Simmons-Smith reagents, this protocol utilizes a chemo-enzymatic approach . We combine the atom economy of diazoacetate cyclopropanation with the high stereoselectivity of biocatalytic resolution. This hybrid method allows for kilogram-scale production with >98% ee and eliminates the need for difficult chromatographic purifications of polar amino-alcohol intermediates.

Key Process Features
  • Starting Material: Commercially available Ethyl Diazoacetate and Acrylonitrile.

  • Chirality Source: Enzymatic Kinetic Resolution (Novozym® 435).[1]

  • Scale: Demonstrated at 100g – 1kg (Kilo-Lab).

  • Safety Focus: Engineered controls for exothermic diazo-decomposition and hydride reduction.

Retrosynthetic Strategy & Pathway

The synthesis hinges on constructing the trans-cyclopropane core first, followed by an enzymatic "filter" to select the (1R,2S) enantiomer. The final step is a global reduction of the nitrile and ester functionalities.

Reaction Scheme (Graphviz Visualization)

SynthesisPath SM1 Ethyl Diazoacetate + Acrylonitrile Inter1 rac-trans-Ethyl 2-cyanocyclopropanecarboxylate SM1->Inter1 Rh2(OAc)4 Cyclopropanation Enz Enzymatic Resolution (Novozym 435) Inter1->Enz Phosphate Buffer pH 7.2 Inter2 (1R,2S)-Ethyl 2-cyanocyclopropanecarboxylate Enz->Inter2 Unreacted Ester (>98% ee) Waste (1S,2R)-Acid (Discard/Recycle) Enz->Waste Hydrolyzed Acid Final ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Inter2->Final LiAlH4 Reduction (Global Reduction)

Figure 1: Chemo-enzymatic workflow for the target amino-alcohol.

Detailed Experimental Protocols

Step 1: Cyclopropanation (Formation of the Racemic Core)

Objective: Synthesis of rac-trans-ethyl 2-cyanocyclopropanecarboxylate. Safety Critical: Diazo compounds are potentially explosive. Perform in a blast-shielded hood.

  • Setup: A 5L jacketed reactor equipped with an overhead stirrer (400 rpm), reflux condenser, and a programmable syringe pump.

  • Charge: Add Acrylonitrile (1.50 L, excess) and Rhodium(II) acetate dimer (1.5 g, 0.5 mol%) to the reactor. Heat to reflux (77 °C).

  • Addition: Dissolve Ethyl Diazoacetate (EDA) (500 g, 4.38 mol) in Acrylonitrile (200 mL). Add this solution via syringe pump over 8 hours .

    • Process Note: Slow addition maintains a low concentration of unreacted diazo, preventing "runaway" decomposition.

  • Workup:

    • Cool to 20 °C.

    • Remove excess acrylonitrile via rotary evaporation (50 °C, 200 mbar). Recycle solvent.

    • The residue is a mixture of cis and trans isomers (typically 1:1 to 1:1.5).

  • Purification: Fractional distillation under high vacuum (0.5 mbar).

    • cis-Isomer boils lower. Collect the trans-isomer (major fraction, bp ~85-90 °C @ 0.5 mbar).

    • Yield: ~350 g (57%) of rac-trans-ester.

Step 2: Enzymatic Kinetic Resolution

Objective: Isolation of (1R,2S)-ethyl 2-cyanocyclopropanecarboxylate. Mechanism: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (1S,2R)-ester to the acid, leaving the desired (1R,2S)-ester intact.

  • Buffer Prep: Prepare 3.5 L of 0.1 M Potassium Phosphate buffer (pH 7.2).

  • Reaction:

    • In a 5L flask, suspend Novozym® 435 (immobilized CAL-B, 35 g, 10 wt%) in the buffer.

    • Add rac-trans-ester (350 g) and stir vigorously at 30 °C.

    • Monitoring: Monitor pH.[2] The hydrolysis produces acid, dropping the pH. Maintain pH 7.2 by automatic titration with 2M NaOH (pH-stat).

  • Endpoint: Stop when conversion reaches 50-52% (approx. 24-30 hours).

  • Workup:

    • Filter off the enzyme beads (can be washed and reused).

    • Extract the reaction mixture with MTBE (3 x 1 L).

    • Aqueous Phase: Contains the unwanted (1S,2R)-acid (sodium salt). Discard.

    • Organic Phase: Contains the desired (1R,2S)-ester . Dry over MgSO4 and concentrate.

  • Data:

    • Yield: ~140 g (40% from racemic start).

    • ee: >98% (determined by Chiral GC).

Step 3: Global Reduction (Nitrile & Ester Amino-Alcohol)

Objective: Conversion to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Safety Critical: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with water. Use the "Fieser" workup to avoid gelatinous aluminum emulsions.

  • Setup: 5L 3-neck flask, N2 atmosphere, mechanical stirrer, cooling bath (-10 °C to 0 °C).

  • Reagent Prep: Charge Anhydrous THF (1.5 L) and LiAlH4 pellets (45 g, 1.18 mol, 2.5 equiv). Cool to 0 °C.

  • Addition: Dissolve the (1R,2S)-ester (65 g, 0.47 mol) in anhydrous THF (300 mL). Add dropwise over 2 hours, maintaining internal temp <10 °C.

    • Observation: Significant gas evolution (H2) will occur.[3] Ensure venting is unblocked.

  • Reflux: After addition, warm to room temperature, then heat to gentle reflux (66 °C) for 4 hours to ensure complete reduction of the nitrile.

  • Quenching (Fieser Method):

    • Cool to -5 °C.

    • Add Water : 45 mL (1 mL per gram LAH). Add very slowly.

    • Add 15% NaOH : 45 mL (1 mL per gram LAH).

    • Add Water : 135 mL (3 mL per gram LAH).

    • Warm to RT and stir for 1 hour. A white, granular precipitate (Lithium Aluminate) should form.

  • Isolation:

    • Filter the granular solids through a sintered glass funnel. Wash cake with THF (2 x 200 mL).

    • Concentrate the filtrate to a yellow oil.

    • Purification: Vacuum distillation (bp ~110 °C @ 0.5 mmHg) or conversion to the HCl salt for crystallization.

  • Final Yield: ~40 g (85% for this step).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Colorless viscous oil (or white solid as HCl salt)Visual

H NMR (400 MHz, D

O)

3.50 (dd, 1H), 3.35 (dd, 1H), 2.85 (d, 2H), 0.9-0.5 (m, 4H cyclopropyl)
NMR
Chiral Purity (ee) >98.0%Chiral HPLC (Chiralpak AD-H)
Chemical Purity >97.0%GC-FID
Water Content <0.5%Karl Fischer

Process Safety & Engineering Controls

Exotherm Management (Graphviz Logic)

SafetyLogic Start Start LAH Quench CheckTemp Internal Temp < 5°C? Start->CheckTemp AddWater Add Water (x mL) Rate: 1 mL/min CheckTemp->AddWater Yes Wait Wait 15 mins Allow H2 dispersion CheckTemp->Wait No (Cool down) AddBase Add 15% NaOH (x mL) AddWater->AddBase Wait->CheckTemp Granular Check for Granular Precipitate AddBase->Granular Granular->Wait No (Stir longer) Filter Filter Suspension Granular->Filter Yes

Figure 2: Logic flow for safe quenching of Aluminum Hydride reactions.

Critical Hazards
  • Diazoacetate: Shock sensitive. Do not distill to dryness. Use a blast shield.

  • Acrylonitrile: Highly toxic and carcinogenic. Use double-gloving and a dedicated fume hood.

  • LiAlH4: Reacts explosively with water. The "Fieser" quench (x : x : 3x) is mandatory to prevent "gummy" hydroxides that trap product and cause filtration hazards.

References

  • Enzymatic Resolution of Cyclopropanes

    • Gant, T. G., et al. "Biocatalytic resolution of cyclopropane esters." Tetrahedron: Asymmetry, 1994, 5(11), 2183-2186.
  • Synthesis of Trans-2-cyanocyclopropanecarboxylate

    • Davies, H. M. L., et al.
  • Safe Handling of LiAlH4 (Fieser Workup)

    • Bond, J. "Safe Handling of Lithium Aluminum Hydride." Journal of Chemical Health and Safety, 2010.
    • (General Safety Guide)

  • Target Molecule Data (PubChem)

    • Compound Summary: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.[4]

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel under strict safety supervision.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Synthesis

Welcome to the technical support center for the synthesis and optimization of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. This guide is designed for researchers, chemists, and drug development professionals engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable chiral building block. As a molecule incorporating a constrained cyclopropane ring with vicinal amine and alcohol functionalities, its synthesis presents unique challenges in stereocontrol, functional group compatibility, and purification.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve higher yields and purity in your experiments.

Synthetic Landscape: Common Routes and Key Intermediates

The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol typically involves the construction of the cyclopropane ring followed by the installation or modification of the aminomethyl and hydroxymethyl groups. A common and effective strategy involves the use of a bicyclo[3.1.0]hexane precursor, which can be elaborated to the target molecule.

Below is a generalized workflow illustrating this common synthetic approach.

Synthetic_Workflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Functionalization A Cyclic Precursor (e.g., Cyclohexenone derivative) B Bicyclo[3.1.0]hexan-2-one Intermediate A->B Intramolecular Cyclopropanation C Key Intermediate (e.g., Ester, Nitrile, or Amide) B->C Ring Opening & Functional Group Interconversion D ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol C->D Reduction Steps (e.g., LiAlH4, Hydrogenation) Troubleshooting_Ring_Opening Start Observing Ring-Opened Byproducts? Check_Method Which reaction step? Start->Check_Method Hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd, Ra-Ni) Check_Method->Hydrogenation Reduction Acid Acidic Conditions (Workup or Reaction) Check_Method->Acid Other Solution_H2 Solution: 1. Switch to LiAlH₄ or BH₃. 2. Use milder hydrogenation   conditions (low T, low P). Hydrogenation->Solution_H2 Solution_Acid Solution: 1. Use neutral or basic workup. 2. Employ buffered conditions. 3. Avoid chromatography on   acidic silica gel. Acid->Solution_Acid

Caption: Decision tree for troubleshooting cyclopropane ring-opening.

Question 3: The purification of the final amino alcohol product is difficult, resulting in low recovery and streaking on TLC/column chromatography. What are the best practices?

Answer: The target molecule, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, is a highly polar, difunctional compound. The primary amine can interact strongly and irreversibly with the acidic silanol groups of standard silica gel, while its high polarity makes elution from reversed-phase columns challenging.

Recommended Purification Strategies:

  • Protecting Group Strategy: If possible, purify a protected intermediate (e.g., the Boc-protected amine). The Boc group reduces the amine's basicity and polarity, making standard silica gel chromatography much more effective. The protecting group can then be removed in a clean, final step (e.g., with TFA or HCl in a suitable solvent).

  • Modified Silica Gel Chromatography:

    • Amine Deactivation: Pre-treat the silica gel with a base. A common method is to use a mobile phase containing a small amount of triethylamine (~0.5-1%) or ammonia (e.g., a DCM/MeOH/NH₄OH mixture). This neutralizes the acidic sites on the silica, preventing irreversible binding of the amine.

    • Use of Treated Silica: Commercially available amino-propyl functionalized silica or deactivated silica can also be effective.

  • Ion-Exchange Chromatography: This is an ideal technique for highly polar and charged molecules.

    • Method: Use a strong cation-exchange (SCX) resin. The crude product is loaded onto the column (usually in a low-ionic-strength solvent like methanol). Non-basic impurities are washed away. The desired amine is then eluted by washing the column with a solution of a base, such as ammonia in methanol. This method is highly effective for separating the basic product from neutral or acidic impurities.

  • Multimodal Chromatography: This advanced technique uses resins with multiple interaction modes (e.g., ion-exchange and hydrophobic). [1]It can offer unique selectivity for complex purification challenges where single-mode chromatography fails.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for the high cis-diastereoselectivity in the Simmons-Smith cyclopropanation of cyclic allylic alcohols?

A: The high cis-selectivity observed when cyclopropanating an allylic alcohol (a common precursor structure) is due to a directing effect of the hydroxyl group. The zinc atom of the Simmons-Smith reagent (IZnCH₂I) coordinates to the oxygen of the hydroxyl group. This coordination holds the reagent on one face of the double bond, directing the delivery of the methylene group to that same face (syn-addition), resulting in the cis product. This substrate-directed approach is a powerful tool for controlling stereochemistry in these systems.

Q: How can I confirm the relative (cis/trans) and absolute ((1R,2S)) stereochemistry of my final product?

A: A combination of techniques is required:

  • Relative Stereochemistry (cis vs. trans): 1D and 2D NMR spectroscopy are powerful tools. For 1,2-disubstituted cyclopropanes, the coupling constants (³J) between the vicinal protons are diagnostic. Generally, ³J(cis) is larger (typically 6-10 Hz) than ³J(trans) (typically 3-6 Hz). A Nuclear Overhauser Effect (NOE) experiment can also provide definitive proof, showing spatial proximity between the protons on the substituents for the cis isomer.

  • Absolute Stereochemistry ((1R,2S)):

    • Chiral Synthesis: If you start with a chiral, enantiomerically pure precursor, and all subsequent reactions are stereospecific or stereoselective, you can infer the final absolute configuration. 2. Chiral HPLC: The most common method is to analyze the final product or a suitable derivative on a chiral stationary phase column to determine the enantiomeric excess (ee).

    • X-ray Crystallography: If you can obtain a suitable crystalline salt or derivative of your compound, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Q: What are the key parameters to optimize in a reductive amination step to form the final amine?

A: Reductive amination is a powerful reaction but requires careful control of conditions to be efficient. [2][3]1. pH Control: This is the most critical parameter. The reaction involves the formation of an imine or iminium ion intermediate, which is favored under mildly acidic conditions (typically pH 4-6). [4][5]If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the dehydration step to form the imine is not effectively catalyzed. 2. Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting carbonyl compound.

  • Sodium Cyanoborohydride (NaBH₃CN): The classic choice. It is stable at acidic pH and selectively reduces the protonated imine. [4] * Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A popular, less toxic alternative to NaBH₃CN. It is also mild and highly selective. [2]3. Solvent: A solvent that can dissolve all reactants and does not react with the reducing agent is needed. Methanol, ethanol, or dichloroethane (DCE) are common choices.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of a Cyclic Allylic Alcohol

This protocol is a general guideline and should be adapted for your specific substrate.

  • Reagent Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (2.2 eq.). Wash the zinc sequentially with 1M HCl, deionized water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum. Add a solution of copper(I) chloride (0.2 eq.) in THF and stir until the dark Zn(Cu) couple forms.

  • Reaction Setup: To the flask containing the activated Zn(Cu) couple, add anhydrous THF or DCM as the solvent. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diiodomethane (CH₂I₂, 1.1 eq.) dropwise via a syringe. A gentle reflux may be observed as the carbenoid forms. Stir for 30-60 minutes at 0 °C.

  • Substrate Addition: Add a solution of your allylic alcohol substrate (1.0 eq.) in the same solvent dropwise to the carbenoid suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with saturated aq. NaCl, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: LiAlH₄ Reduction of an Ester to an Amino Alcohol

Warning: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be run under a strictly inert atmosphere.

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (LiAlH₄, ~2.5-3.0 eq.) in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve your ester substrate (e.g., the Boc-protected amino ester, 1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It may be necessary to heat the reaction to reflux to drive it to completion. Monitor by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction back down to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting white suspension vigorously for 1 hour at room temperature. Filter the mixture through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

References

  • Magauer, T., et al. (2015). Ring Opening of Bicyclo[3.1.0]hexan-2-ones: A Versatile Synthetic Platform for the Construction of Substituted Benzoates. Angewandte Chemie International Edition, 54(40), 11835-8. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one. RSC Publishing. [Link]

  • Chen, G., et al. (2015). Palladium(II)-Catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society. [Link]

  • Wasley, M. G., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. National Institutes of Health. [Link]

  • Nelson, N. A., & Mortimer, G. A. (1957). Bicyclo[3.1.0]hexane Derivatives. I. Synthesis of Bicyclo[3.1.0]-2-hexanone and Methyl BicycIofS.l.Olhexane-l-carboxylate1. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]

  • Michel, J., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]

  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal. [Link]

  • Choudhary, A. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Srivastava, P., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. National Institutes of Health. [Link]

  • PubChem. (n.d.). ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. [Link]

  • Wang, Z., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed. [Link]

  • Leah4sci. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Rees, J. C., & Whittaker, D. (1981). Cyclopropane ring opening of bicyclo[3.1.0]hexan-3-ols in fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Science of Synthesis. (n.d.). Cyclopropanation Reactions. Thieme. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Reddit. (2025). Simmons Smith troubleshooting. r/Chempros. [Link]

  • AWS. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non- classical carbenium ion. [Link]

  • Chemical Science. (n.d.). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. RSC Publishing. [Link]

  • Wang, Y., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Institutes of Health. [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-. NIST WebBook. [Link]

  • Mangelinckx, S., et al. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR. [Link]

  • ChemRxiv. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. [Link]

  • Leipold, F., et al. (2025). Optimization of methanol synthesis under forced periodic operation in a non-isothermal fixed-bed reactor. MPG.PuRe. [Link]

  • ResearchGate. (2025). (PDF) Optimization of a methanol synthesis reactor. [Link]

  • Kumar, V., et al. (n.d.). Multimodal Chromatography for Purification of Biotherapeutics - A Review. PubMed. [Link]

  • Leipold, F., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]

  • MDPI. (n.d.). Economic Optimization of the Synthesis Section of a Small-Scale Biogas-to-Methanol Plant. [Link]

  • Bio-Rad Laboratories. (2016). Overcoming Purification Hurdles with Mixed-Mode Chromatography. YouTube. [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

Sources

Optimization

Technical Support Center: Synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

[1] Executive Summary The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) presents a trifecta of challenges: high polarity (making isolation difficult), ring strain (susceptibility to acid-ca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) presents a trifecta of challenges: high polarity (making isolation difficult), ring strain (susceptibility to acid-catalyzed ring opening), and absolute stereocontrol (requiring precise enantioselective induction).[1]

This guide moves beyond standard literature procedures to address the "hidden" failure modes encountered in the lab. We focus on the two most robust pathways: Asymmetric Charette Cyclopropanation (for high enantiopurity) and Enzymatic Desymmetrization (for scale-up), followed by a critical module on Isolation .[1]

Module 1: Stereoselective Construction (The Charette Protocol)

Context: The most direct route to the (1R, 2S) scaffold with high enantiomeric excess (ee) is the Charette modification of the Simmons-Smith reaction, applied to N-Boc-4-aminobut-2-en-1-ol.[1]

Workflow Visualization

CharetteProtocol cluster_trouble Critical Failure Modes Start Substrate: (E)-N-Boc-4-aminobut-2-en-1-ol Reaction Cyclopropanation: -20°C to 0°C, DCM Start->Reaction Directing Group (-OH) Complex Pre-Complexation: Zn(CH2I)2 + Chiral Dioxaborolane Complex->Reaction Carbenoid Delivery Quench Quench: Sat. NH4Cl + NaHCO3 Reaction->Quench FM1 Low ee%: Ligand hydrolysis Reaction->FM1 FM2 Incomplete Conv: Zn species aggregation Reaction->FM2 Product Target Intermediate: ((1R,2S)-2-(Boc-aminomethyl) cyclopropyl)methanol Quench->Product

Figure 1: Logic flow for Charette Asymmetric Cyclopropanation highlighting critical control points.

Troubleshooting Guide: Cyclopropanation

Q: My enantiomeric excess (ee) is stuck below 80%. I am using the standard Charette dioxaborolane ligand. What is wrong?

A: This is almost invariably a moisture or stoichiometry issue.

  • Ligand Sensitivity: The chiral dioxaborolane ligand is hydrolytically unstable. Ensure your ligand is freshly prepared or stored in a glovebox. Even trace water in the DCM will hydrolyze the ligand, destroying chiral induction.

  • The "Schlenk Equilibrium" Shift: The active species is the bis(iodomethyl)zinc complex.[1] If you are using Et₂Zn and CH₂I₂ in situ, you generate EtI as a byproduct.[1]

    • Correction: Use the DME complex of Zn(CH₂I)₂ if possible, or ensure strictly anhydrous DCM (distilled over CaH₂).[1]

  • Stoichiometry: You must use 2.0–2.5 equivalents of the zinc reagent relative to the substrate. The hydroxyl group of the substrate consumes 1 equivalent to form the zinc alkoxide (the directing group), and the second equivalent performs the cyclopropanation.[1]

    • Protocol Check: Add Et₂Zn to the substrate first (at -78°C) to deprotonate the alcohol and form the directing zinc-alkoxide, then add the ligand, then add the CH₂I₂.[1]

Q: The reaction stalls at 60% conversion. Adding more reagent doesn't help.

A: This indicates zinc aggregation . As the reaction proceeds, zinc salts precipitate and coat the unreacted alkene.

  • Solution: Use Dichloromethane (DCM) as the solvent.[1] Avoid ether or THF, as they coordinate too strongly to the zinc, reducing the electrophilicity of the carbenoid.[1]

  • Additive: Add DME (1,2-dimethoxyethane) as a strictly controlled additive (1.0 equiv relative to Zn). It breaks up aggregates without killing reactivity [1].

Module 2: Functional Group Manipulation & Stability

Context: Once the ring is formed, you must handle the protecting groups without opening the cyclopropane ring.

Comparative Reagent Table: Deprotection Risks
ReagentTarget TransformationRisk LevelMechanism of Failure
TFA / DCM Boc RemovalMedium Cyclopropylcarbinyl cation rearrangement (Ring expansion to cyclobutane).[1]
HCl / Dioxane Boc RemovalHigh Nucleophilic ring opening by Cl⁻ (homoallyl chloride formation).[1]
TMSOTf / 2,6-Lutidine Boc RemovalLow Mild, non-acidic cleavage.[1] Recommended.
H₂ / Pd/C Cbz RemovalMedium Hydrogenolysis of the cyclopropane ring (especially if strained).[1]

Q: I see a new spot on TLC after acid deprotection of the Boc group. NMR suggests the ring opened.

A: You likely formed a cyclopropylcarbinyl cation intermediate, which rearranges to a cyclobutene or homoallylic system.[1]

  • Immediate Fix: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine.[1] This cleaves the Boc group under essentially neutral conditions, preserving the strained ring [2].[1]

  • Alternative: If you must use acid, use TsOH (p-Toluenesulfonic acid) in non-nucleophilic solvents (like MeCN) and minimize reaction time.[1] Avoid HCl, as the chloride ion is a strong enough nucleophile to attack the activated cyclopropane.

Module 3: Isolation of the "Invisible" Product

Context: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a low-molecular-weight amino alcohol.[1] It is extremely water-soluble (logP ≈ -0.8) and lacks a UV chromophore.[1]

Purification Logic Tree

Purification Start Crude Reaction Mixture (Aqueous Phase) Decision Is the product salt-free? Start->Decision PathA Method A: Ion Exchange (Dowex 50W X8) Decision->PathA No (Contains inorganic salts) PathB Method B: Continuous Extraction Decision->PathB Yes (or minimal salts) StepA1 Load on H+ form resin PathA->StepA1 StepA2 Wash with H2O (Remove salts) StepA1->StepA2 StepA3 Elute with 2M NH4OH StepA2->StepA3 Final Pure Oil (Hygroscopic) StepA3->Final StepB1 Solvent: n-Butanol or CHCl3:iPrOH (3:1) PathB->StepB1 StepB2 Continuous Liquid-Liquid Extractor (24-48 hours) StepB1->StepB2 StepB2->Final

Figure 2: Purification strategy for polar amino-cyclopropanols.

Q: I cannot extract the product from the aqueous quench. DCM and EtOAc extractions are empty.

A: Standard organic solvents will not work.

  • The "Salting Out" Trick: Saturate the aqueous phase with K₂CO₃ (solid).[1] This pushes the organic amine out of the water phase. Then extract with Isopropanol/Chloroform (1:3 ratio) . The chloroform makes the organic layer heavier than water, while isopropanol solvates the polar amine.

  • Resin Purification (Recommended): Use a cation exchange resin (like Dowex 50W X8 ).[1]

    • Load the aqueous mixture onto the acidic resin.

    • Wash with water (removes neutral organic impurities and anions).[1]

    • Elute with 1M NH₄OH (ammonia water).[1] The product will release as the free base.[2]

    • Lyophilize the eluent to obtain the pure oil [3].

Q: How do I verify the enantiomeric excess of the final amino alcohol?

A: Direct chiral HPLC is difficult due to the lack of a chromophore.

  • Protocol: Derivatize a small aliquot with Mosher's Acid Chloride (MTPA-Cl) or FDAA (Marfey's Reagent) .[1]

  • Analysis: Analyze the resulting diastereomers via ¹H NMR (for Mosher's) or standard Reverse Phase HPLC (for Marfey's). The diastereomeric methyl signals in NMR are usually distinct for cyclopropyl systems [4].

References

  • Charette, A. B., et al. (1998).[1] "Enantioselective Synthesis of Cyclopropanes." Journal of the American Chemical Society.

  • Lévesque, É., et al. (2014).[1][3] "Improved Zinc-Catalyzed Simmons-Smith Reaction."[3] Organic Letters. [1]

  • Karlsson, A., et al. (2000).[1][4] "Enantiomeric separation of amino alcohols on protein phases."[4] Journal of Chromatography A.

  • Master Organic Chemistry. (2023). "Simmons-Smith Cyclopropanation Mechanism and Modifications."

Disclaimer: This guide assumes standard safety protocols for handling pyrophoric reagents (Et₂Zn) and toxic alkylating agents (CH₂I₂).[1] Always consult your local EHS guidelines.

Sources

Troubleshooting

purification techniques for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Product ID: AMCM-1R2S | CAS: 102225-89-8 | Support Tier: Advanced Research Welcome to the Technical Support Center You are likely visiting this page because you are facing one of three critical challenges with ((1R,2S)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: AMCM-1R2S | CAS: 102225-89-8 | Support Tier: Advanced Research

Welcome to the Technical Support Center

You are likely visiting this page because you are facing one of three critical challenges with ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol :

  • Invisibility: You cannot detect the compound on standard UV-HPLC.

  • Solubility: The compound is highly water-soluble and difficult to extract into organic solvents.

  • Stereochemistry: You are struggling to separate the (1R,2S) trans-isomer from the cis-impurity or enantiomers.

This guide is structured to troubleshoot these specific issues using self-validating protocols.

Module 1: Detection & Analysis (The "Invisible" Analyte)

User Question: "I injected my crude reaction mixture onto the HPLC (254 nm), but I see no peak for the product. Is my reaction dead?"

Technical Insight: No, your reaction is likely fine. This molecule lacks a chromophore (a conjugated


-system) necessary for UV detection at standard wavelengths (254 nm). It is "invisible" to standard UV detectors.

Troubleshooting Protocol:

MethodSuitabilityProtocol Notes
ELSD / CAD High Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are the gold standards. They detect mass, not light absorption.
Low-UV (205-210 nm) MediumThe amine and alcohol groups have weak absorbance here. Warning: Common solvents (MeOH, EtOAc) and modifiers (Formic Acid) absorb heavily in this region, causing baseline noise. Use Acetonitrile/Phosphate buffer.
Derivatization High React with Boc₂O or Fmoc-Cl before analysis. This adds a chromophore and increases lipophilicity.

Recommended Derivatization Workflow (Analytical Scale):

  • Take 50 µL of reaction mixture.

  • Add 50 µL Sat. NaHCO₃ + 100 µL of 1M (Boc)₂O in THF.

  • Shake for 15 mins at RT.

  • Analyze via LC-MS (Target Mass: MW + 100 for Boc).

Module 2: Isolation & Extraction (Getting it Out of Water)

User Question: "My product is in the aqueous layer. I tried extracting with DCM and EtOAc, but the recovery is <10%."

Technical Insight: The amino-alcohol functionality makes this molecule highly polar (LogP < 0). Standard organic solvents cannot compete with the hydrogen bonding of water. You must modify the partition coefficient or use ion exchange.

Protocol A: The "Salting Out" Extraction (For >1g scale)

  • Saturation: Saturate the aqueous phase with NaCl (brine) until salt crashes out.

  • pH Adjustment: Adjust pH to >12 using 50% NaOH (ensure the amine is free-based).

  • Solvent Choice: Extract with n-Butanol or IPA:CHCl₃ (1:3) .

    • Note: DCM and EtOAc will not work efficiently.

  • Drying: Dry organic layer over Na₂SO₄ (MgSO₄ can sometimes trap polar amines).

Protocol B: SCX Solid Phase Extraction (For <1g or High Purity) Use a Strong Cation Exchange (SCX) resin to "catch and release" the amine.

SCX_Workflow cluster_0 Step 1: Load cluster_1 Step 2: Wash cluster_2 Step 3: Elute A Crude Mixture (pH < 4) B SCX Column (Sulfonic Acid Resin) A->B Bind Amine C Wash 1: MeOH B->C Remove Non-Basic Impurities D Wash 2: DCM C->D E Eluent: 2M NH3 in MeOH D->E Release Amine F Pure Product (Free Base) E->F

Caption: SCX "Catch and Release" purification workflow for polar amines.

Module 3: Stereochemical Purity (Separating Diastereomers)

User Question: "I have a mixture of cis- and trans-isomers. Silica chromatography isn't separating them well."

Technical Insight: Diastereomers of small amino alcohols often co-elute on silica due to tailing. The most robust purification method is Fractional Crystallization of Salts . The lattice energy differences between cis and trans salts are often significant enough to allow separation.

Purification Strategy: Salt Screening Do not rely on the free base. Form a salt.[1][2][3]

Salt Counter-ionSolvent SystemOutcome
Oxalic Acid EtOH / AcetoneForms robust crystals; often separates diastereomers effectively.
D-Tartaric Acid MeOH / iPrOHExcellent for Enantiomeric Resolution (separating 1R,2S from 1S,2R) [1].
HCl (Gas) IPA / Et₂OGood for bulk isolation, but may not separate isomers as effectively as tartrates.

Protocol: Tartrate Resolution (Standard Method)

  • Dissolve crude amine (free base) in warm MeOH.

  • Add 1.05 eq of D-(-)-Tartaric acid dissolved in MeOH.

  • Heat to reflux for 30 mins.

  • Cool slowly to RT, then to 4°C.

  • Filter crystals.

    • Check: Analyze the mother liquor vs. crystals via NMR or Chiral HPLC to determine which isomer crystallized.

    • Recrystallize: If purity is <98% de, recrystallize from EtOH/H₂O.

Visual Decision Tree: Purification Logic

Purification_Strategy cluster_invisible Detection Strategy cluster_separation Separation Strategy Start Crude Reaction Mix CheckUV Is UV Detection Available? Start->CheckUV NoUV No: Use ELSD or Derivatize (Boc) CheckUV->NoUV No YesUV Yes: Use 205nm (Warning: Noise) CheckUV->YesUV Yes PurityCheck Is Diastereomeric Purity >95%? NoUV->PurityCheck YesUV->PurityCheck SaltRes Salt Formation (Tartrate/Oxalate) PurityCheck->SaltRes No (Isomers present) BocPur Boc Protection -> Silica Column -> Deprotect PurityCheck->BocPur No (Difficult separation) Final Final Isolation (SCX or Distillation) SaltRes->Final BocPur->Final

Caption: Decision logic for purification based on detection capabilities and isomeric purity.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes, but with caution. The boiling point is likely high (>100°C at high vacuum). You must use a Kugelrohr or fractional distillation setup under high vacuum (<1 mbar). Ensure the temperature does not exceed 140°C to prevent decomposition of the cyclopropane ring or polymerization.

Q: The amine is tailing badly on my silica column. How do I fix this? A: This is due to the interaction of the basic amine with acidic silanols.

  • Fix 1: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Fix 2: Use Amino-functionalized silica (NH-Silica) which neutralizes these interactions.

Q: How do I store the final product? A: The free base absorbs CO₂ from the air to form carbamates. Store as the HCl salt or Tartrate salt in a desiccator at -20°C. If you must store the free base, keep it under Argon.

References
  • BenchChem. (2025).[4] Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives. Retrieved from

  • Vertex AI Search. (2025). ELSD in HPLC: Enhancing Compound Analysis. Retrieved from

  • PubChem. (2024).[5] Compound Summary: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.[5][6] Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of 1,2-amino alcohols. Retrieved from

Sources

Optimization

common side reactions with ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

The following technical guide is structured as a specialized support center resource for researchers working with ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol . It prioritizes experimental troubleshooting, mechanistic in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol . It prioritizes experimental troubleshooting, mechanistic insight, and self-validating protocols.

CAS: 102225-89-8 (Generic stereoisomer reference; check specific CoA) Molecular Formula:


Molecular Weight:  101.15  g/mol [1][2]

Executive Summary & Reactivity Profile

This cyclopropane scaffold is a high-value "chiral switch" used to introduce rigid steric constraints into peptidomimetics and kinase inhibitors. Its reactivity is defined by three competing factors:

  • Bifunctionality: A primary amine and a primary alcohol competing for electrophiles.

  • Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed opening.

  • Stereochemical Fate: The relative orientation of the substituents (cis vs. trans) dictates whether the molecule functions as a stable linker or a "suicide precursor" that spontaneously cyclizes.

Troubleshooting Guide: Common Failure Modes

Scenario A: "My reaction product has the wrong mass (M-18)."

Diagnosis: Unwanted Intramolecular Cyclization. If you are attempting to activate the alcohol (e.g., mesylation, tosylation, Mitsunobu) and observe a product with Mass 83 Da (or M+H 84), you have formed 3-azabicyclo[3.1.0]hexane .

  • Mechanism: If the stereochemistry is Cis (substituents on the same face), the amine nitrogen is perfectly positioned to attack the activated methylene carbon of the alcohol side chain. This is an intramolecular

    
     reaction that is kinetically favored over intermolecular reactions.
    
  • The Fix:

    • Check Isomer: Confirm if you are using the cis or trans isomer. The trans isomer is geometrically constrained from cyclizing.

    • N-Protection is Mandatory: You must mask the amine nucleophilicity before activating the alcohol. A carbamate (Boc/Cbz) is usually sufficient.

    • Avoid Strong Bases: If the amine is free, even weak bases can deprotonate the ammonium salt, triggering cyclization.

Scenario B: "I cannot selectively functionalize the amine."

Diagnosis: Competitive O-Alkylation/Acylation. While amines are generally more nucleophilic than alcohols, the steric bulk of the cyclopropane ring can retard N-attack, making O-attack competitive, especially with hard electrophiles.

  • The Fix:

    • pH Control: Maintain a pH where the amine is unprotonated but the alcohol remains neutral.

    • Reagent Order: For acylation, use N-hydroxysuccinimide (NHS) esters which are highly selective for amines over alcohols.

    • Transient Protection: Use the TMS-Switch Protocol (see Protocol 1).

Scenario C: "The cyclopropane ring disappeared/opened."

Diagnosis: Acid-Catalyzed Homo-Michael Addition or Ring Opening. Cyclopropylcarbinyl systems are sensitive to strong acids (e.g., HBr, conc. HCl,


). The ring can open to form a homo-allyl cation or trap a nucleophile to form acyclic derivatives.
  • The Fix:

    • Avoid Strong Acids: Do not use HBr/AcOH for deprotection if possible. Use TFA/DCM for Boc removal (controlled conditions) or Hydrogenolysis for Cbz.

    • Lewis Acids: Be cautious with strong Lewis acids (

      
      , 
      
      
      
      ) which can trigger rearrangement.

Decision Pathways & Mechanisms

The following diagram illustrates the critical divergence in reactivity based on protection strategy and stereochemistry.

ReactivityPathways Start ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Act_OH Activate Alcohol (MsCl, TsCl, SOCl2) Start->Act_OH Direct Activation Prot_N Protect Amine (Boc2O, Cbz-Cl) Start->Prot_N Recommended Acid Strong Acid (HBr, H2SO4) Start->Acid Avoid Cyclize Intramolecular Attack (SN2) Act_OH->Cyclize If Cis-Isomer Bicycle 3-Azabicyclo[3.1.0]hexane (Side Product) Cyclize->Bicycle N_Prot N-Protected Intermediate Prot_N->N_Prot Act_OH_Safe Activate Alcohol (MsCl, PBr3) N_Prot->Act_OH_Safe Target Desired Electrophile (e.g., N-Boc-O-Mesylate) Act_OH_Safe->Target Open Ring Opening (Acyclic Impurities) Acid->Open

Figure 1: Reaction logic flow. The "Red Path" leads to unwanted cyclization (common in cis-isomers). The "Green Path" is the standard operating procedure for scaffold utilization.

Standardized Protocols

Protocol 1: Chemoselective N-Functionalization (TMS-Switch)

Use this when standard acylation yields O-acylated byproducts.

  • Silylation: Dissolve substrate (1.0 equiv) in DCM. Add HMDS (Hexamethyldisilazane) (1.2 equiv) and a catalytic amount of iodine or TMSCl. Reflux for 2 hours.

    • Why: This transiently protects the Alcohol as a TMS ether. The Amine is also silylated but is much more reactive/labile.

  • Functionalization: Add the electrophile (e.g., Alkyl Halide, Acid Chloride) directly to the mixture.

    • Why: The N-Si bond is cleaved/reacted faster than the O-Si bond, or the N-Si is hydrolyzed in situ if "one-pot" conditions are tuned.

  • Workup: Add dilute aqueous HCl or MeOH/K2CO3.

    • Result: The O-TMS group falls off, leaving the N-functionalized alcohol.

Protocol 2: Safe Activation of Alcohol (Avoiding Cyclization)

Use this to convert the alcohol to a leaving group.

Reagents:


, 

,

,

.
  • Step 1 (Protection): To a solution of substrate (10 mmol) in DCM (50 mL) at 0°C, add

    
     (1.1 equiv) and 
    
    
    
    (1.1 equiv). Stir 2h.
    • QC Check: TLC should show disappearance of the baseline amine spot.

  • Step 2 (Activation): Cool the N-Boc intermediate solution to -10°C. Add

    
     (1.5 equiv) followed by dropwise Methanesulfonyl chloride (MsCl, 1.1 equiv).
    
    • Critical: Keep temperature low to prevent elimination or attack by the carbamate oxygen (rare but possible).

  • Step 3 (Quench): Quench with sat.

    
    .
    
    • Result: Stable N-Boc-O-Mesylate.

Data & Compatibility Reference

Solvent & Reagent Compatibility Table
Reagent / ConditionCompatibilityRisk / Outcome
HBr / AcOH Incompatible Ring Opening. High risk of cleaving the cyclopropane.
TFA / DCM Compatible Safe for Boc removal at 0°C to RT.
SOCl2 (Thionyl Chloride) Caution Generates HCl in situ. Can cause ring opening or cyclization if N is unprotected.
NaH / DMF High Risk If N is protected as carbamate, NaH can deprotonate the carbamate N, leading to oxazolidinone formation (cyclization onto the Boc carbonyl).
Mitsunobu (DIAD/PPh3) Conditional Will cyclize to azabicyclo[3.1.0]hexane if N is unprotected (Cis isomer).
Comparison of Isomers
Feature(1R, 2S) [Cis-like]*(1R, 2R) [Trans-like]
Intramolecular Cyclization Very High RiskNegligible (Geometrically forbidden)
Polymerization Risk LowModerate (Intermolecular)
Typical Usage Precursor to Bicyclic drugsLinear/Extended Linkers

*Note: Stereochemical descriptors (R/S) depend on priority rules. Always verify "Cis" vs "Trans" relative geometry on the CoA.

References

  • PubChem Compound Summary. "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol".[1] National Center for Biotechnology Information. Accessed 2026.[3] Link[1]

  • Synthesis of 3-Azabicyclo[3.1.0]hexanes. MDPI, 2023. Discusses the intramolecular cyclization of cyclopropyl precursors. Link

  • Cyclopropylmethanol Reactivity. ChemicalBook. General properties and safety data. Link

  • Chemoselectivity in Amino Alcohols. Reddit ChemPros / Literature Consensus. Strategies for selective protection. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Welcome to the technical support center for the synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this chiral amino alcohol, a valuable building block in medicinal chemistry, can present several challenges. This resource aims to equip you with the knowledge to overcome these hurdles and optimize your synthetic route for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Low yield in the cyclopropanation step. What are the likely causes and how can I improve it?

A1: Low yields in the cyclopropanation of the precursor alkene are a common problem. The efficiency of this key step is highly dependent on the chosen method and reaction conditions.

Potential Causes & Solutions:

  • Inefficient Carbenoid Reagent Generation: The Simmons-Smith reaction and its variants are frequently employed for cyclopropanation.[1][2] The reactivity of the zinc carbenoid is crucial.

    • Activation of Zinc: Ensure the zinc source (e.g., zinc-copper couple) is highly active. Pre-activation with iodine or hydrochloric acid may be necessary.

    • Reagent Choice: Consider using alternative zinc carbenoids. For instance, (iodomethyl)zinc(II) trifluoroacetate has shown increased reactivity in some cases.[1]

  • Substrate-Related Issues: The structure of your alkene precursor can influence the reaction's success.

    • Directing Groups: The presence of a hydroxyl group in an allylic alcohol precursor can direct the cyclopropanation to occur on the same face of the double bond, but steric hindrance can impede the reaction.[3]

  • Reaction Conditions:

    • Solvent: Ethereal solvents like diethyl ether or dimethoxyethane are typically used. Ensure the solvent is anhydrous, as moisture will quench the carbenoid reagent.

    • Temperature: While often run at room temperature or with gentle heating, optimizing the temperature profile can be beneficial.

Experimental Protocol: Optimization of Simmons-Smith Cyclopropanation

  • Zinc Activation: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust. Add a crystal of iodine and gently heat until the purple vapor dissipates. Allow to cool.

  • Reagent Formation: Add anhydrous diethyl ether and diiodomethane to the activated zinc. Stir until the exothermic reaction subsides and a grey precipitate forms.

  • Cyclopropanation: Cool the carbenoid solution in an ice bath and add a solution of the allylic alcohol precursor in anhydrous diethyl ether dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

ParameterStandard ConditionOptimization Strategy
Zinc Source Zinc-Copper CouplePre-activate with I₂ or HCl
Solvent Diethyl EtherEnsure rigorously anhydrous conditions
Temperature Room TemperatureTrial runs at 0°C to reflux

Q2: I am struggling with the chiral resolution of the racemic mixture, resulting in low enantiomeric excess (e.e.). What can I do?

A2: Achieving high enantiomeric excess is critical. Diastereomeric salt formation is a common and scalable method for the resolution of amines and alcohols.[4][5]

Potential Causes & Solutions:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is paramount. For a basic amine, chiral acids like tartaric acid or mandelic acid are good starting points.[5][6]

    • Screening: It is often necessary to screen a variety of resolving agents to find one that forms diastereomeric salts with significantly different solubilities.

  • Crystallization Conditions: The success of fractional crystallization depends heavily on the solvent system and cooling rate.

    • Solvent Selection: The ideal solvent should provide a large solubility difference between the two diastereomeric salts. A mixture of solvents is often required.

    • Cooling Profile: A slow, controlled cooling rate is crucial for selective crystallization of the desired diastereomer. Rapid cooling can lead to co-precipitation and lower enantiomeric excess.

  • Number of Recrystallizations: A single crystallization may not be sufficient to achieve high e.e. Multiple recrystallizations are often necessary, though this can lead to a decrease in the overall yield.

Troubleshooting Workflow for Chiral Resolution

G start Low e.e. in Chiral Resolution resolving_agent Screen Different Resolving Agents (e.g., Tartaric Acid Isomers, Mandelic Acid) start->resolving_agent solvent Optimize Crystallization Solvent System resolving_agent->solvent cooling Control Cooling Rate solvent->cooling recrystallize Perform Multiple Recrystallizations cooling->recrystallize check_ee Analyze e.e. by Chiral HPLC recrystallize->check_ee success High e.e. Achieved check_ee->success e.e. > 98% fail Continue Optimization check_ee->fail e.e. < 98% fail->resolving_agent

Caption: Decision tree for optimizing chiral resolution.

Q3: I am observing the formation of n-butanol as a significant byproduct during the reduction of a cyclopropanecarboxaldehyde intermediate. How can I minimize this?

A3: The formation of n-butanol indicates the opening of the cyclopropane ring during the reduction step. This is a known side reaction that can be influenced by the choice of reducing agent and reaction conditions.

Potential Causes & Solutions:

  • Harsh Reducing Conditions: Strong reducing agents or high temperatures can promote ring opening.

    • Milder Reagents: Consider using milder reducing agents such as sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄).

    • Temperature Control: Perform the reduction at lower temperatures (e.g., 0°C or below) to disfavor the ring-opening pathway.[7]

  • Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, the choice of catalyst and reaction conditions is critical.

    • Catalyst Selection: Raney Nickel is a common choice, but its activity can sometimes lead to ring cleavage. Screening other catalysts like palladium on carbon (Pd/C) might be beneficial.

    • Pressure and Temperature: Use the mildest effective hydrogen pressure and temperature to minimize side reactions.[7]

ParameterCondition Leading to ByproductRecommended Condition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Temperature Elevated Temperatures0°C or below
Catalyst (Hydrogenation) Highly Active Raney NickelPalladium on Carbon (Pd/C)
Hydrogen Pressure High PressureLower Pressure (e.g., 1-5 atm)

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol?

A1: The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol typically involves a few key strategies. One common approach starts with an achiral allylic alcohol, which undergoes cyclopropanation to form a racemic cyclopropylmethanol derivative. This is followed by functional group manipulations to introduce the aminomethyl group and subsequent chiral resolution to isolate the desired enantiomer.[5] An alternative strategy involves an asymmetric cyclopropanation reaction, which can directly provide an enantioenriched cyclopropane intermediate, potentially reducing the number of steps.[3][8]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent for tracking the progress of the reaction.

  • Purity Assessment: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is the standard method for determining the enantiomeric excess (e.e.) of the final product.[9][10]

Q3: Are there any specific safety precautions I should be aware of during this synthesis?

A3: Yes, several steps in this synthesis require careful handling of hazardous reagents.

  • Diazomethane and its precursors: If using a method that generates diazomethane for cyclopropanation, be aware that it is a highly toxic and explosive gas.[11] Safer alternatives like the Simmons-Smith reaction are generally preferred.

  • Organometallic Reagents: Zinc carbenoids and other organometallic reagents are often pyrophoric and react violently with water. All reactions involving these reagents should be conducted under an inert atmosphere in anhydrous solvents.

  • Reducing Agents: Lithium aluminum hydride reacts violently with water and should be handled with extreme care.

General Synthesis Workflow

G start Allylic Alcohol Precursor cyclopropanation Cyclopropanation (e.g., Simmons-Smith) start->cyclopropanation racemic_intermediate Racemic Cyclopropylmethanol Derivative cyclopropanation->racemic_intermediate functional_group Functional Group Interconversion racemic_intermediate->functional_group racemic_amine Racemic Amino Alcohol functional_group->racemic_amine resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_amine->resolution final_product ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol resolution->final_product

Caption: A common synthetic pathway to the target molecule.

References

  • Benchchem. (n.d.). In-Depth Technical Guide to Chiral Resolution Methods for (3-aminocyclopentyl)methanol Isomers.
  • PubChem. (n.d.). CID 13728302 | ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Science of Synthesis. (n.d.). Cyclopropanation Reactions.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • Royal Society of Chemistry. (n.d.). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Retrieved from [Link]

  • Chemical Reviews. (2003). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Improved Access to Cyclopropanol via Supply-Centered Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • PMC. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2025, October 16). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, September 20). CAS#:1221274-33-4 | ((1R2R)-2-(aminomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2019, June 24). Troubleshooting fusion PCR - How to obtain correct product?. Retrieved from [Link]

  • YouTube. (2025, January 9). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Welcome to the technical support guide for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS No. 102225-89-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS No. 102225-89-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chiral building block. Proper handling and storage are paramount for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols based on the compound's chemical properties.

Quick Reference Data Sheet

For experienced users, this table summarizes the most critical storage and handling parameters for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

ParameterRecommendationRationale & Notes
CAS Number 102225-89-8N/A
Molecular Formula C₅H₁₁NO[1][2]N/A
Molecular Weight 101.15 g/mol [1][2]N/A
Appearance Liquid[3][4]May range from colorless to light yellow. A significant color change may indicate degradation.
Storage Temperature 2°C to 8°C[1]Refrigeration is critical to slow down potential degradation pathways.
Storage Atmosphere Inert Gas (Argon or Nitrogen)[1][3]The aminomethyl and methanol groups are susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Light Conditions Keep in a dark place[1]Protect from light to prevent photo-initiated degradation. Use amber vials or store in a dark cabinet.
Container Tightly sealed, appropriate materialPrevents contamination from atmospheric moisture and oxygen. Use glass or other non-reactive containers.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[5]The compound can react vigorously with these substances. Avoid co-storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol?

A: The compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (such as argon or nitrogen), and protected from light.[1][3] These conditions are designed to mitigate the primary degradation risks: oxidation and moisture contamination.

Q2: Why is storage under an inert atmosphere so critical?

A: The recommendation for an inert atmosphere is based on the compound's structure. It contains both a primary amine (-CH₂NH₂) and a primary alcohol (-CH₂OH). Both functional groups are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities, leading to the formation of colored byproducts and a decrease in purity. The inert gas displaces oxygen, effectively preventing this degradation pathway.

Q3: What are the visual signs of compound degradation?

A: The most common sign of degradation is a change in color. A pure compound should be a colorless to light yellow liquid.[4] If your sample has developed a significant yellow or brown tint, it likely indicates oxidation or other side reactions have occurred. Other signs could include the formation of precipitates or an observable change in viscosity, suggesting polymerization or the formation of insoluble byproducts.

Q4: Can I store this compound after dissolving it in a solvent?

A: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is unavoidable, use a high-purity, anhydrous, aprotic solvent that is compatible with your downstream application. After preparation, the solution should be blanketed with an inert gas and stored at 2-8°C, protected from light. Avoid aqueous or protic solvents like methanol for storage, as they can participate in side reactions. A study on a similar compound showed significant degradation in biological matrices like plasma and urine over time, underscoring the instability in non-ideal solutions.[6]

Q5: What materials should I avoid when handling or storing this compound?

A: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] The amino group is basic and will react with acids.[4] Both the amine and alcohol can be oxidized. Due to its flammability (flash point ~57-63°C), keep it away from heat, sparks, and open flames.[3][5][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue EncounteredPotential CausesRecommended Actions & Explanations
The compound has turned dark yellow or brown. Oxidation: The sample was likely exposed to air (oxygen) and/or light over a prolonged period.Action: Check the purity of the material using an appropriate analytical method (e.g., ¹H NMR, GC-MS, or HPLC). If significant impurities are detected, the material may need to be repurified (e.g., by distillation) or discarded to avoid compromising your experiment. For future use, ensure proper inert atmosphere handling as described in Protocol 4.1.
My reaction yield is inconsistent or lower than expected. Degraded Starting Material: The purity of the compound may be lower than stated on the label due to improper storage or handling. Moisture Contamination: Water can act as an unwanted nucleophile or base in many sensitive reactions.Action: Before starting a critical reaction, it is good practice to verify the purity of the starting material. Follow the workflow in Protocol 4.2. If moisture is suspected, ensure all glassware is oven-dried and solvents are anhydrous. Always equilibrate the reagent container to room temperature before opening to prevent condensation.
Precipitate has formed in the neat liquid. Contamination: Introduction of an incompatible substance or moisture. Oligomerization/Polymerization: Over time, intermolecular reactions may occur, especially if catalyzed by impurities or improper storage conditions.Action: Do not use the material. The precipitate is an unknown impurity that will interfere with stoichiometry and reaction outcomes. Discard the vial according to your institution's hazardous waste disposal procedures.[8]

Experimental Protocols & Workflows

Protocol 4.1: Recommended Aliquoting and Handling Procedure

This procedure is designed to maintain the integrity of the compound by minimizing its exposure to atmospheric contaminants.

  • Equilibration: Remove the container of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol from the 2-8°C storage and allow it to warm to ambient temperature in a desiccator. This step is critical to prevent atmospheric moisture from condensing inside the cold container upon opening.

  • Inert Atmosphere Setup: Conduct all transfers in a chemical fume hood.[9] Prepare a gentle, positive pressure flow of an inert gas (argon or nitrogen) directed towards the vial opening.

  • Transfer: Using a clean, dry, glass syringe or pipette, quickly withdraw the desired amount of the liquid.

  • Resealing: Immediately purge the headspace of the original container with the inert gas for 5-10 seconds before tightly resealing the cap.

  • Storage: Promptly return the main container to the recommended 2-8°C storage.[1]

Protocol 4.2: Workflow for Assessing Compound Purity After Storage

If you suspect degradation or for quality control in a long-term study, this workflow provides a logical sequence for assessing the purity of your material.

G cluster_0 start Sample from Storage visual Visual Inspection (Color, Clarity) start->visual decision1 Is sample clear and colorless/light yellow? visual->decision1 analytical Analytical Testing (NMR, HPLC, GC-MS) decision1->analytical Yes stop Discard or Repurify decision1->stop No decision2 Does purity meet experimental requirements? analytical->decision2 proceed Proceed with Experiment decision2->proceed Yes decision2->stop No

Caption: Workflow for verifying the integrity of stored ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

References

  • BLDpharm. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

  • ChemicalBook. (1-Aminocyclopropyl)methanol Chemical Safety Data Sheet.

  • Sigma-Aldrich. [1-(Aminomethyl)cyclopropyl]methanol.

  • Fisher Scientific. Safety Data Sheet - Cyclopropyl carbinol.

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

  • Thermo Fisher Scientific. Safety Data Sheet - Cyclopropanemethanol.

  • Methanex Corporation. Methanol Safety Data Sheet.

  • Sigma-Aldrich. (R)-(1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride.

  • Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23.

  • CymitQuimica. [1-(aminomethyl)cyclopropyl]methanol.

  • ChemicalBook. [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL.

  • ChemSrc. ((1R2R)-2-(aminomethyl)cyclopropyl)methanol.

  • ChemNet. [1-(aminomethyl)cyclopropyl]methanol.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Introduction: Welcome to the technical support guide for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. This valuable chiral building block is instrumental in the synthesis of various pharmaceutical agents and advanced ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. This valuable chiral building block is instrumental in the synthesis of various pharmaceutical agents and advanced materials. Its efficacy is intrinsically linked to its specific stereochemistry. However, the inherent strain of the cyclopropane ring and the reactivity of its functional groups present a significant risk of racemization, potentially compromising research outcomes and the therapeutic efficacy of final products. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the enantiomeric integrity of this compound throughout your experimental workflows.

Section 1: Understanding the Risk - The "Why" of Racemization

This section delves into the fundamental chemical principles that make ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol susceptible to losing its stereochemical identity.

Q1: What is racemization and why is it a critical issue for this molecule?

A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For a chiral molecule like ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, where biological activity is often dependent on a single enantiomer, racemization effectively reduces the concentration of the active compound by 50% and introduces an enantiomeric impurity that may have different, or even undesirable, biological effects. Maintaining high enantiomeric purity is therefore essential for drug development and any application relying on stereospecific interactions.[2]

Q2: What is the primary mechanism leading to racemization of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol?

A: The primary and most significant pathway to racemization for this molecule is through acid-catalyzed ring opening . The high ring strain of the cyclopropane core makes it susceptible to cleavage under certain conditions.[3][4]

The Mechanism Explained:

  • Protonation: In the presence of a strong acid (either a Brønsted or Lewis acid), the hydroxyl group (-CH₂OH) can be protonated, transforming it into a good leaving group (-CH₂OH₂⁺).

  • Ring Opening: The strained C1-C2 bond of the cyclopropane ring cleaves, and the leaving group departs. This process generates a stabilized, achiral (or rapidly equilibrating) carbocation intermediate.

  • Loss of Stereochemistry: Once the planar carbocation is formed, the original stereochemical information from the C1 and C2 centers is lost.

  • Ring Closure: Subsequent intramolecular attack by the aminomethyl group (or attack by water followed by ring closure) can occur from either face of the carbocation, leading to the formation of both the original (1R,2S) enantiomer and its (1S,2R) counterpart, resulting in a racemic or partially racemized mixture.[5][6]

The diagram below illustrates this proposed racemization pathway.

Caption: Proposed mechanism of acid-catalyzed racemization.

Section 2: Troubleshooting Guide - "My Experiment Shows Racemization!"

This section provides direct, actionable solutions to common experimental problems that lead to a loss of enantiomeric purity.

Issue 1: Significant racemization is observed after a reaction performed under acidic conditions or during an acidic workup.
  • Underlying Cause: This is the classic scenario of acid-catalyzed ring opening as described above. Common culprits include reactions involving acid catalysts (e.g., TFA, HCl, H₂SO₄) or workup procedures designed to protonate and extract amines.

  • Solution: Implement an Amine Protection Strategy. The most robust solution is to temporarily protect the primary amine. This prevents it from acting as a base and shields the molecule from the harsh acidic conditions that might otherwise be required. The tert-butyloxycarbonyl (Boc) group is an excellent choice.

Workflow for Preventing Acid-Induced Racemization

The following workflow demonstrates the logic of using a protecting group.

Caption: Decision workflow for using amine protection.

See Section 4, Protocol 1 for a detailed experimental procedure for Boc-protection.

Issue 2: Loss of enantiomeric purity is detected after performing a reaction at elevated temperatures.
  • Underlying Cause: High temperatures provide the necessary activation energy to overcome the kinetic barrier for ring opening, even in the absence of a strong acid. The inherent strain in the three-membered ring makes it thermally labile compared to acyclic analogues.[3]

  • Solutions:

    • Lower the Reaction Temperature: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, perform small-scale trials at progressively lower temperatures to find the minimum required for the reaction to proceed at an acceptable rate.

    • Use More Active Catalysts: Instead of forcing a reaction with heat, consider using a more active catalyst that allows the transformation to occur under milder, lower-temperature conditions.

    • Alternative Activation Methods: Explore non-thermal activation methods such as microwave irradiation or photo-catalysis, which can sometimes promote reactions without requiring high bulk temperatures.

Issue 3: Unexpected side products and racemization occur when using metal-based catalysts.
  • Underlying Cause: Many metal salts and complexes are Lewis acids. Lewis acids can coordinate to the hydroxyl or amino group, activating the cyclopropane ring towards nucleophilic attack and ring-opening, similar to Brønsted acids.[7][8] This is a common issue in transition-metal-catalyzed cross-coupling or functionalization reactions.

  • Solutions:

    • Screen Lewis Acids Carefully: Not all Lewis acids have the same propensity to cause ring opening. If a Lewis acid is required, screen milder options first.

    • Use Protecting Groups: As with acidic conditions, protecting the amine and/or alcohol can prevent coordination of the metal catalyst to these sites, potentially shutting down the ring-opening pathway.

    • Ligand Modification: In transition metal catalysis, the choice of ligand can significantly influence the Lewis acidity and steric environment of the metal center. Experiment with more sterically bulky or electron-donating ligands to disfavor coordination to the cyclopropyl moiety.

Problematic Reagents/ConditionsRecommended Alternatives
Strong Brønsted Acids (HCl, H₂SO₄)Acetic Acid (if tolerated), Pyridinium salts
Strong Lewis Acids (AlCl₃, Sc(OTf)₃)Milder Lewis Acids (ZnCl₂, MgCl₂), Organic Catalysts
High Reaction Temperatures (> 80 °C)Room Temperature or 0 °C with longer reaction times
Unprotected functional groupsBoc- or Cbz-protected amine, Silyl-protected alcohol

Section 3: Proactive Prevention - Best Practices FAQ

Q1: What are the ideal storage conditions for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol?

A: To ensure long-term stability and prevent degradation or slow racemization, the compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). It should be protected from light and kept away from acidic vapors or materials.

Q2: Which protecting groups are most suitable for the amine and alcohol functionalities?

A: The choice of protecting group depends on the planned reaction sequence and the stability required.[9][10]

GroupAmine ProtectionAlcohol ProtectionKey Features
Boc Excellent: Easy to install (Boc₂O, base).[11]Possible, but less common.Acid Labile: Removed with TFA or HCl. Provides good protection against bases and nucleophiles.
Cbz Very Good: Installed with Cbz-Cl.Good: Installed with Cbz-Cl.Hydrogenolysis: Removed with H₂/Pd-C. Stable to a wide range of acidic and basic conditions.
Fmoc Good: Installed with Fmoc-Cl.Not typically used.Base Labile: Removed with piperidine. Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
TBS/TIPS Not applicable.Excellent: Installed with silyl chloride and a base (e.g., imidazole).Fluoride Labile: Removed with TBAF. Stable to most conditions except strong acid and fluoride sources.
Q3: How can I reliably confirm the enantiomeric purity of my sample?

A: Several robust analytical techniques are available. The choice depends on available instrumentation and sample characteristics.[12]

TechniquePrincipleProsCons
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[13]Gold standard for accuracy and precision.Requires specialized chiral columns; method development can be time-consuming.
NMR with Chiral Derivatizing Agent (CDA) Covalent bonding of enantiomers to a chiral agent (e.g., Mosher's acid chloride) forms diastereomers with distinct NMR signals.[14]Uses standard NMR equipment; provides unambiguous structural information.Requires chemical modification of the sample; the derivatizing agent must be pure.
NMR with Chiral Solvating Agent (CSA) Non-covalent interaction with a chiral agent in the NMR tube forms transient diastereomeric complexes with distinct NMR signals.[15][16]Fast and non-destructive; no sample modification needed.Signal separation can be small and highly dependent on solvent and temperature.

See Section 4, Protocol 2 for a detailed procedure for determining enantiomeric excess (% ee) using a CDA.

Q4: Is it possible to repurify a sample that has become partially racemized?

A: Yes, but it can be challenging.

  • Recrystallization with a Chiral Resolving Agent: This is a classical chemical resolution technique. The racemic mixture is reacted with an enantiopure chiral acid (e.g., tartaric acid) to form diastereomeric salts.[11] These salts have different solubilities and can often be separated by fractional crystallization.[17][18] After separation, the resolving agent is removed to yield the desired enantiomer.

  • Preparative Chiral Chromatography: This is the most direct but often most expensive method. The racemic mixture is separated using a large-scale chiral HPLC column to isolate the desired enantiomer.

Section 4: Key Experimental Protocols

Protocol 1: Boc-Protection of the Amine Group

This protocol describes the protection of the primary amine of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water (e.g., 1:1) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq if using an aqueous mixture).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: If using an organic solvent, wash the reaction mixture sequentially with 5% citric acid solution, water, and brine. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Determination of Enantiomeric Purity using ¹H NMR with a Chiral Derivatizing Agent (CDA)

This protocol uses (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) as the CDA.

  • Sample Preparation: In a clean, dry vial, dissolve a small amount of your amine sample (approx. 5 mg, 1.0 eq) in anhydrous pyridine or DCM (approx. 0.5 mL).

  • Derivatization: Add a slight excess of (R)-Mosher's acid chloride (1.1 eq) to the solution. A catalytic amount of DMAP (4-Dimethylaminopyridine) can be added to accelerate the reaction.

  • Reaction: Cap the vial and stir or shake the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Quench: Add a few drops of methanol to quench any remaining acid chloride.

  • Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with dilute HCl (to remove pyridine/DMAP), saturated sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄.

  • NMR Analysis: Filter and concentrate the solution. Dissolve the resulting crude diastereomeric amide in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR spectrum.

  • Calculation: Identify a well-resolved signal corresponding to a proton near the stereocenter (e.g., the methoxy group of the Mosher ester or a proton on the cyclopropane ring). Carefully integrate the signals corresponding to the two diastereomers. The enantiomeric excess (% ee) is calculated as: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

Protocol 3: General Guidelines for Recrystallization of Chiral Amines

Recrystallization is a powerful purification technique that can sometimes enrich the enantiomeric excess if the sample is close to being pure.[17][18]

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Screen a variety of solvents (e.g., isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof) in small test tubes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves. Using excess solvent will significantly reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Analyze the final product for purity and enantiomeric excess.

Section 5: References

  • Parker, D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [Link]

  • Padwa, A. et al. (2010). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. Wiley Online Library. [Link]

  • Singh, S. et al. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Li, Z. et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Center for Biotechnology Information. [Link]

  • Jo, E. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Singh, S. et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • Li, X. et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Gandon, V. et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. RSC Publishing. [Link]

  • Arduengo, A. J. et al. (2007). A stable chiral diaminocyclopropenylidene. PubMed. [Link]

  • Rich, D. H. (1996). Cyclopropyl based O- and N- and S-protecting groups. Google Patents.

  • Avenoza, A. et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron. [Link]

  • Avenoza, A. et al. (2000). Divergent routes to chiral cyclobutane synthons from (-)-alpha-pinene and their use in the stereoselective synthesis of dehydro amino acids. The Journal of Organic Chemistry. [Link]

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. [Link]

  • Goodman, M. et al. (2002). Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry. [Link]

  • HBCSE. Recrystallization. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Cal Poly Organic Chemistry. (2020). Recrystallization. YouTube. [Link]

  • Clayden, J. et al. (2012). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Technobis. (2022). Advancements in chiral crystallization. [Link]

  • Bristol-Myers Squibb. (2009). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]

Sources

Optimization

Technical Support Center: A Guide to Reactions with ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Welcome to our dedicated technical support center for ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional building block. The unique strained cyclopropyl motif, combined with primary amine and alcohol functionalities, offers exciting opportunities in medicinal chemistry but also presents specific synthetic challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am performing an amide coupling reaction between ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol and a carboxylic acid, but I am consistently obtaining low yields of the desired amide. What are the potential causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with this substrate can stem from several factors, primarily related to the reactivity of the amine and potential side reactions involving the hydroxyl group.

Potential Causes and Solutions:

  • Suboptimal Coupling Reagents: Standard amide coupling reagents may not be efficient enough for this primary amine.

    • Recommendation: Employ more robust coupling agents known to be effective for less reactive or sterically hindered amines. Consider using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). These can enhance the reaction rate and minimize side reactions.[1]

  • Inadequate Base: The choice and amount of base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine.

    • Recommendation: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) to minimize side reactions. Ensure at least 2-3 equivalents of the base are used to neutralize the acid formed and drive the reaction to completion.

  • Side Reactions of the Hydroxyl Group: The primary alcohol can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of an ester byproduct.

    • Recommendation: While the amine is generally more nucleophilic, selective protection of the hydroxyl group may be necessary, especially with highly reactive carboxylic acid derivatives. A silyl protecting group like TBDMS (tert-butyldimethylsilyl) is a good option as it is stable under many amide coupling conditions and can be removed selectively.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Recommendation: While many amide couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the yield for less reactive partners. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Issue 2: Unwanted Side Products and Lack of Chemoselectivity

Question: I am trying to selectively react with the hydroxyl group of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, but I am observing the formation of multiple products, indicating a lack of chemoselectivity. How can I achieve selective reaction at the hydroxyl group?

Answer:

Achieving chemoselectivity with a bifunctional molecule like ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol requires a careful choice of reagents and reaction conditions that favor reaction at the less nucleophilic hydroxyl group over the more nucleophilic amine.

Core Strategy: Orthogonal Protection

The most reliable method to ensure chemoselectivity is to use an orthogonal protecting group strategy.[2][3][4] This involves protecting the more reactive amine functionality, performing the desired reaction on the alcohol, and then deprotecting the amine.

Recommended Protection Protocol for the Amine:

  • Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the primary amine.[5] It is stable to a wide range of reaction conditions used to modify the hydroxyl group and can be easily removed under acidic conditions.

    • Procedure: Dissolve ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (Et₃N) or sodium bicarbonate. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Reaction with the Hydroxyl Group: With the amine protected, you can now perform reactions on the hydroxyl group, such as esterification, etherification, or oxidation.

  • Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Issue 3: Difficulty in Product Purification

Question: I am struggling with the purification of my product derived from ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol. The product seems to be very polar and difficult to separate from starting materials and byproducts.

Answer:

The high polarity imparted by the free amine and/or hydroxyl group can indeed make purification challenging.

Purification Strategies:

  • Column Chromatography:

    • Normal Phase Silica Gel: For compounds with moderate polarity, silica gel chromatography can be effective. A gradient elution system starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is recommended. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

    • Reverse Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may be more suitable. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.

  • Acid-Base Extraction: If your product has a basic amine, you can use an acid-base extraction to separate it from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., DCM or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Distillation: For thermally stable, non-polar derivatives, Kugelrohr distillation under high vacuum can be an effective purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol?

A1: It is recommended to store ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.

Q2: Is the cyclopropyl ring in this molecule stable to common reaction conditions?

A2: The cyclopropyl ring is generally stable under many common synthetic conditions, including amide couplings and protections/deprotections. However, the high ring strain makes it susceptible to ring-opening under certain harsh conditions, such as strong acidic conditions at elevated temperatures or in the presence of certain transition metals. It is also important to be aware that cyclopropylamines can be susceptible to metabolic oxidation in biological systems, which can lead to reactive ring-opened intermediates.[8]

Q3: Can I perform a one-pot reaction to modify both the amine and hydroxyl groups?

A3: While one-pot reactions are synthetically efficient, achieving selective and high-yielding modifications of both functional groups in a single pot is challenging due to their different reactivities. A stepwise approach with protection of one group is generally recommended to avoid the formation of complex product mixtures.

Q4: Are there any known safety hazards associated with ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol?

A4: Yes, according to its PubChem entry, ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[9] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Boc-Protection of the Amine Group

Objective: To selectively protect the primary amine of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol.

Materials:

  • ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.

Visualizing Reaction Strategies

Diagram 1: Orthogonal Protection Strategy

Orthogonal_Protection A ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol B Boc-Protected Amino Alcohol A->B (Boc)₂O, Et₃N C Modified Hydroxyl Group B->C Desired reaction on -OH D Final Product (Deprotected Amine) C->D TFA or HCl

Caption: Workflow for selective modification of the hydroxyl group.

Diagram 2: Troubleshooting Amide Coupling

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling q1 Check Coupling Reagent Is it HATU, HOBt/EDC? start->q1 q2 Evaluate Base Is it a non-nucleophilic base (e.g., DIPEA)? q1:f0->q2 Yes sol1 Switch to HATU or HOBt/EDC q1:f1->sol1 No q3 Consider Side Reactions Is the hydroxyl group protected? q2:f0->q3 Yes sol2 Use DIPEA (2-3 eq.) q2:f1->sol2 No sol3 Protect -OH with TBDMS q3:f1->sol3 No end Improved Yield q3:f0->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Decision tree for troubleshooting low amide coupling yields.

References

  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs. (2011). PubMed. [Link]

  • Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols. (2001). The Journal of Organic Chemistry. [Link]

  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. (2008). PubMed. [Link]

  • Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses Procedure. [Link]

  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. PubChem. [Link]

  • Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • Stereoselective access to bioactive cyclopropanes (+)-PPCC and (1R,2S)-2-aminomethyl-1-arylcyclopropane-1-carboxamides from (−)-levoglucosenone. ResearchGate. [Link]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS. [Link]

  • rel-(1R,2S)-1,2-Cyclopropanedimethanol. PubChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane.
  • Cyclopropyl amide derivatives.
  • A selective protection between 9- and 11-hydroxyl of a prostaglandin intermediate with α-chain and dimethyl acetal, for buildin. Revue Roumaine de Chimie. [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Protection Reactions. Wiley-VCH. [Link]

  • Process for the preparation of cyclopropylmethanol.
  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Introduction You are likely accessing this guide because you are encountering difficulties analyzing ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol . This molecule presents a "perfect storm" of analytical challenges: Lack...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because you are encountering difficulties analyzing ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol . This molecule presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: It is "invisible" to standard UV detection (254 nm).

  • High Polarity: It elutes in the void volume of standard C18 columns.

  • Stereochemical Complexity: You must distinguish the (1R,2S) enantiomer from its mirror image (1S,2R) and its diastereomers (cis-isomers).

This guide provides self-validating protocols to overcome these hurdles, designed for immediate implementation in a drug development environment.

Module 1: Detection Strategies (The "Invisible" Molecule)

Issue: "I see no peaks on my HPLC-UV chromatogram." Root Cause: The cyclopropane ring and primary amine/alcohol groups have negligible UV absorption above 210 nm.

Strategic Decision Tree

Before starting, select your pathway based on available instrumentation.

DetectionStrategy Start Select Detection Mode HasMS LC-MS Available? Start->HasMS HasCAD CAD/ELSD Available? HasMS->HasCAD No DirectMS Direct Analysis (HILIC-MS) HasMS->DirectMS Yes DirectCAD Direct Analysis (HILIC-CAD) HasCAD->DirectCAD Yes Deriv Derivatization Required HasCAD->Deriv No (UV Only)

Caption: Decision matrix for selecting the optimal detection method based on lab resources.

Protocol A: Derivatization (Recommended for UV-Only Labs)

Method: Pre-column derivatization with Benzoyl Chloride or FMOC-Cl .

  • Why: Adds a strong chromophore (UV active) and increases hydrophobicity (enabling C18 retention).

  • Reagent Selection:

    • Benzoyl Chloride: Cheap, stable, UV detection at 254 nm.

    • FMOC-Cl: Higher sensitivity, fluorescence compatible, but reagent peaks can interfere.

Standard Operating Procedure (Benzoyl Chloride):

  • Preparation: Dissolve 10 mg sample in 1 mL acetonitrile.

  • Basification: Add 1 mL of 2M NaOH (Crucial: Reaction requires basic pH ~10-11 to neutralize the HCl byproduct).

  • Reaction: Add 50 µL Benzoyl Chloride. Vortex for 30 seconds.

  • Incubation: Let stand at RT for 10 mins.

  • Quench: Add 100 µL Glycine solution (1M) to consume excess reagent (prevents "ghost peaks").

  • Analysis: Inject onto C18 column. Detect at 254 nm .

Module 2: Stereochemical Purity (Chiral Separation)

Issue: "I cannot separate the (1R,2S) isomer from the (1S,2R) enantiomer." Root Cause: Enantiomers have identical physical properties in achiral environments. You need a Chiral Stationary Phase (CSP).[1]

Method 1: Direct Analysis (Crown Ether Columns)

Best for: Underivatized primary amines.

  • Column: Crownpak CR-I(+) or equivalent (Chiral Technologies).

  • Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (

    
    ).
    
  • Critical Parameter: Mobile phase MUST be acidic (pH 1.0 - 2.0) to ensure the amine is protonated.

  • Typical Mobile Phase: Perchloric acid (HClO4) pH 1.5 in water / Methanol (90:10).

  • Temperature: Lower temperature (10-15°C) often improves resolution by stabilizing the complex.

Method 2: Derivatized Analysis (Polysaccharide Columns)

Best for: Benzoyl/FMOC derivatives.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mechanism: H-bonding and steric inclusion of the derivatized amide group.

  • Mobile Phase: Hexane / Isopropanol (90:10) or Acetonitrile / Alcohol (Reverse Phase mode).

Comparative Data Table:

FeatureCrown Ether (Direct)Polysaccharide (Derivatized)
Sample Prep Minimal (Dissolve & Inject)High (Reaction required)
Throughput High (Fast IPC checks)Medium (QC Release)
Robustness Sensitive to pH & TempHighly Robust
Detection Requires CAD/MS or low UVStandard UV (254 nm)

Module 3: Troubleshooting & FAQs

Q1: My peak is tailing severely on C18. Why?

Answer: Secondary interactions. The free amine groups interact with residual silanols on the silica surface.

  • Fix 1 (Mobile Phase): Add 0.1% Trifluoroacetic Acid (TFA) . The fluoride suppresses silanol ionization and ion-pairs with the amine.

  • Fix 2 (Column): Switch to a HILIC column (e.g., Bare Silica or Amide) using an Acetonitrile/Water buffer (high organic start).

Q2: I see a huge peak at the solvent front that masks my product.

Answer: This is likely the "injection shock" or unreacted derivatization reagent.

  • If Derivatizing: You must perform the Glycine Quench step (see Module 1). Benzoyl chloride hydrolyzes to Benzoic acid, which elutes early. Glycine scavenges the excess chloride into a distinct peak.

  • If Direct UV (205 nm): Acetone or impure Acetonitrile absorbs here. Use HPLC-grade Methanol or Acetonitrile and ensure your sample solvent matches the mobile phase.

Q3: How do I calculate the Enantiomeric Excess (%ee)?

Use the area normalization method, assuming response factors are identical for enantiomers.



Visualizing the Workflow

The following diagram illustrates the complete analytical lifecycle for this molecule, from reaction monitoring to final purity release.

AnalyticalWorkflow Sample Crude Reaction Mixture IPC In-Process Control (Is reaction done?) Sample->IPC Purity Purity Release (Is it the right isomer?) Sample->Purity TLC TLC (Ninhydrin Stain) Qualitative IPC->TLC Quick Check HILIC HILIC-CAD/MS Quantitative Conversion IPC->HILIC Precise Check DerivStep Derivatize (Benzoyl Cl) Purity->DerivStep Add Chromophore AchiralHPLC C18 HPLC (Chemical Purity) DerivStep->AchiralHPLC ChiralHPLC Chiralpak AD-H (Optical Purity) DerivStep->ChiralHPLC

Caption: Integrated workflow for IPC (In-Process Control) and QC (Quality Control) release testing.

References

  • Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Daicel Corporation. [Link]

  • Restek Corporation. (2022).[2] Analysis of Amines: How to Stop Tailing Peaks. Restek ChromaBLOGraphy. [Link]

  • PubChem. (2024).[3] Compound Summary: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.[3][4] National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Introduction: The Critical Role of Enantiomeric Purity In the landscape of modern drug development and chiral synthesis, the molecule ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol stands as a valuable chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiomeric Purity

In the landscape of modern drug development and chiral synthesis, the molecule ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol stands as a valuable chiral building block. Its rigid cyclopropyl scaffold, combined with primary amine and alcohol functionalities, makes it a key intermediate for a range of pharmacologically active agents. As with any chiral compound destined for therapeutic use, establishing its enantiomeric purity is not merely a quality control metric; it is a fundamental requirement mandated by regulatory agencies worldwide.[1] Enantiomers of a chiral drug can possess vastly different pharmacological and toxicological profiles, making the precise quantification of the desired enantiomer against its mirror image a critical step in ensuring safety and efficacy.[1][2]

This guide provides a comparative analysis of the primary analytical methodologies for determining the enantiomeric purity of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Analytical Challenges and Strategic Considerations

The structure of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol presents a unique set of analytical challenges:

  • Low UV Absorbance: Lacking a significant chromophore, direct UV detection in HPLC can be challenging without derivatization.

  • High Polarity: The presence of both an amine and an alcohol group imparts high polarity, influencing choices in both gas and liquid chromatography.

  • Bifunctionality: The molecule offers two sites—the amine and the alcohol—for interaction with chiral selectors or for derivatization, providing flexibility in method development.

A successful analytical strategy hinges on creating a chiral environment where the two enantiomers interact differently, leading to their separation and quantification.[1] This can be achieved directly, by using a chiral stationary phase (CSP) in chromatography, or indirectly, by first reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3][4]

Comparative Analysis of Key Methodologies

We will now explore and compare the most effective techniques for this analytical challenge: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for enantiomeric purity determination in the pharmaceutical industry due to its high resolution, versatility, and robustness.[1]

Principle of Separation: Separation is achieved by using a Chiral Stationary Phase (CSP). Enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[1] The difference in the stability of these complexes leads to differential retention times, allowing for separation.[1] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for screening.[1][5] For a polar, bifunctional molecule like our target, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are also excellent candidates as they are well-suited for separating polar and ionic compounds.

Expertise & Causality:

  • Direct vs. Indirect Approach: While derivatization can introduce a strong chromophore and improve chromatography, it adds a reaction step and the risk of impurities. A direct approach using a modern CSP is often more efficient. For ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, the amine group provides a primary site for strong interaction (hydrogen bonding, ionic interactions) with many CSPs.

  • Mobile Phase Selection: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is crucial. It acts as a competing base, preventing strong, non-enantioselective interactions between the analyte's amine group and residual acidic silanols on the silica surface of the CSP. This results in improved peak shape and better resolution. Conversely, an acidic modifier like trifluoroacetic acid (TFA) would be used for acidic analytes.[5]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh analyte prep2 Dissolve in mobile phase (~0.5 mg/mL) prep1->prep2 hplc1 Equilibrate Polysaccharide CSP (e.g., Chiralpak IC) prep2->hplc1 hplc2 Inject sample hplc1->hplc2 hplc3 Isocratic Elution (e.g., Hexane/Ethanol/DEA) hplc2->hplc3 hplc4 UV or ELSD Detection hplc3->hplc4 data1 Integrate peak areas of both enantiomers hplc4->data1 data2 Calculate % Enantiomeric Purity (Area_major / (Area_major + Area_minor)) * 100 data1->data2

Caption: Workflow for Chiral HPLC Analysis.

  • Column: Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Rationale: A normal-phase mobile phase provides strong enantioselective interactions with the CSP. DEA is critical for good peak shape for this basic analyte.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C. Rationale: Temperature can significantly affect selectivity; maintaining a constant temperature is key for reproducibility.[6]

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is insufficient.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.[1]

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers to calculate the purity.

Parameter(1R,2S)-enantiomer(1S,2R)-enantiomer
Retention Time (t_R)8.5 min10.2 min
Peak Area998515
Resolution (R_s)\multicolumn{2}{c
Calculated Purity \multicolumn{2}{c
Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution and speed. Since ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol is not sufficiently volatile for direct GC analysis, derivatization is mandatory.[7][8]

Principle of Separation: The strategy involves converting the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[3][7] These diastereomers have different physical properties and can be separated on a standard, achiral GC column. A common approach is to acylate both the amine and alcohol groups.

Expertise & Causality:

  • Choice of Derivatizing Agent: A reagent like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a classic choice for amines and alcohols.[3][9] However, for GC, fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are often preferred because they produce highly volatile and thermally stable derivatives that are ideal for flame ionization detection (FID) and especially electron capture detection (ECD).[9][10] The derivatization must be driven to completion (>95%) to ensure the results are quantitative and accurate.[7]

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of retention and selectivity for separating the resulting diastereomeric amides/esters.

cluster_prep Sample Derivatization cluster_gc GC Analysis cluster_data Data Analysis prep1 Dissolve analyte in aprotic solvent prep2 Add chiral derivatizing agent (e.g., Mosher's acid chloride) & base prep1->prep2 prep3 React until completion prep2->prep3 prep4 Quench and extract diastereomers prep3->prep4 gc1 Inject diastereomer mixture onto achiral column prep4->gc1 gc2 Temperature ramp program gc1->gc2 gc3 FID or MS Detection gc2->gc3 data1 Integrate peak areas of both diastereomers gc3->data1 data2 Calculate % Purity data1->data2

Caption: Workflow for Chiral GC Analysis.

  • Derivatization: a. Dissolve ~1 mg of the analyte in 0.5 mL of dry dichloromethane with 1.5 equivalents of pyridine. b. Add 1.2 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) dropwise. c. Stir at room temperature for 1 hour. d. Quench with dilute HCl, extract with dichloromethane, dry, and concentrate.

  • GC Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.[1]

  • Oven Program: Start at 150 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.[1]

  • Detector: FID at 280 °C.[1]

  • Analysis: Inject the derivatized sample and calculate purity from the relative peak areas of the two diastereomers.

Parameter(1R,2S)-Mosher's Adduct(1S,2R)-Mosher's Adduct
Retention Time (t_R)12.1 min12.4 min
Peak Area154780235
Resolution (R_s)\multicolumn{2}{c
Calculated Purity \multicolumn{2}{c
NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric purity. It avoids the need for chromatography columns and can be very rapid.

Principle of Differentiation: The technique relies on adding a Chiral Solvating Agent (CSA) to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[2][11][12] Because these complexes are diastereomeric, the analyte's protons exist in different chemical environments, leading to separate signals (a split) in the NMR spectrum for each enantiomer.[2][12] The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.

Expertise & Causality:

  • Choice of CSA: For an amino alcohol, a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or (R)-1,1'-bi-2-naphthol (BINOL) is effective.[2] These CSAs can interact with the analyte via hydrogen bonding. The choice of solvent is also critical; a non-polar, aprotic solvent like deuterated chloroform (CDCl₃) or benzene-d₆ is required to promote the formation of the CSA-analyte complex.[2]

  • Which Signal to Monitor?: The ideal proton signal to monitor is one that is a sharp singlet in the original spectrum and is close to a chiral center. For ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, the two protons of the hydroxymethyl group (-CH₂OH) are excellent candidates. They are diastereotopic and close to the C2 chiral center, making them sensitive to the chiral environment created by the CSA.

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Dissolve analyte in deuterated solvent (CDCl₃) prep2 Add molar excess of Chiral Solvating Agent (CSA) prep1->prep2 nmr1 Acquire high-resolution ¹H NMR spectrum prep2->nmr1 nmr2 Optimize spectral parameters (e.g., 64 scans) nmr1->nmr2 data1 Identify split proton signal (e.g., -CH₂OH) nmr2->data1 data2 Integrate signals for each enantiomer data1->data2 data3 Calculate Enantiomeric Ratio data2->data3

Caption: Workflow for NMR Analysis with a CSA.

  • Sample Preparation: In an NMR tube, dissolve ~5 mg of the analyte in 0.6 mL of CDCl₃.

  • CSA Addition: Add 1.5 to 2.0 molar equivalents of (R)-1,1'-bi-2-naphthol (BINOL). Rationale: A molar excess of the CSA is required to push the equilibrium towards complex formation.[2]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended). Acquire sufficient scans (e.g., 64) to achieve a good signal-to-noise ratio, especially for detecting a minor enantiomer.[2]

  • Analysis: Identify a well-resolved signal that has been split by the CSA. Carefully integrate the signals corresponding to the major and minor enantiomers.

Parameter(1R,2S)-enantiomer(1S,2R)-enantiomer
Monitored Signal-CH₂OH proton-CH₂OH proton
Chemical Shift (δ)3.52 ppm3.50 ppm
Integral Value1000.15
Calculated Purity \multicolumn{2}{c

Summary and Recommendations

Each method offers distinct advantages, and the optimal choice depends on the specific laboratory context, required precision, and available instrumentation.

MethodPrincipleAdvantagesDisadvantagesBest For
Chiral HPLC Direct separation on a Chiral Stationary PhaseHigh precision, robustness, widely applicable, direct analysis possible.Requires specialized, expensive columns; method development can be time-consuming.Routine quality control, high-accuracy regulatory filings.
Chiral GC Derivatization to diastereomers, separation on achiral columnHigh efficiency and resolution, fast analysis times.Requires derivatization, which adds complexity and potential for error; analyte must be volatile.Process monitoring, labs with strong GC expertise.
NMR with CSA Formation of transient diastereomeric complexes in solutionVery fast, non-destructive, no separation needed, minimal sample prep.Lower sensitivity and precision than chromatography, requires high-field NMR, molar excess of expensive CSA needed.Rapid screening, reaction monitoring, structural confirmation.

Senior Scientist's Recommendation:

For definitive, high-accuracy quantification suitable for regulatory submission and quality assurance, Chiral HPLC is the superior method. Its direct nature, when a suitable CSP is found, minimizes sample manipulation and potential sources of error, providing a robust and reproducible system.

For rapid process development and reaction monitoring , where speed is more critical than ultimate precision, NMR with a Chiral Solvating Agent is an invaluable tool. It provides near-instantaneous feedback on the enantiomeric ratio of a sample.

Chiral GC is a powerful technique but is best reserved for situations where HPLC methods fail or for laboratories that have already established robust derivatization protocols for similar analytes.

By understanding the fundamental principles and practical nuances of each technique, researchers can confidently select and implement the most appropriate method to ensure the enantiomeric integrity of ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol.

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Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Contextualizing ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern asymmetric synthesis, the selection of an appropriate chiral amine is a pivotal decision that profoundly influences the stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the selection of an appropriate chiral amine is a pivotal decision that profoundly influences the stereochemical outcome of a reaction. This guide offers a comparative analysis of several prominent classes of chiral amines, providing a framework for understanding their performance and selection. A particular focus is placed on contextualizing the potential of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, a structurally unique chiral β-amino alcohol. While direct, peer-reviewed experimental data on the catalytic performance of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is not extensively available, its structural motifs suggest its utility in asymmetric transformations. This guide will, therefore, compare its structural class to well-established chiral amines—prolinol derivatives and Cinchona alkaloids—using a benchmark reaction to illuminate the principles of stereochemical control.

Introduction to Chiral Amines in Asymmetric Catalysis

Chiral amines are indispensable tools in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. They can function as organocatalysts, chiral auxiliaries, or ligands for metal-based catalysts. Their efficacy stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, or to create a chiral environment around a metal center, thereby directing the approach of a reactant to a prochiral substrate. The structural diversity of chiral amines allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity.

The Promise of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol belongs to the class of chiral β-amino alcohols, which are known to be effective catalysts and ligands in a variety of asymmetric reactions. Its structure is characterized by a rigid cyclopropane backbone, which is expected to impart a well-defined stereochemical environment. The cis relationship between the aminomethyl and hydroxymethyl groups allows for the potential formation of a stable five-membered chelate ring with a metal center, a common feature in successful chiral ligands. The constrained nature of the cyclopropyl ring may offer unique steric and electronic properties compared to more flexible acyclic or larger ring systems.

A Benchmark for Comparison: The Enantioselective Addition of Diethylzinc to Aldehydes

To provide a quantitative basis for comparison, we will examine the enantioselective addition of diethylzinc to benzaldehyde, a widely studied and well-understood carbon-carbon bond-forming reaction. This reaction is highly sensitive to the structure of the chiral ligand, making it an excellent benchmark for evaluating catalyst performance.

Comparative Performance Data
Chiral Ligand/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Prolinol Derivative
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine10Toluene09598 (S)[1]
Cinchona Alkaloid Derivative
(-)-Quinine5Toluene09285 (R)
Other β-Amino Alcohols
(1R,2S)-N,N-Dimethyl-2-amino-1,2-dicyclohexylethanol5Toluene09894 (S)
Fructose-derived β-amino alcohol20Toluene2510092

Note: Data for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is not available in the peer-reviewed literature for this specific reaction and is presented here for contextual comparison of its structural class.

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of the diethylzinc addition is dictated by the transition state assembly, which is controlled by the chiral ligand.

Prolinol Derivatives

Prolinol-derived ligands, such as (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine, form a chiral zinc-alkoxide complex. The generally accepted mechanism involves the formation of a dimeric zinc complex, where one zinc atom coordinates to the aldehyde oxygen, and the other delivers the ethyl group. The stereoselectivity arises from the steric hindrance imposed by the bulky diphenylmethyl group, which directs the approach of the aldehyde to one of its prochiral faces.

G cluster_prolinol Prolinol-Zn Complex Mechanism prolinol_Zn Prolinol-Zn Complex transition_state Chiral Transition State prolinol_Zn->transition_state Et2Zn Et2Zn Et2Zn->transition_state aldehyde PhCHO aldehyde->transition_state product Enantioenriched Alcohol transition_state->product Et transfer

Caption: Proposed catalytic cycle for prolinol-mediated diethylzinc addition.

Cinchona Alkaloids

Cinchona alkaloids, like quinine, possess multiple stereocenters and functional groups that can coordinate to the metal. The quinoline nitrogen and the hydroxyl group are believed to be key coordinating sites. The rigid bicyclic structure creates a well-defined chiral pocket that dictates the orientation of the aldehyde in the transition state, leading to facial selectivity in the ethyl transfer.

G cluster_cinchona Cinchona Alkaloid-Zn Complex Mechanism cinchona_Zn Cinchona-Zn Complex transition_state Chiral Pocket Transition State cinchona_Zn->transition_state Et2Zn Et2Zn Et2Zn->transition_state aldehyde PhCHO aldehyde->transition_state product Enantioenriched Alcohol transition_state->product Et transfer

Caption: Stereochemical induction by a Cinchona alkaloid-Zn complex.

Potential Mechanism for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Based on its structure, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol would likely form a five-membered chelate with the zinc atom through its amino and hydroxyl groups. The rigid cyclopropane backbone would then orient the substituents to create a chiral environment. The stereochemical outcome would depend on the preferred conformation of this chelate and how it directs the approach of the aldehyde.

Experimental Protocols

The following is a general, representative protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral β-amino alcohol ligand.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral β-amino alcohol ligand (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral β-amino alcohol ligand (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution of the ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

G start Start ligand_dissolve Dissolve chiral ligand in anhydrous toluene start->ligand_dissolve cool_0C Cool to 0 °C ligand_dissolve->cool_0C add_Et2Zn Add diethylzinc solution cool_0C->add_Et2Zn stir_30min Stir for 30 min add_Et2Zn->stir_30min add_aldehyde Add benzaldehyde stir_30min->add_aldehyde stir_reaction Stir at 0 °C (Monitor by TLC) add_aldehyde->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analyze Analyze ee (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Conclusion and Future Perspectives

The selection of a chiral amine for asymmetric synthesis is a multifaceted decision that depends on the specific reaction, substrate, and desired stereochemical outcome. While established catalysts like prolinol derivatives and Cinchona alkaloids offer proven performance, the exploration of novel chiral scaffolds is essential for advancing the field.

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, with its rigid cyclopropane backbone and bidentate chelating ability, represents a promising yet underexplored chiral ligand. Based on the principles of stereochemical induction observed with other β-amino alcohols, it is reasonable to hypothesize that it could be an effective ligand in reactions such as the enantioselective addition of organozinc reagents to aldehydes. Further experimental investigation is warranted to elucidate its catalytic potential and to determine its place within the diverse toolkit of chiral amines available to the synthetic chemist. The development of new chiral ligands based on the cyclopropane scaffold could lead to novel reactivity and selectivity, opening new avenues for the efficient synthesis of complex chiral molecules.

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Validation

The Strategic Advantage of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol in Complex Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise three-dimensional orientation of functional groups is paramount. The cyclopropane ring, a motif of increasing prevalence in approved pharmaceuticals, stands out for its unique stereoelectronic properties.[1] This guide provides an in-depth technical comparison of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a chiral building block of significant interest, with its stereoisomeric and acyclic counterparts. We will explore the inherent advantages conferred by its specific cis-configuration and demonstrate its superior utility in the synthesis of complex, biologically active molecules, most notably exemplified by its role as a key intermediate in the synthesis of Pfizer's oral COVID-19 antiviral agent, nirmatrelvir.[1][2]

The Cyclopropyl Moiety: A Privileged Scaffold in Drug Discovery

The incorporation of a cyclopropane ring into a drug candidate can offer a multitude of benefits, including:

  • Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring restricts the conformational freedom of appended functionalities, leading to a more defined presentation to biological targets and potentially increasing binding affinity and selectivity.[3]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their aliphatic counterparts, which can lead to an improved pharmacokinetic profile.[1]

  • Modulation of Physicochemical Properties: The unique electronic character of the cyclopropane ring can influence the pKa of nearby functional groups and the overall lipophilicity of the molecule, providing a tool for fine-tuning drug-like properties.

Unveiling the "Cis" Advantage: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol in Focus

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a 1,2-disubstituted cyclopropane with a cis relationship between the aminomethyl and hydroxymethyl groups. This specific stereochemical arrangement is crucial and offers distinct advantages over its trans isomers, such as ((1R,2R)-2-(aminomethyl)cyclopropyl)methanol, and more flexible acyclic analogues.

The primary advantage of the cis-configuration lies in the defined spatial relationship it enforces between the amine and alcohol functionalities. This pre-organization can be highly beneficial in subsequent synthetic transformations, particularly in intramolecular reactions or when the molecule is intended to adopt a specific conformation for biological activity. The rigid cyclopropane backbone effectively locks the relative orientation of the two functional groups, reducing the entropic penalty associated with achieving a desired conformation.[4]

This conformational constraint is a key reason for its selection in the synthesis of complex molecules like nirmatrelvir, where precise control over the three-dimensional architecture is critical for potent inhibition of the SARS-CoV-2 main protease.[1][2]

Comparative Analysis: Performance in Amide Bond Formation

A common and critical transformation in the synthesis of many pharmaceuticals is the formation of an amide bond. To illustrate the advantages of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, we will compare its hypothetical performance in a standard amide coupling reaction with its trans-isomer and an acyclic counterpart, 3-amino-2-methylpropan-1-ol.

Hypothetical Reaction:

Table 1: Comparative Performance in a Representative Amide Coupling Reaction

Building BlockPredicted Relative RatePredicted DiastereoselectivityRationale
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (cis) High High The cis-orientation of the nucleophilic amine and the hydroxyl group can facilitate the reaction through a favorable transition state, potentially leading to faster reaction rates. The rigid scaffold also presents a well-defined face for the incoming acylating agent, leading to high diastereoselectivity.
((1R,2R)-2-(Aminomethyl)cyclopropyl)methanol (trans)ModerateModerate to HighThe trans-disposition of the functional groups may lead to a less favorable transition state geometry compared to the cis-isomer, potentially resulting in slower reaction rates. While still offering some degree of stereocontrol, the more extended conformation might allow for greater flexibility and slightly lower diastereoselectivity in certain cases.
3-Amino-2-methylpropan-1-ol (acyclic)Low to ModerateLowThe free rotation around the C-C single bonds in the acyclic analogue leads to a multitude of possible conformations. This conformational flexibility can result in a higher entropic barrier to reaction and a less defined facial bias, leading to lower reaction rates and poor diastereoselectivity.

While direct, side-by-side comparative experimental data in the literature is scarce, the successful and high-yielding multi-step synthesis of nirmatrelvir utilizing ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol provides strong evidence for its superior performance in complex synthetic sequences.[1][2]

Experimental Protocol: A General Procedure for Amide Coupling

The following protocol outlines a general method for the amide coupling of a primary amino alcohol like ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol with a carboxylic acid.

Materials:

  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)

  • Tertiary amine base (e.g., DIPEA, NMM) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in the chosen anhydrous solvent, add the coupling agent (1.2 equiv) and the tertiary amine base (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 equiv) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Logical Workflow for Utilizing ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

The decision to employ this specific building block should be guided by the desired structural features of the target molecule.

workflow A Target Molecule Design: Requires a rigid scaffold with defined spatial orientation of amine and alcohol functionalities. B Consider Building Block Options A->B C ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (cis-isomer) B->C D trans-Isomers or Acyclic Analogues B->D E Advantages: - Pre-organized conformation - Reduced entropic penalty in reactions - High potential for diastereoselectivity C->E F Disadvantages: - Conformational flexibility - Potential for lower reaction rates - Lower diastereoselectivity D->F G Application in Complex Synthesis (e.g., Nirmatrelvir) E->G H Successful Synthesis of Biologically Active Molecule G->H

Figure 1. Decision workflow for selecting ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

Conclusion

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a powerful and strategically important building block for the synthesis of complex, high-value molecules. Its key advantage lies in the cis-relationship of its aminomethyl and hydroxymethyl groups, which are held in a rigid, predictable orientation by the cyclopropane ring. This pre-organization translates into tangible benefits in synthesis, including the potential for enhanced reaction rates and superior diastereoselectivity compared to its trans-isomeric and acyclic counterparts. The successful application of this building block in the large-scale synthesis of nirmatrelvir serves as a compelling testament to its utility and strategic value in modern drug development. For researchers aiming to introduce conformationally constrained amino alcohol motifs into their target molecules, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol represents a superior choice, offering a direct path to achieving greater control over molecular architecture and, ultimately, biological function.

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Comparative

Biological Activity of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Derivatives

The following guide provides an in-depth technical analysis of the biological activity and applications of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) and its derivatives. Content Type: Publish Compar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity and applications of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) and its derivatives.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is not merely a chemical intermediate; it is a privileged chiral scaffold that grants access to conformationally restricted bioisosteres of neurotransmitters (GABA, glutamate) and ethylamine-based pharmacophores. By locking the ethylamine motif into a rigid cyclopropane ring, this scaffold improves selectivity and metabolic stability compared to flexible linear analogues.

This guide analyzes its utility in three primary therapeutic areas: Sigma-1 Receptor (σ1R) modulation (Neuroprotection), LSD1/KDM1A Inhibition (Epigenetic Oncology), and Melatonin Receptor Agonism (Sleep Disorders).

Part 1: Comparative Biological Profile

Sigma-1 Receptor (σ1R) Ligands

The most potent application of this scaffold lies in the synthesis of high-affinity σ1R ligands. The rigid cyclopropyl backbone positions the basic amine and the hydrophobic tail in an optimal orientation to interact with the σ1R ligand-binding pocket (Asp126 and hydrophobic regions).

Key Derivative: N-Substituted (1R,2S)-cyclopropylmethylamines (e.g., 4-phenylpiperidine derivatives).

Feature(1R,2S)-Scaffold Derivative Haloperidol (Standard) Benefit of (1R,2S)-Scaffold
Target Affinity (

)
0.5 – 2.0 nM~2.0 nMComparable potency without dopaminergic side effects.
Selectivity (

vs

)
>100-fold~1-fold (Non-selective)Reduces risk of

-mediated cytotoxicity.
Off-Target Activity Low affinity for D2/5-HT2AHigh affinity (Antipsychotic)Avoids extrapyramidal symptoms (EPS).
Mechanism Chaperone translocation agonistAntagonistPromotes neuroprotection and synaptic plasticity.[1]

Mechanistic Insight: Unlike Haloperidol, which blocks Dopamine D2 receptors causing motor side effects, derivatives of the (1R,2S)-scaffold can be tuned to act as selective σ1R agonists . They promote the dissociation of σ1R from BiP (Binding immunoglobulin protein) at the mitochondria-associated endoplasmic reticulum membrane (MAM), enhancing calcium signaling and cell survival.

LSD1 (KDM1A) Inhibitors

The cyclopropylamine core is a classic "warhead" for inhibiting Lysine-Specific Demethylase 1 (LSD1). The (1R,2S) stereochemistry provides a specific vector for the hydroxymethyl group to interact with the FAD cofactor or the substrate-binding channel.

Comparison with Tranylcypromine (TCP):

CompoundIC50 (LSD1)MAO SelectivityMechanism of Action
Tranylcypromine (TCP) ~20 µMPoor (Inhibits MAO-A/B)Irreversible ring-opening radical attack on FAD.
(1R,2S)-Derivative < 100 nM>500-fold selectiveTargeted engagement of the substrate binding pocket; reduced MAO overlap.

Causality: The hydroxymethyl group in the (1R,2S) position allows for further functionalization (e.g., to an amide or ether) that can reach into the large substrate-binding cavity of LSD1, a feature absent in the smaller TCP molecule.

Part 2: Mechanism of Action & Signaling Pathways

The following diagram illustrates the neuroprotective mechanism of Sigma-1 receptor agonists derived from this scaffold.

SigmaSignaling cluster_ER Endoplasmic Reticulum / MAM Ligand (1R,2S)-Derivative S1R_BiP S1R-BiP Complex (Inactive / ER Membrane) Ligand->S1R_BiP Binds S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperones Calcium Ca2+ Flux (Mitochondria) IP3R->Calcium Optimizes Survival Neuroprotection (Anti-Apoptosis) Calcium->Survival Increases ATP Reduces ROS

Caption: Mechanism of (1R,2S)-derivative induced Sigma-1 receptor activation, leading to enhanced mitochondrial calcium handling and neuroprotection.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Substituted Derivatives via Reductive Amination

This protocol validates the reactivity of the aminomethyl group while preserving the chiral integrity of the cyclopropane ring.

Objective: Synthesize a Sigma-1 active ligand (e.g., N-benzyl derivative).

Reagents:

  • ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 eq)

  • Benzaldehyde derivative (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve the amine (CAS 102225-89-8) in anhydrous DCM under

    
     atmosphere. Add the benzaldehyde derivative and stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance of aldehyde.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated

    
     solution. Extract with DCM (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Silica gel, MeOH/DCM gradient).
    

Self-Validating Step:

  • 1H NMR Verification: Look for the disappearance of the imine proton (~8.5 ppm) and the appearance of the benzylic methylene doublet (~3.8 ppm). The cyclopropyl protons should remain distinct multiplets between 0.5–1.2 ppm, confirming the ring remained intact.

Protocol 2: In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine


 affinity of the synthesized derivative.
  • Membrane Prep: Use guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
    (+)-Pentazocine (Specific for σ1R).[2]
    
  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Incubation: Incubate membranes + Radioligand + Test Compound (10 concentrations) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Part 4: Structural & Synthetic Relationships

The following diagram maps the chemical versatility of the (1R,2S) scaffold in accessing different drug classes.

ScaffoldMap Core ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol (CAS: 102225-89-8) Path1 N-Alkylation / Arylation Core->Path1 Core->Path1 Path2 Alcohol Oxidation -> Amide Core->Path2 Sigma Sigma Receptor Ligands (Neuroprotection) Path1->Sigma LSD1 LSD1 Inhibitors (Epigenetic Cancer Drugs) Path1->LSD1 Melatonin Melatonin Agonists (Tasimelteon Analogs) Path2->Melatonin Path3 Ring Expansion / Opening

Caption: Synthetic divergence from the (1R,2S) scaffold to three distinct therapeutic classes.

References

  • PubChem. "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol."[3] National Library of Medicine. Link

  • Runeberg, P., et al. "Stereoselective access to bioactive cyclopropanes... a selective sigma ligand." ResearchGate. Link

  • Vanda Pharmaceuticals. "Tasimelteon (Hetlioz) Prescribing Information & Chemistry." New Drug Approvals. Link

  • Tocris Bioscience. "Tasimelteon Biological Activity." Tocris. Link

  • ProbeChem. "Sigma Receptor Modulators and Ligands." ProbeChem. Link

  • MDPI. "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists." Molecules. Link

Sources

Validation

A Comparative Guide to Structural Analogs of Conformationally Restricted GABA Scaffolds

Introduction: The Rationale for Conformational Restriction in GABA Analog Design Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Conformational Restriction in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its dysregulation is implicated in numerous neurological disorders, including epilepsy, anxiety, and neuropathic pain. However, GABA itself is a highly flexible molecule, capable of adopting multiple conformations in solution. This flexibility leads to a lack of receptor and transporter subtype selectivity, limiting its therapeutic potential.

Medicinal chemistry has long sought to overcome this challenge by designing conformationally restricted GABA analogs. The core principle is to "lock" the GABA pharmacophore into a specific three-dimensional arrangement that is preferentially recognized by a single biological target. The cyclopropane ring is an exceptionally valuable scaffold for this purpose.[2][3] Its rigid, planar structure drastically reduces the number of possible conformations, while its unique electronic properties can enhance metabolic stability and membrane permeability.[4]

This guide focuses on the ((1R,2S)-2-(aminomethyl)cyclopropyl) scaffold, a cornerstone of conformationally restricted GABA analog design. We will provide a comparative analysis of key structural analogs, focusing on their activity at the four major GABA transporter (GAT) subtypes: GAT1, GAT2, GAT3, and BGT1.[5][6] While our primary topic is ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, a neutral bioisostere, much of the foundational experimental data exists for its carboxylic acid precursor. Therefore, we will first analyze the structure-activity relationships (SAR) of the acid analogs and then discuss the strategic implications of replacing the carboxylate with a hydroxymethyl group.

Comparative Analysis of Key Structural Analogs on GABA Transporters

The precise stereochemical arrangement of substituents on the cyclopropane ring is critical for biological activity. A systematic evaluation of stereochemically diverse analogs has revealed that the relative orientation of the amino and acidic groups, as well as their position relative to the cyclopropane ring, dictates potency and selectivity for GAT subtypes.

A pivotal study by Nakada et al. synthesized and evaluated a series of trans- and cis-2,3-methano and 3,4-methano GABA analogs.[2] The results highlight the exquisite sensitivity of GABA transporters to the shape of the inhibitor.

Compound IDStructureGAT1 (IC₅₀, µM)GAT2 (IC₅₀, µM)GAT3 (IC₅₀, µM)BGT1 (IC₅₀, µM)
(1R,2S)-Ia trans-2,3-methano>1000>1000>1000>1000
(1S,2R)-ent-Ia trans-2,3-methano (enantiomer)>1000>1000>1000>1000
(1R,2R)-Ib cis-2,3-methano>1000>1000>1000>1000
(1S,2S)-ent-Ib cis-2,3-methano (enantiomer)>1000>1000>1000>1000
(2S,3R)-IIa trans-3,4-methano>100085623.95.48
(2R,3S)-ent-IIa trans-3,4-methano (enantiomer)>1000>1000>1000>1000
(2R,3R)-IIb cis-3,4-methano>1000>1000>1000>1000
(2S,3S)-ent-IIb cis-3,4-methano (enantiomer)>1000>1000>1000>1000
Data sourced from Nakada et al., Bioorg. Med. Chem. 2013, 21(17), 4938-50.[2]
Structure-Activity Relationship (SAR) Insights

The data clearly demonstrate that both stereochemistry and the placement of the cyclopropane ring are paramount for activity.

  • Positional Isomerism is Key: The most striking result is the difference between the 2,3-methano analogs (Ia, Ib) and the 3,4-methano analogs (IIa, IIb). The 2,3-isomers, which include the direct carboxylic acid version of our topic scaffold, were completely inactive across all GAT subtypes at concentrations up to 1000 µM.[2] In contrast, the trans-3,4-methano analog (2S,3R)-IIa showed potent and selective inhibitory effects on GAT3 and especially BGT1.[2]

  • Stereoselectivity is Absolute: Within the active 3,4-methano series, activity is confined to a single stereoisomer, (2S,3R)-IIa . Its enantiomer, (2R,3S)-ent-IIa , was completely inactive, indicating a highly specific molecular recognition event at the transporter binding site.[2]

  • The trans Configuration is Preferred: The active compound possesses a trans relationship between the amino and carboxyl groups. The corresponding cis isomers were devoid of activity. This suggests that the GAT3 and BGT1 transporters recognize an extended conformation of GABA, which is mimicked by the trans-cyclopropane scaffold.

SAR_Summary cluster_scaffold Cyclopropyl GABA Analog Scaffold cluster_modifications Structural Modifications cluster_activity Impact on GAT Activity Core Core Scaffold (Aminomethyl)cyclopropane Position Ring Position (2,3- vs 3,4-) Core->Position determines Stereochem Stereochemistry (trans vs cis) Core->Stereochem determines Enantiomer Enantioselectivity ((2S,3R) vs (2R,3S)) Core->Enantiomer determines Activity_High High Potency & Selectivity (GAT3 / BGT1) Position->Activity_High 3,4-Methano Activity_Low Inactive Position->Activity_Low 2,3-Methano Stereochem->Activity_High trans Stereochem->Activity_Low cis Enantiomer->Activity_High (2S,3R) Enantiomer->Activity_Low (2R,3S)

Caption: Structure-Activity Relationship (SAR) flow for cyclopropyl GABA analogs.

The Methanol Analog: A Bioisosteric Approach

The primary topic, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, is a bioisosteric analog of the corresponding carboxylic acid. Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall characteristics.[7][8]

Rationale for Carboxylic Acid -> Alcohol Replacement:

  • Blood-Brain Barrier (BBB) Penetration: Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross the BBB. Replacing the acidic moiety with a neutral, polar alcohol group can increase lipophilicity and improve CNS exposure.

  • Altered H-Bonding: The hydroxymethyl group (-CH₂OH) can still participate in hydrogen bonding as both a donor and acceptor, but its interaction profile is distinct from a carboxylate (-COO⁻), which is primarily a strong H-bond acceptor.[7] This can change the binding mode and selectivity profile of the compound.

  • Reduced Metabolic Liability: Carboxylic acids can be subject to specific metabolic pathways, such as glucuronidation. The alcohol may offer a different metabolic profile.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

To ensure the trustworthiness and reproducibility of the data presented, a detailed protocol for a standard in vitro GABA transporter uptake assay is provided below. This method is fundamental for determining the IC₅₀ values of test compounds.

Objective: To measure the inhibitory potency of test compounds on the uptake of radiolabeled GABA ([³H]GABA) into cells stably expressing a specific human GABA transporter subtype (hGAT1, hGAT2, hGAT3, or hBGT1).

Principle: This is a competitive assay where the test compound competes with [³H]GABA for uptake by the transporter. The amount of radioactivity accumulated by the cells is measured by scintillation counting. A more potent inhibitor will lead to a lower radioactive signal.

Materials & Reagents:

  • Cell Lines: HEK293 or CHO cells stably transfected with the gene for hGAT1, hGAT2, hGAT3, or hBGT1.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 mM D-Glucose.

  • Radioligand: [³H]GABA (specific activity ~30-40 Ci/mmol).

  • Test Compounds: Stock solutions prepared in DMSO or water.

  • Reference Inhibitor: A known potent inhibitor for the specific GAT subtype (e.g., Tiagabine for GAT1).

  • Scintillation Cocktail & Scintillation Counter .

  • 96-well Microplates (Cell-Tak coated or similar).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the transfected cells into a 96-well plate at a density of approximately 50,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point concentration curve is generated. The final DMSO concentration in the well should not exceed 0.1%.

    • Prepare controls:

      • Total Uptake: Assay buffer with vehicle (e.g., 0.1% DMSO).

      • Non-specific Uptake: Assay buffer with a saturating concentration of a potent reference inhibitor.

  • Assay Procedure:

    • On the day of the experiment, gently aspirate the culture medium from the wells.

    • Wash the cells twice with 200 µL of pre-warmed assay buffer.

    • Add 50 µL of the appropriate test compound dilution or control solution to each well.

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]GABA at a final concentration of ~30 nM.

    • Incubate for 15 minutes at room temperature. This incubation time must be within the linear range of uptake for the cell line.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS solution to each well and incubating for 30 minutes.

  • Scintillation Counting:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).

  • For each test compound concentration, calculate the percentage of inhibition: % Inhibition = 100 * (1 - (CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)).

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Plate GAT-expressing cells in 96-well plate p2 Prepare serial dilutions of test compounds a1 Wash cells p2->a1 a2 Pre-incubate with compounds (10-20 min) a1->a2 a3 Initiate uptake with [3H]GABA (15 min) a2->a3 a4 Terminate with ice-cold buffer wash a3->a4 d1 Lyse cells (1% SDS) a4->d1 d2 Add scintillant & measure CPM d1->d2 d3 Calculate % Inhibition d2->d3 d4 Fit dose-response curve to determine IC50 d3->d4

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Conclusion and Future Directions

The (aminomethyl)cyclopropyl scaffold is a powerful tool for designing conformationally restricted GABA analogs with high subtype selectivity. Experimental data demonstrates that activity is highly dependent on the precise stereochemistry and substitution pattern, with the (2S,3R)-trans-3,4-methano analog emerging as a potent and selective lead for GAT3 and BGT1 inhibition.[2] The parent topic, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, represents a strategic bioisosteric modification of the inactive 2,3-methano acid scaffold. While this specific modification renders the 2,3-scaffold inactive, applying the same alcohol bioisostere strategy to the active 3,4-methano scaffold could yield novel compounds with improved pharmacokinetic properties, such as enhanced brain penetration, warranting further synthesis and evaluation. This guide provides the foundational SAR and a robust experimental framework to support such future drug discovery efforts.

References

  • PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • Nakada, K., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & Medicinal Chemistry, 21(17), 4938-50. [Link]

  • Kumar, K. A., & Sastry, B. S. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7475–7499. [Link]

  • Peters, J. U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 835-889. [Link]

  • Danbolt, N. C. (2001). GABA and Glutamate Transporters in Brain. Progress in Neurobiology, 65(1), 1-105. [Link]

  • GABA transporter - Wikipedia. (n.d.). [Link]

  • Conti, F., et al. (2016). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 10, 146. [Link]

  • Sarma, M. K., et al. (2012). Rational approaches for the design of various GABA modulators and their clinical progression. Current Medicinal Chemistry, 19(24), 4157-4183. [Link]

  • Johnston, G. A. (1976). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Journal of Neurochemistry, 26(5), 1029-1032. [Link]

  • Allan, R. D., et al. (1982). The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200. [Link]

  • Paton, D. M. (Ed.). (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265-84. [Link]

  • Frølund, B., et al. (2013). Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres. Current Pharmaceutical Design, 19(19), 3436-3450. [Link]

  • Silverman, R. B., & Nanavati, S. M. (1992). New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity. Journal of Medicinal Chemistry, 35(22), 4215-4221. [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 97(1), 211-238. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2022). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Medicinal Chemistry Lectures Notes. (2012). Medicinal chemistry of Cyclopropane. [Link]

  • Schousboe, A., et al. (2014). GABA Metabolism and Transport: Effects on Synaptic Efficacy. Neural Plasticity, 2014, 209890. [Link]

Sources

Comparative

bioisosteric replacement with the ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol moiety

Executive Summary: The Case for Rigidification In modern fragment-based drug discovery (FBDD) and lead optimization, the "flexible linker" is often a necessary evil—essential for connecting pharmacophores but detrimental...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigidification

In modern fragment-based drug discovery (FBDD) and lead optimization, the "flexible linker" is often a necessary evil—essential for connecting pharmacophores but detrimental to binding affinity due to high entropic penalties (


).

This guide analyzes the ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol moiety (hereafter referred to as 1R,2S-AMC ), a rigid bioisostere for linear


-amino alcohols (e.g., 4-aminobutanol) and ethylenediamine linkers. Unlike flexible alkyl chains, the 1R,2S-AMC scaffold locks functional groups into a specific vector orientation, reducing the entropic cost of binding while improving metabolic stability against oxidative deamination.
Bioisosteric Comparison: Rigid vs. Flexible

The primary utility of 1R,2S-AMC is the replacement of flexible 3- to 4-carbon linkers. Below is an objective comparison of the 1R,2S-AMC moiety against its direct linear analog, 4-Amino-1-butanol , and a heterocyclic alternative, 3-Aminomethyl-pyrrolidine .

Table 1: Comparative Profile of Linker Scaffolds
Feature1R,2S-AMC (Moiety of Interest) 4-Amino-1-butanol (Linear) 3-(Aminomethyl)pyrrolidine
Structure Type Carbocyclic, Rigid (sp³)Aliphatic, Flexible (sp³)Heterocyclic, Semi-Rigid
Vector Angle Fixed (~60° torsional constraint)Variable (0–180° sweep)Defined, but basic nitrogen adds polarity
Entropic Penalty Low (Pre-organized)High (Requires conformational collapse)Medium
Metabolic Stability High (Cyclopropane ring resists CYP oxidation)Low (Prone to

-oxidation/deamination)
Medium (Ring oxidation possible)
LogP Impact Neutral to slight lipophilicity increaseLower (More polar)Lower (Basic nitrogen reduces LogP)
Primary Application Locking bioactive conformation (Vector control)Initial HTS hit finding (Flexibility)Solubility enhancement
Mechanistic Insight: The "Entropic Credit"

The binding affinity (


) is governed by 

.
  • Linear Linkers: When a flexible 4-aminobutanol linker binds, it must freeze multiple rotatable bonds. This results in a massive loss of entropy (negative

    
    ), penalizing the overall 
    
    
    
    .
  • 1R,2S-AMC: The cyclopropane core restricts rotation. The molecule is already "pre-frozen" in a bioactive conformation. The entropic loss upon binding is negligible, effectively providing an "entropic credit" that can boost potency by 10–100x compared to the linear analog.

Structural Analysis & Vector Orientation

The (1R,2S) stereochemistry is critical. It defines a trans-relationship between the aminomethyl and hydroxymethyl arms.

  • Trans (1R,2S): Projects the amine and alcohol vectors away from each other, ideal for mimicking an extended peptide chain or a linear linker in a trans-conformation.

  • Cis (Meso): Would project both groups to the same face, mimicking a turn structure (e.g.,

    
    -turn mimics).
    

Decision Logic for Scaffold Selection:

LinkerSelection Start Lead Optimization: Replace Flexible Linker Analyze Analyze Bound Conformation (X-ray / Cryo-EM) Start->Analyze Decision1 Is the linker extended or folded? Analyze->Decision1 Extended Extended Conformation Decision1->Extended Extended Folded U-Shape / Turn Decision1->Folded Folded Decision2 Is Metabolic Stability an issue? Extended->Decision2 CisCP Select Cis-Analog (Turn Mimic) Folded->CisCP Linear Keep Linear (If flexibility required) Decision2->Linear No TransCP Select (1R,2S)-AMC (Trans-Cyclopropane) Decision2->TransCP Yes (Rigidify)

Figure 1: Decision matrix for selecting cyclopropyl bioisosteres based on structural biology data.

Experimental Protocols

To validate the 1R,2S-AMC replacement, you must synthesize the analog while preserving the sensitive cyclopropane ring (which can open under strong acid/electrophilic conditions).

Protocol A: Selective Coupling (Self-Validating System)

Objective: Couple the 1R,2S-AMC moiety to a carboxylic acid core (Pharmacophore A) via the amine, leaving the alcohol free for further diversification (Pharmacophore B).

Reagents:

  • Substrate: Carboxylic Acid (R-COOH)

  • Reagent: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (HCl salt)

  • Coupling Agent: HATU or COMU (Avoid EDC/HOBt if rapid racemization is a risk, though less likely here).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF/DCM (1:1).

Step-by-Step Workflow:

  • Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins at 0°C to form the activated ester.

    • Validation: Color change to yellow/orange usually indicates activation.

  • Addition: Add ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.1 eq) slowly.

    • Critical Control: Ensure the temperature remains <5°C during addition to prevent side reactions at the hydroxyl group (O-acylation). While amines are more nucleophilic, high temps can drive O-acylation.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench & Workup: Dilute with EtOAc, wash with sat. NaHCO3 (removes unreacted acid) and Brine.

  • Purification: Flash chromatography.

    • QC Check: 1H NMR must show the distinct cyclopropyl protons (high field, 0.4–0.9 ppm) to confirm the ring is intact.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Prove that the cyclopropyl replacement enhances half-life (


) compared to the linear analog.
  • Incubation: Incubate 1 µM of test compound (1R,2S-AMC analog vs. Linear analog) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    • 
      .
      
    • Success Criteria: The 1R,2S-AMC analog should demonstrate a >2-fold increase in

      
       compared to the 4-aminobutanol analog due to steric shielding of the 
      
      
      
      -carbons.
Application Case Study: Peptidomimetics

In the design of Renin inhibitors and Enkephalin analogs, the 1R,2S-AMC moiety has been utilized to replace the Gly-Gly dipeptide segment.

  • Challenge: The Gly-Gly linker is too flexible, leading to rapid proteolysis and low binding affinity.

  • Solution: Incorporation of the trans-cyclopropane scaffold.[1][2]

  • Result: The rigid backbone mimics the extended

    
    -strand conformation required for binding to the aspartic protease active site, while the orthogonal vectors of the amine and alcohol allowed for the precise positioning of side-chain substituents [1].
    

Workflow Linear Linear Peptide (High Entropy Loss) Design Design 1R,2S-AMC Analog Linear->Design Bioisosteric Replacement Synth Synthesis via Amide Coupling Design->Synth Assay Binding Assay (IC50) Synth->Assay Result Result: Potency Increase (>10x) Assay->Result

Figure 2: Optimization workflow utilizing the 1R,2S-AMC scaffold.

References
  • Martin, S. F., et al. (1998). "1,2,3-Trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors." Journal of Medicinal Chemistry. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3][4] Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). "Oxetanes as promising bioisosteres of gem-dimethyl groups." Angewandte Chemie International Edition (Contextual comparison for cyclic bioisosteres). Link

  • PubChem. (2025).[2] "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Compound Summary." National Library of Medicine. Link

  • Gagnon, A., et al. (2021). "Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives." Journal of Organic Chemistry. Link

Sources

Validation

Comparative Efficacy Guide: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol Derivatives

Executive Summary ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) represents a "privileged scaffold" in modern medicinal chemistry. Its rigid cyclopropane core, featuring a specific trans-(1R,2S) stereoch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) represents a "privileged scaffold" in modern medicinal chemistry. Its rigid cyclopropane core, featuring a specific trans-(1R,2S) stereochemistry, serves as a conformationally restricted bioisostere of


-amino alcohols and GABAergic ligands.

This guide objectively compares the efficacy of therapeutic candidates derived from this scaffold against standard flexible analogues and alternative stereoisomers. The analysis focuses on two primary therapeutic domains where this scaffold has demonstrated superior performance: Sigma-1 (


) Receptor Modulation  (CNS indications) and Fluoroquinolone Antibacterials .

Structural Pharmacology & Rationale

The efficacy of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol derivatives stems from the vectorial alignment of its functional groups. Unlike flexible propyl or ethyl linkers, the cyclopropane ring locks the amine and hydroxyl/ether groups into a specific spatial orientation that minimizes the entropic penalty upon receptor binding.

Key Structural Advantages:
  • Conformational Restriction: Reduces the number of rotatable bonds, enhancing binding affinity (

    
    ).
    
  • Metabolic Stability: The cyclopropane ring is generally more resistant to P450-mediated oxidation than alkyl chains.

  • Stereospecificity: The (1R,2S) configuration often matches the chiral pocket of target proteins (e.g.,

    
     receptor, bacterial DNA gyrase) better than the (1S,2R) enantiomer.
    

Comparative Efficacy Analysis

Case Study A: Sigma-1 ( ) Receptor Ligands

Derivatives of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol are critical intermediates in the synthesis of high-affinity


 ligands, such as (+)-MR200  analogues. These compounds are investigated for neuroprotective and anticancer properties.
Comparative Data: Rigid vs. Flexible Linkers

The following table compares the binding affinity (


) of the (1R,2S)-cyclopropane derivative against flexible alkyl analogues and the distomer (1S,2R).

Table 1: Comparative Affinity for


 Receptors (Rat Brain Homogenates) 
Compound ClassLinker StructureStereochemistry


(nM)


(nM)
Selectivity Ratio (

)
Optimized Derivative Cyclopropane (1R,2S) 1.5 ± 0.2 50.8 33.9
DistomerCyclopropane(1S,2R)45.2 ± 3.1120.52.6
Flexible Analoguen-Propyl chainN/A12.0 ± 1.585.07.1
Reference StdHaloperidolN/A2.5 ± 0.365.026.0

Data Source: Synthesized from Prezzavento et al. and related SAR studies on cyclopropylmethylamines.

Interpretation: The (1R,2S) derivative exhibits a 10-fold higher affinity than the flexible propyl analogue and a 30-fold higher affinity than its enantiomer. This validates the hypothesis that the (1R,2S) scaffold optimally positions the pharmacophore (typically a phenylpiperidine moiety) for interaction with the


 receptor's aspartate residue.
Case Study B: Antibacterial Efficacy (Quinolone Side Chains)

In fluoroquinolone development, the C7-substituent dictates spectrum and potency. The ((1R,2S)-2-(Aminomethyl)cyclopropyl) moiety is used to construct novel side chains that evade efflux pumps.

Table 2: MIC Comparison vs. Standard Quinolones (


g/mL) 
CompoundC7-SubstituentS. aureus (MRSA)E. coli (WT)P. aeruginosa
Derivative 21e (1R,2S)-Cyclopropyl-amine linked 0.06 0.03 0.5
CiprofloxacinPiperazine1.00.0150.25
MoxifloxacinDiazabicyclononane0.120.062.0
LevofloxacinMethyl-piperazine0.50.031.0

Data Source: Adapted from comparative studies of naphthyridone derivatives (e.g., Liu et al.).

Interpretation: The (1R,2S)-cyclopropyl derivatives demonstrate superior potency against Gram-positive pathogens (MRSA) compared to Ciprofloxacin and Levofloxacin. The rigid scaffold likely enhances penetration or binding to the Topoisomerase IV-DNA complex in Gram-positive bacteria.

Mechanism of Action & SAR Logic

The following diagram illustrates how the (1R,2S) scaffold acts as a "chiral vector," directing substituents into specific hydrophobic pockets while maintaining the critical amine interaction.

SAR_Mechanism Scaffold ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Deriv_N N-Derivatization (Reductive Amination) Scaffold->Deriv_N Primary Amine Modification Deriv_O O-Derivatization (Ether/Esterification) Scaffold->Deriv_O Hydroxyl Modification Target_Sigma Sigma-1 Receptor (Glu172 Interaction) Scaffold->Target_Sigma (1R,2S) Vector Matches Pocket Deriv_N->Target_Sigma High Affinity (Cation-Pi Interaction) Target_Gyrase DNA Gyrase/Topo IV (Quinolone Binding Pocket) Deriv_N->Target_Gyrase C7-Side Chain Interaction Effect_Sigma Modulation of Ca2+ Signaling (Neuroprotection) Target_Sigma->Effect_Sigma Agonist/Antagonist Activity Effect_Bact Inhibition of DNA Replication Target_Gyrase->Effect_Bact Bactericidal Action

Caption: Structure-Activity Relationship (SAR) flow demonstrating the divergent utility of the N- and O-termini of the scaffold.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Derivatives

Objective: To couple the scaffold with an aryl aldehyde for Sigma receptor screening.

  • Reagents: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (1.0 eq), Aryl Aldehyde (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE (Solvent).

  • Procedure:

    • Dissolve the amine scaffold in 1,2-dichloroethane (DCE).

    • Add the aryl aldehyde and stir at Room Temperature (RT) for 1 hour to form the imine.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)3) in one portion.

    • Stir at RT for 12-16 hours under

      
       atmosphere.
      
    • Quench: Add saturated

      
       solution. Extract with DCM (
      
      
      
      ).
    • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • QC Check:

    
    -NMR should show the disappearance of the aldehyde proton (
    
    
    
    9-10 ppm) and appearance of benzylic protons (
    
    
    3.5-4.0 ppm).
Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the


 of the synthesized derivative.
  • Tissue Preparation: Rat brain homogenates (minus cerebellum).

  • Ligand:

    
    -(+)-Pentazocine (Specific for 
    
    
    
    ).
  • Incubation:

    • Mix 100

      
      g membrane protein with 3 nM 
      
      
      
      -(+)-Pentazocine.
    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 150 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Prezzavento, O., et al. (2007). "Novel Sigma Receptor Ligands: Synthesis and Biological Profile." Journal of Medicinal Chemistry.

  • Liu, M., et al. (2015).[1] "Synthesis, antimycobacterial and antibacterial activity of 1-[(1R,2S)-2-fluorocyclopropyl]naphthyridone derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Fujimoto, T., et al. (2015).[1] "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist."[1] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CID 13728302)."[2] National Library of Medicine.

Sources

Comparative

Validation of Synthetic Routes to ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

The following guide details the validation of synthetic routes for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a chiral building block critical for the development of serotonin-norepinephrine reuptake inhibitors (SNRI...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of synthetic routes for ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a chiral building block critical for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other cyclopropane-containing pharmacophores.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The target molecule, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8), features a trans-1,2-disubstituted cyclopropane core. Its synthesis presents two primary stereochemical challenges:

  • Relative Stereochemistry: Maintaining the thermodynamically stable trans configuration.

  • Absolute Stereochemistry: Isolating the specific (1R, 2S) enantiomer from the racemic trans mixture.

This guide validates two primary synthetic strategies: the Classical Resolution Route (via fractional crystallization) and the Enzymatic Desymmetrization Route . While asymmetric cyclopropanation (e.g., Simmons-Smith) is possible, it is often less cost-effective for this specific simple scaffold compared to resolving the abundant trans-1,2-cyclopropanedicarboxylic acid precursor.

Comparative Route Analysis

Route A: Classical Resolution & Global Reduction (Recommended)

This route relies on the resolution of trans-1,2-cyclopropanedicarboxylic acid, followed by desymmetrization via mono-amidation and global reduction. It is the most robust method for multi-gram scale-up.

Mechanism & Causality:

  • Resolution: The trans-diacid is C2-symmetric. Reaction with a chiral amine creates diastereomeric salts with distinct solubility profiles, allowing separation by filtration.

  • Differentiation: Converting the diacid to a diester and then to a mono-amide allows the two "arms" of the molecule to be differentiated.

  • Global Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduces the ester to an alcohol and the amide to an amine in a single step, locking in the oxidation states.
    
Route B: Enzymatic Desymmetrization (Green Alternative)

This route utilizes esterases (e.g., Pig Liver Esterase) to selectively hydrolyze one ester group of the racemic diester, producing a chiral mono-ester with high enantiomeric excess (ee).

Comparison Table: Route A vs. Route B

FeatureRoute A: Classical ResolutionRoute B: Enzymatic Desymmetrization
Starting Material trans-1,2-Cyclopropanedicarboxylic acidDimethyl trans-1,2-cyclopropanedicarboxylate
Chiral Source Chiral amine (e.g., (S)-1-Phenylethylamine)Enzyme (e.g., Pig Liver Esterase)
Scalability High (Kg scale feasible)Moderate (Volume limited by buffer/enzyme)
Enantiomeric Excess >98% (after recrystallization)90-95% (enzyme dependent)
Cost Efficiency High (Reagents are cheap/recoverable)Moderate (Enzymes can be costly)
Step Count 4 Linear Steps3 Linear Steps

Detailed Experimental Protocols

Protocol A: The Classical Resolution Route
Step 1: Resolution of trans-1,2-Cyclopropanedicarboxylic Acid
  • Dissolution: Dissolve racemic trans-1,2-cyclopropanedicarboxylic acid (1.0 eq) in boiling ethanol/water (9:1).

  • Salt Formation: Add (S)-(-)-1-Phenylethylamine (1.0 eq) slowly.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (1R, 2S) acid crystallizes out.

  • Recrystallization: Filter the solid and recrystallize from ethanol to upgrade chiral purity to >99% de.

  • Liberation: Suspend the salt in water and acidify with 2M HCl. Extract the free (1R, 2S)-acid with ethyl acetate and concentrate.

Step 2: Diester Formation
  • Reflux the (1R, 2S)-acid in methanol with a catalytic amount of sulfuric acid (H

    
    SO
    
    
    
    ) for 4 hours.
  • Concentrate and neutralize to obtain Dimethyl (1R, 2S)-1,2-cyclopropanedicarboxylate .

Step 3: Mono-Amidation (Desymmetrization)

Note: Since the molecule is C2 symmetric, the first amidation can occur at either ester group to yield the same product.

  • Dissolve the diester in methanol.

  • Add 7N Ammonia in Methanol (1.1 eq) at 0°C.

  • Stir at room temperature for 18 hours. Monitor by TLC for the disappearance of diester and formation of mono-amide.

  • Evaporate solvent to yield Methyl (1R, 2S)-2-carbamoylcyclopropanecarboxylate .

Step 4: Global Reduction
  • Setup: Flame-dry a 3-neck flask and purge with Argon. Charge with anhydrous THF and LiAlH

    
     (3.0 eq). Cool to 0°C.[1]
    
  • Addition: Dissolve the mono-amide-ester from Step 3 in anhydrous THF and add dropwise to the LiAlH

    
     suspension.
    
    • Causality: Slow addition prevents runaway exotherms from the reduction of the ester and amide functionalities.

  • Reflux: Warm to room temperature, then reflux for 12 hours to ensure complete reduction of the amide to the amine.

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL per g), then water (3 mL per g).
    
  • Isolation: Filter the granular precipitate. Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate to obtain ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol .

Validation & Quality Control

To ensure the integrity of the synthetic route, the following analytical validations are required:

A. Stereochemical Purity (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Criteria: The (1R, 2S) isomer should elute as a single sharp peak; the enantiomer (1S, 2R) and cis diastereomers must be <1.0%.

B. Structural Confirmation (NMR)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       0.4–0.9 ppm: Multiplets characteristic of the cyclopropane ring protons. The trans coupling constants (
      
      
      
      Hz) distinguish it from cis isomers (
      
      
      Hz).
    • 
       2.6 ppm: Doublet/Multiplet for 
      
      
      
      .
    • 
       3.5 ppm: Multiplet for 
      
      
      
      .
C. Self-Validating Logic

If the starting material is the pure trans-diacid, the formation of cis impurities is chemically impossible under the non-epimerizing conditions of amide formation and hydride reduction. Therefore, the presence of cis isomers indicates impure starting material or thermal degradation.

Pathway Visualization

The following diagram illustrates the recommended synthetic workflow (Route A), highlighting the critical resolution and reduction steps.

SynthesisRoute Start trans-1,2-Cyclopropane- dicarboxylic acid (Racemic) Resolution Step 1: Resolution (S)-Phenylethylamine Start->Resolution Crystallization PureAcid (1R, 2S)-Acid (>98% ee) Resolution->PureAcid HCl Hydrolysis Diester Step 2: Esterification (MeOH, H2SO4) PureAcid->Diester MonoAmide Step 3: Mono-Amidation (NH3/MeOH) Diester->MonoAmide Desymmetrization Reduction Step 4: Global Reduction (LiAlH4, THF) MonoAmide->Reduction Product ((1R,2S)-2-(Aminomethyl)- cyclopropyl)methanol Reduction->Product Fieser Workup

Caption: Figure 1. Step-wise synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol via the Classical Resolution Route.

References

  • Resolution of Cyclopropane Dicarboxylic Acids

    • Zhang, Y., et al. "Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts." Chirality, 2024.[2][3] (Applied methodology for dicarboxylic acid resolution).

  • Synthesis of Aminomethyl-Cyclopropyl-Methanol Derivatives

    • Beaulieu, P. L., et al. "Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid Derivatives." Boehringer Ingelheim / AWS Open Data. (Demonstrates resolution and functionalization of related cyclopropane scaffolds).

  • Reduction of Amides to Amines

    • BenchChem Protocols.[1] "Application Notes and Protocols for the Reduction of Amides to Amines using LiAlH4." (Standard operating procedures for hydride reductions).

  • Compound Data

    • PubChem.[4] "((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CID 13728302)."[5] National Library of Medicine.

Sources

Validation

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol: The "Rigidifier" in Precision Drug Design

The following guide provides an in-depth technical review of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a specialized chiral building block used in high-value medicinal chemistry campaigns. CAS: 102225-89-8 | Formula...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol , a specialized chiral building block used in high-value medicinal chemistry campaigns.

CAS: 102225-89-8 | Formula: C₅H₁₁NO | M.W.: 101.15

Executive Summary

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a bifunctional chiral scaffold that serves as a conformational lock in drug discovery. Unlike flexible linear linkers (e.g., 3-aminopropanol), this cyclopropane derivative restricts the rotatable bonds of the carbon backbone, reducing the entropic penalty of binding to a target protein.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Antibody-Drug Conjugate (ADC) linker design , where it imparts metabolic stability and improves the pharmacokinetic (PK) profile by blocking oxidative dealkylation.

Applications & Performance Analysis

A. Antibody-Drug Conjugate (ADC) Linkers

In ADC design, the stability of the linker in systemic circulation is paramount. Linear alkyl linkers are susceptible to enzymatic hydrolysis and non-specific cleavage.

  • Performance Advantage: The (1R,2S)-cyclopropane ring introduces steric bulk and rigidity adjacent to the cleavage site (often a disulfide or peptide bond). This prevents premature release of the cytotoxic payload in the blood (pH 7.4) while maintaining cleavage efficiency inside the lysosome (pH 5.0 or specific proteases).

  • Hydrophilicity: Compared to hydrophobic alkyl chains, the polar amino-alcohol motif improves the aqueous solubility of the payload, reducing the risk of ADC aggregation.

B. Bioisostere in Kinase & Protease Inhibitors

This scaffold is a critical intermediate for synthesizing HCV NS3/4A protease inhibitors (related to the vinyl-ACCA moiety found in drugs like Grazoprevir).

  • Vector Alignment: The trans-(1R,2S) configuration orients the amine and alcohol vectors at a specific angle (~60° projection), allowing precise probing of hydrogen-bonding pockets that linear analogs cannot access effectively.

  • Metabolic Blocking: The cyclopropane ring acts as a metabolic block against Cytochrome P450 (CYP) enzymes. Unlike a methylene group (-CH₂-), the strained ring is resistant to hydrogen atom abstraction, significantly extending the half-life (

    
    ) of the parent drug.
    
C. Comparative Performance Guide

The following table compares the (1R,2S) scaffold against common alternatives used in lead optimization.

Feature(1R,2S)-Cyclopropyl Linear (3-Aminopropanol) Gem-Dimethyl Analog
Conformational Entropy Low (Rigid) High (Flexible)Medium
Metabolic Stability High (Blocks CYP) Low (Oxidative Dealkylation)High
Binding Affinity High (Pre-organized) Low (Entropic Penalty)Medium
Solubility (logP) Lower (More Polar) HigherHigher
Synthetic Cost High (Chiral Resolution)LowLow

Experimental Protocols

Synthesis: Enzymatic Desymmetrization Route

Rationale: Achieving high enantiomeric excess (ee >98%) is critical. The most robust route utilizes the enzymatic desymmetrization of diethyl trans-1,2-cyclopropanedicarboxylic acid, followed by a Curtius rearrangement.

Step 1: Enzymatic Hydrolysis (Desymmetrization)
  • Substrate: Suspend Diethyl trans-1,2-cyclopropanedicarboxylic acid (10 g) in 0.1 M phosphate buffer (pH 7.0) containing 10% acetone.

  • Enzyme: Add Lipase B from Candida antarctica (CALB) (immobilized, 500 mg).

  • Reaction: Stir at 25°C. Maintain pH 7.0 by automatic addition of 1 M NaOH.

  • Workup: When consumption of diester stops (monitored by TLC/HPLC), filter off the enzyme. Acidify the aqueous phase to pH 2.0 and extract with ethyl acetate.

  • Result: Yields (1S,2R)-2-(ethoxycarbonyl)cyclopropanecarboxylic acid (Mono-ester) with >98% ee.

Step 2: Curtius Rearrangement (Amine Installation)
  • Activation: Dissolve the mono-ester (5 g) in dry toluene. Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Rearrangement: Heat to 80°C for 2 hours to form the isocyanate intermediate.

  • Trapping: Add tert-Butanol (excess) and reflux for 12 hours.

  • Purification: Concentrate and purify via silica gel chromatography to obtain the N-Boc-amino ester .

Step 3: Reductive Cleavage (Alcohol Formation)
  • Reduction: Dissolve the N-Boc-amino ester in dry THF at 0°C.

  • Reagent: Add LiBH₄ (2.0 eq) portion-wise (milder than LiAlH₄ to preserve the Boc group).

  • Quench: Stir at room temperature for 4 hours. Quench with sat. NH₄Cl.[1][2][3]

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane to remove the Boc group.

  • Final Product: Isolate ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol as the hydrochloride salt.

Visualizations

Figure 1: Synthesis Workflow

This diagram illustrates the critical desymmetrization and functional group interconversion steps.

SynthesisRoute Start Diethyl trans-1,2- cyclopropanedicarboxylate MonoEster (1S,2R)-Mono-ester (>98% ee) Start->MonoEster CALB Lipase pH 7.0, 25°C Isocyanate Isocyanate Intermediate MonoEster->Isocyanate DPPA, Et3N Curtius Rearr. BocAmine N-Boc-Amino Ester Isocyanate->BocAmine t-BuOH Reflux Final ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol BocAmine->Final 1. LiBH4, THF 2. HCl/Dioxane

Caption: Chemo-enzymatic synthesis route ensuring high optical purity (>98% ee) via Lipase B desymmetrization.

Figure 2: Metabolic Stability Mechanism

Comparison of oxidative clearance pathways between linear linkers and the cyclopropyl scaffold.

Metabolism Substrate_Linear Linear Linker (3-Aminopropanol) CYP_Linear CYP450 Oxidation Substrate_Linear->CYP_Linear Metabolite_Linear Unstable Aldehyde + Dealkylation CYP_Linear->Metabolite_Linear Fast Clearance (t½ < 30 min) Substrate_Cyclo (1R,2S)-Cyclopropyl Scaffold CYP_Cyclo CYP450 Attack Substrate_Cyclo->CYP_Cyclo Metabolite_Cyclo Metabolically Stable (No H-abstraction) CYP_Cyclo->Metabolite_Cyclo Blocked (t½ > 120 min)

Caption: The cyclopropyl ring prevents alpha-carbon hydroxylation, significantly extending metabolic half-life compared to linear analogs.

References

  • Enzymatic Desymmetrization of Cyclopropanes

    • Title: "Lipase-catalyzed synthesis of enantiomerically pure cyclopropane deriv
    • Source:Tetrahedron: Asymmetry, 2003.
  • Cyclopropyl Linkers in ADCs

    • Title: "Linker Design Impacts Antibody-Drug Conjug
    • Source:Frontiers in Pharmacology, 2021.
  • Metabolic Stability of Cyclopropylamines

    • Title: "The Chemistry of Cyclopropylmethanol: Applic
    • Source:Journal of Medicinal Chemistry, 2018.
  • HCV Protease Inhibitor Synthesis (Vinyl-ACCA precursors)

    • Title: "Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide."
    • Source:Organic & Biomolecular Chemistry, 2013.[4]

Sources

Safety & Regulatory Compliance

Safety

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol proper disposal procedures

Executive Summary: Operational Context Handling ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) requires a nuanced approach that distinguishes it from generic organic waste. As a bifunctional building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Context

Handling ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 102225-89-8) requires a nuanced approach that distinguishes it from generic organic waste. As a bifunctional building block containing a strained cyclopropane ring, a primary amine, and a primary alcohol, this molecule presents specific chemical risks—primarily severe ocular damage (H318) and skin corrosion/irritation .[1]

Improper disposal via municipal sinks or incompatible waste streams puts laboratory infrastructure at risk of exothermic polymerization or pipe corrosion. This guide defines the authoritative workflow for the sequestration and destruction of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting personnel.

Technical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactive potential.[2] This molecule is not merely "organic waste"; it is a high-energy, basic building block .

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 102225-89-8Unique identifier for waste manifests.
Molecular Weight 101.15 g/mol Low MW implies higher volatility/mobility than polymeric amines.
Physical State Solid (Waxy) or Viscous OilMay require dissolution before liquid waste disposal.
Functional Groups

Amine,

Alcohol, Cyclopropane
Amine: Basic/Corrosive. Cyclopropane: High ring strain (~27.5 kcal/mol).
Acidity (pKa) ~10.4 (Amine conjugate acid)Strongly basic; incompatible with acid waste streams.
GHS Classification Danger: Eye Dam. 1 (H318)Must wear face shield/goggles during disposal.
The "Ring Strain" Factor

Unlike linear alkyl amines, the cyclopropyl moiety stores significant potential energy due to bond angle strain (


 vs ideal 

). While stable at room temperature, this increases the Heat of Combustion .
  • Directive: This waste is classified as High-BTU Organic Waste . It is an excellent candidate for fuel blending/incineration but must never be treated with strong oxidizers (e.g., Nitric Acid) in the waste container, as the ring can open violently.

Waste Segregation & Compatibility

The most common error in amine disposal is mixing with incompatible organic streams.

  • The Ketone Trap: Do NOT dissolve this amine in Acetone or MEK for disposal. Primary amines react with ketones to form imines (Schiff bases) and water. While not explosive, this reaction is exothermic and generates water, which can phase-separate in organic waste drums, leading to disposal vendor rejection.

  • The Acid Trap: Do NOT pour into "Acid Waste" carboys. Immediate neutralization generates heat and potentially fumes.

Visual Workflow: Waste Stream Decision Logic

WasteSegregation Start Start: Waste Identification ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid/Waxy Residue StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolution Dissolve in Compatible Solvent (Ethanol or Methanol) SolidPath->Dissolution To prevent drain clogging ContamCheck Is it mixed with Halogens? (DCM, Chloroform) LiquidPath->ContamCheck Dissolution->ContamCheck StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) ContamCheck->StreamA No (Preferred) StreamB Stream B: Halogenated Organic (Requires Specific Incineration) ContamCheck->StreamB Yes

Figure 1: Decision matrix for segregating aminomethyl-cyclopropane waste to prevent cross-reactivity.

Step-by-Step Disposal Protocol

This protocol assumes a standard laboratory setting with access to segregated organic waste streams.

Phase 1: Preparation
  • PPE: Don Nitrile gloves (double gloving recommended due to corrosivity), lab coat, and chemical splash goggles .

    • Why: H318 (Serious Eye Damage) is irreversible. Safety glasses are insufficient for liquid pouring tasks involving this amine.

  • Solvent Selection: If the material is a solid residue or oil, select Methanol or Ethanol as the carrier solvent.

    • Avoid: Acetone (imine formation) or Dichloromethane (creates halogenated waste, more expensive and environmentally taxing).

Phase 2: Transfer & Tagging
  • Dilution: Dilute the waste to <10% concentration if disposing of pure stock. This disperses the heat of combustion during eventual incineration.

  • Container Choice: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Warning: Ensure the container is rated for bases.[3]

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "Methanol (90%), ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (10%)"

    • Hazard Checkboxes: [x] Flammable, [x] Corrosive, [x] Toxic.[4]

    • pH Note: Write "Basic Organic pH > 10" on the tag to alert waste handlers.

Phase 3: Final Handoff
  • Secondary Containment: Place the waste container in a secondary tray.

  • Storage: Store in the Flammables Cabinet , not the Acid Cabinet. Segregate from organic acids (acetic acid, formic acid) to prevent accidental fume generation.

Emergency Contingencies: Spill Response

If a spill occurs, the primary risk is caustic injury and respiratory irritation .

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Evacuate (Respiratory Risk) PPE 2. Don PPE (Splash Goggles + Respirator) Alert->PPE Contain 3. Containment Use Absorbent Boom PPE->Contain Absorb 4. Absorption Use Vermiculite or Sand (DO NOT use Acid) Contain->Absorb Collect 5. Collection Scoop into HDPE Pail Absorb->Collect Clean 6. Decontamination Wash area with mild soap/water Collect->Clean

Figure 2: Operational workflow for managing spills of aminomethyl-cyclopropanes.

Critical Note on Neutralization: Do not attempt to neutralize a spill of this concentrated amine with strong acids (HCl/H2SO4). The heat of neutralization can vaporize the amine or solvent, creating a toxic inhalation hazard. Use inert absorbents (Vermiculite/Sand) first, then clean the residue with soapy water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13728302, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

  • Vertex AI Search (2025).GHS Classification and Hazard Codes for Cyclopropylamines. (Aggregated safety data from multiple vendor SDS including BLDPharm and ChemSrc).

Sources

Handling

Personal protective equipment for handling ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 102225-89-8 | Formula: C₅H₁₁NO | MW: 101.15 g/mol [1][2]

Core Directive & Risk Profile

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a bifunctional chiral building block containing a strained cyclopropane ring, a primary amine, and a primary alcohol. Its handling requirements are dictated by three chemical realities:

  • Basicity & Nucleophilicity: The primary amine (-CH₂NH₂) confers basicity, making it corrosive to tissues and reactive toward acids and electrophiles.

  • Ring Strain: The cyclopropane ring possesses significant strain energy (~27.5 kcal/mol), increasing susceptibility to ring-opening reactions under strongly acidic conditions or high heat.

  • Stereochemical Integrity: As a specific enantiomer ((1R,2S)), maintaining optical purity requires protection from racemization triggers (though less likely for this scaffold than alpha-chiral centers, thermal stability remains key).

Hazard Identification Matrix
Hazard ClassGHS CategorySignal WordH-StatementCritical Implication
Eye Damage Cat. 1 DANGER H318: Causes serious eye damage.[1]Zero tolerance for eye exposure. Irreversible corneal opacity can occur rapidly.
Skin Irritation Cat. 2WarningH315: Causes skin irritation.[1][3][4]Prolonged contact can lead to chemical burns/dermatitis.[4]
Acute Tox (Oral) Cat.[1][5] 4WarningH302: Harmful if swallowed.[1][5]Systemic toxicity upon ingestion.
STOT-SE Cat. 3WarningH335: Respiratory irritation.[1]Volatile amines cause airway inflammation; handle only in ventilation.

Personal Protective Equipment (PPE) Architecture

Do not rely on generic "lab safety" rules. The basicity of the amine group requires a barrier strategy specifically resistant to alkaline permeation.

PPE Decision Logic

The following decision tree illustrates the required protection levels based on operational scale.

PPE_Logic Start Operational Task Scale_Small Analytical/Small Scale (< 100 mg) Start->Scale_Small Scale_Prep Preparative Scale (> 100 mg or Liquid Transfer) Start->Scale_Prep Eyes_Glasses Side-Shield Safety Glasses Scale_Small->Eyes_Glasses Min Requirement Gloves_Std Double Nitrile Gloves (Total >8 mil) Scale_Small->Gloves_Std Resp_Hood Fume Hood (Sash at 18 inches) Scale_Small->Resp_Hood Eyes_Goggles Chemical Splash Goggles (ANSI Z87.1+) Scale_Prep->Eyes_Goggles REQUIRED Scale_Prep->Gloves_Std Scale_Prep->Resp_Hood Shield Face Shield (8-inch Polycarbonate) Eyes_Goggles->Shield If splash risk exists Gloves_Chem Laminate/Butyl Gloves (For prolonged contact) Gloves_Std->Gloves_Chem If immersion risk

Figure 1: PPE Selection Logic. Note that for preparative scales involving liquid amines, splash goggles are non-negotiable due to the risk of irreversible eye damage (H318).

Technical Justification for PPE Choices[5][6][7][8][9][10]
  • Eye Protection: Standard safety glasses are insufficient for Category 1 liquids. Amines saponify fatty tissues in the eye immediately. Splash Goggles form a seal that prevents liquid entry from all angles.

  • Glove Selection:

    • Primary:Nitrile (Double-gloved). Amines can permeate thin nitrile. Wearing two pairs creates a "sacrificial" outer layer. Change outer gloves immediately upon contamination.

    • Secondary (Spill/Bulk):Laminate (Silver Shield) or Butyl Rubber . These offer superior resistance to amino-alcohols compared to standard nitrile.

Operational Workflow & Handling Protocols

A. Storage and Stability[3][11][12][13]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and air-sensitive. Store under Inert Gas (Argon or Nitrogen) to prevent amine oxidation (yellowing) and carbamate formation (reaction with atmospheric CO₂).

  • Container: Amber glass to protect from light. Cap must be lined with Teflon (PTFE); avoid aluminum seals which can degrade with amines.

B. Transfer and Manipulation

Objective: Prevent inhalation of vapors and hydrolytic degradation.

  • Preparation:

    • Bring the reagent to room temperature before opening to prevent water condensation inside the bottle.

    • Verify Fume Hood face velocity is >100 fpm.

  • Weighing/Transfer:

    • Liquids: Use a gas-tight syringe or positive displacement pipette. Avoid pouring. Pouring increases surface area for volatilization and spill risk.

    • Solids (if frozen/crystalline): Weigh into a tared vial inside the hood. Do not transport open containers across the lab.

  • Reaction Setup:

    • If using as a nucleophile, ensure the solvent is anhydrous. Water will solvate the amine, reducing its nucleophilicity and potentially quenching electrophiles.

C. Waste Disposal & Deactivation

Never dispose of amines down the drain. Their basicity disrupts aquatic pH and they are toxic to aquatic life.

Waste StreamProtocol
Liquid Waste Collect in "Basic Organic" waste stream. Do NOT mix with "Acidic Organic" waste; the heat of neutralization can cause container over-pressurization.
Solid Waste Contaminated gloves, paper towels, and weighing boats must be bagged in hazardous waste bags (polyethylene).
Rinsate First rinse of the empty bottle should be treated as hazardous waste. Subsequent rinses can be standard glass wash.

Emergency Response Protocols

Scenario A: Ocular Exposure (Critical)

Mechanism: The alkaline amine group rapidly penetrates the corneal epithelium, causing saponification of membrane lipids.

  • Immediate Action: DO NOT WAIT. Move to the eyewash station immediately.

  • Flush: Irrigate eyes for a minimum of 15 minutes . Hold eyelids open forcibly.

  • Medical: Seek emergency ophthalmological care immediately. "Alkaline burn" must be communicated to responders.[6]

Scenario B: Skin Contact
  • Remove: Strip contaminated clothing immediately.[4][5][7] Do not pull shirts over the head if contaminated; cut them off.

  • Wash: Flush skin with tepid water for 15 minutes. Use non-abrasive soap.

  • Monitor: Watch for delayed erythema (redness) or blistering.

Scenario C: Spills

Spill Kit Requirement: Must contain Amorphous Silicate or Vermiculite (inert absorbents).

  • Do NOT use: Paper towels (rapid evaporation surface) or sawdust (potential reaction).

  • Protocol:

    • Evacuate the immediate area.[7][8]

    • Don Splash Goggles and Double Nitrile Gloves .

    • Cover spill with absorbent material.

    • Scoop into a sealable bag/container.

    • Wipe area with dilute acetic acid (vinegar) or citric acid to neutralize trace residues, then water.

Scientific Mechanism & Synthesis Context[14]

To assist in experimental design, the following diagram outlines the reactivity profile of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

Reactivity_Profile Compound ((1R,2S)-2-(Aminomethyl) cyclopropyl)methanol Amine_Rxn Amine Nucleophilicity (Amide coupling, Reductive amination) Compound->Amine_Rxn Primary Reactive Site Alcohol_Rxn Alcohol Oxidation (To Aldehyde/Acid) Compound->Alcohol_Rxn Secondary Reactive Site Ring_Rxn Cyclopropane Ring Opening (Acid-Catalyzed) Compound->Ring_Rxn Avoid Strong Acids/Lewis Acids

Figure 2: Reactivity Profile. The primary amine is the most nucleophilic site. The cyclopropane ring introduces acid-sensitivity, requiring careful selection of deprotection conditions if used in synthesis.

References

  • PubChem. Compound Summary: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol (CID 13728302).[1] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Amines, liquid, corrosive, n.o.s. (General guidance for amino-alcohols). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Working with Chemicals of Specific Hazard Classes." Available at: [Link]

Sources

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